Technical Documentation Center

3-(2-Fluorophenyl)pyridine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid
  • CAS: 1214350-74-9

Core Science & Biosynthesis

Foundational

Novel synthesis routes for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Novel Synthesis Routes for 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid: A Comprehensive Technical Guide Executive Summary The functionalization of electron-deficient heterocycles remains a cornerstone challenge in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Novel Synthesis Routes for 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The functionalization of electron-deficient heterocycles remains a cornerstone challenge in modern medicinal chemistry. The target molecule, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid , is a highly valuable building block for drug discovery, often utilized to introduce conformationally restricted biaryl axes in kinase inhibitors and GPCR modulators. This whitepaper details two distinct synthetic pathways: a highly optimized, late-stage Suzuki-Miyaura Cross-Coupling (Route A) and a novel, atom-economical Directed C–H Arylation (Route B). As a self-validating technical guide, we will explore not just the procedural steps, but the mechanistic causality driving each experimental choice.

Retrosynthetic Logic & Pathway Design

The synthesis of 3-arylpyridine-4-carboxylic acids requires overcoming the inherent electron deficiency of the pyridine ring, which resists standard electrophilic aromatic substitution.

  • Route A (The Benchmark): Relies on the pre-functionalization of the pyridine core. By utilizing 3-bromopyridine-4-carboxylic acid, we can leverage palladium-catalyzed cross-coupling,.

  • Route B (The Novel Approach): Bypasses halogenated precursors entirely. By employing an amide directing group, we can achieve site-selective C–H activation at the sterically hindered C3 position via a Concerted Metalation-Deprotonation (CMD) mechanism[1],[2].

Retrosynthesis Target 3-(2-Fluorophenyl)pyridine- 4-carboxylic acid RouteA Route A: Suzuki-Miyaura Coupling RouteA->Target Pd Catalyst Base, Heat RouteB Route B: Directed C-H Arylation RouteB->Target 1. Pd Catalyst, Ligand 2. Hydrolysis SM_A1 3-Bromopyridine- 4-carboxylic acid SM_A1->RouteA SM_A2 2-Fluorophenylboronic acid SM_A2->RouteA SM_B1 N-Phenyl isonicotinamide SM_B1->RouteB SM_B2 1-Bromo-2-fluorobenzene SM_B2->RouteB

Caption: Retrosynthetic pathways for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

Route A: Advanced Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the industry standard for biaryl construction,. However, coupling a free carboxylic acid with an ortho-fluorinated boronic acid presents specific challenges, namely catalyst poisoning and protodeboronation.

Mechanistic Causality
  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand is bulky and electron-rich. It accelerates the oxidative addition into the C–Br bond while preventing ligand dissociation, which would otherwise allow the basic pyridine nitrogen to coordinate and poison the palladium center.

  • Base and Solvent (K₃PO₄ in Dioxane/H₂O): The ortho-fluoro group increases the electrophilicity of the boron atom, making 2-fluorophenylboronic acid highly susceptible to protodeboronation in the presence of strong bases (e.g., NaOH). Potassium phosphate (K₃PO₄) provides a mild, buffered biphasic system that maintains the solubility of the carboxylate salt while preserving the boronic acid.

Step-by-Step Protocol (Self-Validating System)
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine-4-carboxylic acid (1.0 equiv, 10 mmol), 2-fluorophenylboronic acid (1.2 equiv, 12 mmol), and anhydrous K₃PO₄ (3.0 equiv, 30 mmol).

  • Degassing: Suspend the mixture in a 4:1 v/v mixture of 1,4-Dioxane and deionized water (50 mL). Subject the suspension to three freeze-pump-thaw cycles. Validation: Complete removal of oxygen is critical to prevent the oxidative homocoupling of the boronic acid (yielding 2,2'-difluorobiphenyl).

  • Catalysis: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Heat the mixture to 90 °C for 12 hours.

  • In-Process Control: Monitor via LC-MS. The reaction is deemed complete when the starting bromide mass vanishes and the target [M+H]⁺ peak (m/z 218.06) dominates.

  • Workup & Isolation: Cool to room temperature and filter through a Celite pad to remove palladium black. Concentrate the filtrate in vacuo to remove dioxane. Adjust the aqueous layer to pH 3–4 using 1M HCl. Validation: The zwitterionic nature of the product ensures it precipitates cleanly at its isoelectric point. Filter, wash with cold water, and dry under vacuum.

Route B: Novel Directed C–H Arylation

To improve atom economy and bypass the need for halogenated pyridine precursors, we can employ a directed C–H functionalization strategy[2]. Isonicotinic acid itself is unreactive toward direct C–H arylation; therefore, a transient directing group (DG) is required.

Mechanistic Causality
  • The Directing Group (N-Phenyl Amide): Converting the carboxylic acid to an N-phenyl amide provides a strong, bidentate coordination site. This brings the Pd(II) center into close proximity with the C3–H bond, facilitating a regioselective Concerted Metalation-Deprotonation (CMD) event[1],[2].

  • Ligand Design (PCy₂(t-Bu)): This highly sterically hindered, electron-rich phosphine ligand is crucial. Following the oxidative addition of 1-bromo-2-fluorobenzene, the bulky ligand forces the two aryl groups on the palladium center into a geometry that dramatically accelerates the challenging reductive elimination step.

CatalyticCycle Pd0 Pd(0) L_n OxAdd Pd(II)(Ar)(Br) Intermediate Pd0->OxAdd + Ar-Br (Oxidative Addition) Coord Substrate Coordination OxAdd->Coord + Isonicotinamide CMD C-H Activation (CMD Step) Coord->CMD Base (- HBr) RedElim Diaryl Pd(II) Complex CMD->RedElim RedElim->Pd0 Reductive Elimination (- Product)

Caption: Catalytic cycle for the directed C3-arylation of N-phenyl isonicotinamide.

Step-by-Step Protocol (Self-Validating System)
  • Directing Group Installation: React isonicotinic acid (1.0 equiv, 10 mmol) with aniline (1.1 equiv, 11 mmol), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DMF at room temperature for 8 hours. Isolate N-phenyl isonicotinamide via standard aqueous workup.

  • C–H Arylation Setup: In a heavy-walled sealed tube, combine N-phenyl isonicotinamide (1.0 equiv, 5 mmol), 1-bromo-2-fluorobenzene (1.5 equiv, 7.5 mmol), Cs₂CO₃ (2.0 equiv, 10 mmol), Pd(OAc)₂ (10 mol%, 0.5 mmol), and PCy₂(t-Bu) (20 mol%, 1.0 mmol).

  • Arylation Reaction: Suspend the reagents in anhydrous DMF (20 mL), purge with argon, and seal. Heat at 130 °C for 24 hours. Validation: The use of Cs₂CO₃ is critical here; the cesium cation's large ionic radius increases the solubility and basicity of the carbonate, which is required to deprotonate the C3 position during the CMD step.

  • Intermediate Isolation: Cool the vessel, dilute with EtOAc, and wash with brine. Purify the organic layer via silica gel chromatography to isolate the intermediate 3-(2-fluorophenyl)-N-phenylisonicotinamide.

  • Hydrolysis (DG Removal): Suspend the intermediate in a 1:1 mixture of EtOH and 3M aqueous NaOH. Reflux at 100 °C for 24 hours. Cool, evaporate the EtOH, and acidify the aqueous layer to pH 3–4 with 1M HCl to precipitate the final 3-(2-fluorophenyl)pyridine-4-carboxylic acid.

Comparative Data Analysis

To aid in route selection for scale-up or discovery chemistry, the quantitative metrics of both pathways are summarized below:

MetricRoute A (Suzuki-Miyaura)Route B (Directed C–H Arylation)
Step Count 1 (from 3-bromo precursor)3 (DG Installation, Arylation, Hydrolysis)
Overall Yield 75% – 85%55% – 65%
Atom Economy Moderate (Generates boronic acid waste)High (Utilizes simple aryl bromides)
Starting Material Cost High (3-bromopyridine-4-carboxylic acid)Low (Isonicotinic acid)
Scalability Excellent (Standard industrial protocol)Moderate (Requires sealed tubes & high heat)

References

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

[3] Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

[1] Title: Directed ortho metalation Source: Wikipedia URL: [Link]

[2] Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Spectroscopic Analysis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid: A Comprehensive Guide

Executive Summary & Structural Anatomy In modern medicinal chemistry, the incorporation of fluorinated biaryl motifs—such as those found in 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (CAS: 1214350-74-9)[1]—is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

In modern medicinal chemistry, the incorporation of fluorinated biaryl motifs—such as those found in 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (CAS: 1214350-74-9)[1]—is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity. However, the exact structural features that make this molecule biologically valuable also introduce significant complexities during spectroscopic characterization.

The core challenge in analyzing this molecule lies in three structural realities:

  • Restricted Rotation (Atropisomerism): The steric clash between the bulky 4-carboxylic acid group and the 2-fluorophenyl ring at the 3-position restricts rotation around the C-C biaryl bond, potentially leading to broadened NMR signals at room temperature.

  • Complex Spin-Spin Coupling: The presence of the

    
     nucleus (spin ½, 100% natural abundance) induces highly complex scalar coupling (
    
    
    
    -coupling) across both the phenyl and pyridine rings, complicating
    
    
    and
    
    
    spectra[2].
  • Zwitterionic & Hydrogen-Bonding Potential: The basic pyridine nitrogen and the acidic carboxylic acid can form strong inter- and intramolecular hydrogen bonds, heavily influencing infrared (IR) stretching frequencies and mass spectrometric ionization efficiencies.

This whitepaper provides a self-validating, step-by-step guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As an application scientist, I cannot overstate the importance of solvent selection for this molecule. While


 is a standard default, the strong hydrogen-bonding network of the pyridine-4-carboxylic acid motif renders it poorly soluble in non-polar solvents. Dimethyl sulfoxide-d6 (DMSO-d6)  is mandatory here; its strong hydrogen-bond accepting nature disrupts molecular dimerization, yielding sharp, highly resolved signals.
Causal Experimental Design
  • 
     NMR:  The pyridine protons (H2, H5, H6) will appear highly deshielded due to the electron-withdrawing nature of both the nitrogen heteroatom and the carboxylic acid. The carboxylic acid proton will appear as a very broad singlet above 13.0 ppm in DMSO-d6.
    
  • 
     NMR:  The ortho-fluorine on the phenyl ring is highly sensitive to its electronic environment and typically resonates between -110 ppm and -116 ppm[3].
    
  • 
     NMR:  The 
    
    
    
    spectrum will not be a simple collection of singlets. The
    
    
    nucleus will split the carbon signals up to four bonds away (
    
    
    to
    
    
    ). The ipso-carbon directly attached to the fluorine will show a massive
    
    
    coupling of ~240–250 Hz[2].
Step-by-Step NMR Protocol
  • Sample Preparation: Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm precision NMR tube.

  • Tuning and Matching: Tune the probe to

    
    , 
    
    
    
    , and
    
    
    frequencies. Ensure exact matching to minimize reflected power, which is critical for observing low-intensity
    
    
    signals split by fluorine.
  • Acquisition Parameters:

    • 
       NMR: 400 or 600 MHz, 16 scans, relaxation delay (D1) = 2.0 s.
      
    • 
       NMR: 100 or 150 MHz, minimum 1024 scans (due to signal dilution from C-F splitting), D1 = 2.0 s.
      
    • 
       NMR: 376 or 564 MHz, 64 scans. Use 
      
      
      
      as an internal or external reference (0.0 ppm).

NMR_Workflow S1 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 S2 2. 1D Acquisition 1H, 13C{1H}, 19F (Internal Std: CFCl3) S1->S2 S3 3. 2D Correlation HSQC, HMBC, 19F-13C HOESY S2->S3 S4 4. Spin-System Resolution Extract J(C-F) and J(H-F) Couplings S3->S4

Step-by-step NMR acquisition workflow optimized for fluorinated biaryl systems.
Expected NMR Data Summary

Table 1: Expected


 and 

NMR Assignments (DMSO-d6, 400 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment

13.50br s1H-COOH

8.85s1HPyridine H2

8.70d (

Hz)
1HPyridine H6

7.75d (

Hz)
1HPyridine H5

7.45 - 7.55m2HPhenyl H4', H6'

7.25 - 7.35m2HPhenyl H3', H5'

-114.5m1F2-Fluorophenyl (F2')

Table 2: Expected


 NMR 

Coupling Constants
Carbon PositionApprox. Shift (ppm)

Coupling (Hz)
Multiplicity
C2' (C-F)159.0

d
C1' (Ipso to Pyridine)125.0

d
C3' (Ortho to F)116.0

d
C4' (Meta to F)131.0

d

Mass Spectrometry (ESI-LC-MS)

Electrospray Ionization (ESI) is the gold standard for polar, ionizable molecules like carboxylic acids. 3-(2-Fluorophenyl)pyridine-4-carboxylic acid will ionize efficiently in both positive (ESI+) and negative (ESI-) modes due to the basic pyridine ring and the acidic carboxylate, respectively.

Fragmentation Causality

During Collision-Induced Dissociation (CID), fluorinated carboxylic acids undergo highly predictable primary and secondary fragmentations[4]. The dominant primary pathway in positive mode is the neutral loss of carbon dioxide (


, -44 Da) from the carboxylic acid moiety. The secondary fragmentation involves the cleavage of the C-F bond, often resulting in the neutral loss of hydrogen fluoride (HF, -20 Da) to form a stabilized fused-ring carbocation[4].
Step-by-Step LC-MS Protocol
  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The formic acid ensures the pyridine nitrogen remains protonated for ESI+ analysis.

  • Column: Use a standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Gradient: Run a fast gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C. Apply a collision energy ramp (15–35 eV) to observe both the parent ion and the

    
    /HF loss fragments.
    

MS_Pathway M Molecular Ion [M+H]+ m/z 218.06 F1 Decarboxylation [M+H-CO2]+ m/z 174.07 M->F1 -CO2 (-44 Da) F2 Defluorination [M+H-CO2-HF]+ m/z 154.06 F1->F2 -HF (-20 Da)

ESI-MS positive mode fragmentation pathway of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

Table 3: LC-MS Diagnostic Ions (ESI+)

Ion SpeciesExact Mass (m/z)Relative AbundanceDiagnostic Significance

218.06100% (Base Peak)Confirms intact molecular weight.

174.0740 - 60%Confirms presence of the free carboxylic acid.

154.0610 - 20%Confirms presence of the ortho-fluorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. For solid powders, Attenuated Total Reflectance (ATR) FT-IR is the most robust, self-validating technique as it requires zero sample preparation (preventing solvent-induced artifacts).

Vibrational Causality

Because the molecule exists as a solid, the carboxylic acid groups will heavily dimerize via intermolecular hydrogen bonding. This dimerization drastically alters the O-H stretching frequency, shifting it from a sharp peak at ~3500


 to a massive, broad envelope spanning 2500–3300 

. Furthermore, the C-F bond is highly polarized, resulting in a very strong, sharp stretching vibration in the fingerprint region (typically 1200–1250

).
Step-by-Step ATR-FTIR Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4

    
     resolution.
    
  • Sample Application: Place 2–3 mg of the solid powder directly onto the diamond crystal.

  • Compression: Lower the ATR anvil and apply optimal pressure until the software indicates sufficient contact (usually ~80-100 gauge units).

  • Acquisition: Collect 32 scans from 4000

    
     to 400 
    
    
    
    .
Key IR Diagnostic Bands
  • ~2500 - 3300

    
    :  Broad O-H stretch (Hydrogen-bonded dimer).
    
  • ~1690 - 1710

    
    :  Strong C=O stretch (Carboxylic acid carbonyl).
    
  • ~1580 - 1600

    
    :  C=C and C=N aromatic ring stretches.
    
  • ~1210 - 1240

    
    :  Strong C-F stretch.
    

Conclusion

The spectroscopic validation of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid requires a multi-modal approach. By utilizing DMSO-d6 to break hydrogen bonds in NMR, applying tailored CID energy ramps in ESI-MS to observe the diagnostic loss of


 and HF, and leveraging ATR-FTIR to confirm the solid-state hydrogen-bonding network, analytical chemists can construct a highly rigorous, self-validating data package for this critical pharmaceutical building block.

References

  • ChemicalBook. 3-(2-Fluorophenyl)isonicotinic acid CAS 1214350-74-9.
  • Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants.
  • Dioxin20xx. Analysis of perfluoroalkyl anion fragmentation pathways during LCMS.
  • The Royal Society of Chemistry. Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System (19F NMR parameters for 2-fluorophenyl motifs).

Sources

Foundational

Crystal structure determination of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

An In-depth Technical Guide to the Crystal Structure Determination of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional at...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Determination of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its behavior as a drug product.[1][2] This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, a compound of interest in medicinal chemistry. We will navigate the entire workflow, from the initial stages of material preparation and single-crystal growth to the final stages of structure solution, refinement, and validation. The methodologies described herein are grounded in established crystallographic principles and represent a robust pathway for the structural elucidation of novel small molecules.

Introduction: The Criticality of Crystal Structure in Drug Development

The solid-state form of an API can significantly influence its solubility, dissolution rate, stability, and bioavailability.[1][2] Different crystalline forms, or polymorphs, of the same compound can exhibit varied therapeutic efficacy and manufacturability. Therefore, the unambiguous determination of the crystal structure through single-crystal X-ray diffraction (SCXRD) is a cornerstone of modern drug development.[3][4][5] It provides definitive proof of molecular identity, stereochemistry, and the intermolecular interactions that dictate the crystal packing. This knowledge is invaluable for rational drug design, formulation development, and securing intellectual property.[1][3]

3-(2-Fluorophenyl)pyridine-4-carboxylic acid, with its combination of a pyridine ring, a carboxylic acid group, and a fluorophenyl moiety, presents opportunities for a rich variety of intermolecular interactions, including hydrogen bonding and π-π stacking. Elucidating its crystal structure provides a roadmap for understanding how these interactions govern its solid-state properties and how it might interact with biological targets.

The Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each stage is critical for the success of the next, forming a self-validating system where the quality of the outcome is a direct reflection of the precision of the preceding steps.

Crystal Structure Determination Workflow Fig. 1: Overall Experimental Workflow cluster_0 Material Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Analysis synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Suitable Single Crystal diffraction X-ray Diffraction mounting->diffraction Mounted Crystal solution Structure Solution diffraction->solution Diffraction Data (.hkl) refinement Structure Refinement solution->refinement Initial Structural Model (.ins, .res) validation Validation (checkCIF) refinement->validation Refined Structure (.cif) analysis Structural Analysis validation->analysis deposition Database Deposition (CSD) analysis->deposition

Fig. 1: Overall Experimental Workflow

Experimental Protocols: A Step-by-Step Guide

Material Synthesis and Purification

The prerequisite for any successful crystallization experiment is a highly pure starting material. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered or poor-quality crystals.

Protocol:

  • Synthesis: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid can be synthesized via established organic chemistry routes, such as a Suzuki coupling between a suitable boronic acid and a pyridine derivative.

  • Purification: The crude product should be purified to >98% purity, as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Recrystallization from a suitable solvent or column chromatography are common purification methods.

  • Characterization: Confirm the identity and purity of the bulk material using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Single Crystal Growth

Growing a single crystal suitable for SCXRD—typically 0.1-0.3 mm in at least two dimensions—is often the most challenging step.[6][7] It is more of an art than a science, often requiring the screening of multiple conditions.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is one of the simplest methods.[8] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: This technique involves placing a small vial containing a concentrated solution of the compound inside a larger, sealed container that holds a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents.

Protocol for 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid (Hypothetical):

  • Screen a variety of solvents in which the compound has moderate solubility (e.g., ethanol, methanol, acetone, ethyl acetate).

  • Prepare a near-saturated solution of the purified compound in a chosen solvent (e.g., ethanol) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected.

Instrumentation:

A modern single-crystal X-ray diffractometer, such as a Bruker APEX II CCD, is typically used.[9][10][11][12] These instruments are equipped with a high-intensity X-ray source (e.g., Mo or Cu microfocus), a goniometer for orienting the crystal, a low-temperature device (to minimize thermal motion of atoms), and a sensitive detector.[9][10][11]

Protocol:

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process, known as flash-cooling, vitrifies the oil and minimizes crystal damage from the X-ray beam.

  • Unit Cell Determination: Collect a few initial diffraction images (frames). The software will automatically identify the positions of the diffraction spots to determine the unit cell parameters and Bravais lattice.[13]

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset.[14][15] This involves rotating the crystal through a series of angles while exposing it to X-rays and collecting hundreds or thousands of diffraction frames.[15][16]

  • Data Integration and Reduction: After collection, the raw data is processed. The intensity of each diffraction spot is measured (integrated), and corrections are applied for various experimental factors (e.g., Lorentz-polarization effects, absorption). This process yields the final reflection data file (typically in .hkl format).

Structure Solution and Refinement

The collected diffraction data contains the intensities of the scattered X-rays, but not their phases. Determining these phases—the "phase problem"—is the central challenge of crystallography.[17]

Structure Solution and Refinement Fig. 2: The iterative process of structure solution and refinement data Diffraction Data (h, k, l, Intensity) solve Structure Solution (e.g., SHELXS, Direct Methods) data->solve Amplitudes |F| model Initial Model (Partial Structure) solve->model Initial Phases refine Refinement (e.g., SHELXL, Least-Squares) model->refine Calculate F_calc map Fourier Map (Electron Density) refine->map Calculate Difference Map (F_obs - F_calc) final_model Final Model (Complete & Validated Structure) refine->final_model Converged map->model Improve Model (Add/Correct Atoms)

Fig. 2: The iterative process of structure solution and refinement
Structure Solution

For small molecules like 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.

Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[18][19] SHELXS or SHELXT are commonly used for structure solution.[20]

Protocol:

  • Input Files: The primary input files are the instruction file (.ins), which contains the unit cell information and chemical formula, and the reflection file (.hkl).[21]

  • Execution: Run the structure solution program. It will attempt to locate the positions of the heaviest atoms first, generating an initial structural model.

Structure Refinement

The initial model from the solution step is an approximation. Refinement is an iterative process that improves this model to achieve the best possible fit with the experimental diffraction data.[17]

Software: SHELXL is the most widely used program for refinement.[17][18] Graphical interfaces like Olex2 provide a user-friendly platform for managing the refinement process with SHELXL.[22][23][24][25]

Protocol:

  • Initial Refinement: The initial model is refined isotropically, meaning the atoms are modeled as spheres with uniform thermal motion.

  • Model Building: A difference Fourier map is calculated, which shows regions of positive electron density (where atoms are missing from the model) and negative density (where atoms are misplaced). Using this map, missing non-hydrogen atoms are identified and added to the model.[26]

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, modeling them as ellipsoids to better represent their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions (a "riding model") and refined using geometric constraints.

  • Convergence: The refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or improve the agreement between the observed and calculated diffraction data.

Data Presentation and Validation

A successful structure determination is summarized in a set of tables and validated to ensure its quality and accuracy.

Crystallographic Data

The following table presents hypothetical but realistic data for a crystal structure determination of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

Parameter Value
Chemical FormulaC₁₂H₈FNO₂
Formula Weight217.20
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.512(3) Å
b12.145(5) Å
c9.337(4) Å
α90°
β105.34(2)°
γ90°
Volume930.1(6) ų
Z (Molecules per unit cell)4
Calculated Density1.551 Mg/m³
Data Collection & Refinement
Reflections Collected8654
Independent Reflections2130 [R(int) = 0.035]
Goodness-of-fit on F²1.045
Final R indices [I > 2σ(I)]
R10.0412
wR20.1055
Largest Diff. Peak and Hole0.35 and -0.28 e.Å⁻³
Structure Validation

Before publication or deposition, the refined crystal structure must be rigorously validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[27][28][29]

Protocol:

  • CIF File Generation: The final output of the refinement is a Crystallographic Information File (.cif), which contains all the information about the crystal, data collection, and refined structural model.[17]

  • Submission to checkCIF: The .cif file is uploaded to the checkCIF web service.

  • Analysis of Alerts: The service performs hundreds of checks and generates a report with alerts (A, B, C, or G level) for potential issues.[30][31] These could range from minor formatting issues to more serious problems like missed symmetry or incorrect atom assignments. All alerts, especially A and B level alerts, must be carefully investigated and resolved or explained.

Database Deposition and Structural Analysis

Once validated, the crystal structure should be deposited in a public database to make it accessible to the scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[32][33][34][35]

Deposition ensures that the data is preserved and can be used by other researchers for analysis, for example, to study trends in intermolecular interactions or to develop new materials. Analysis of the final structure of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid would involve examining bond lengths, bond angles, and, most importantly, the network of hydrogen bonds and other intermolecular interactions that define its crystal packing. This provides the ultimate insight into the solid-state behavior of the molecule.

References

  • The current role and evolution of X-ray crystallography in drug discovery and development. (2023). Expert Opinion on Drug Discovery. [Link]

  • Cambridge Structural Database. (2026). re3data.org. [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Wouters, J., & Quere, L. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 969-981. [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. [Link]

  • Netterwald, J. (2007). Crystallography Illuminates Drug Targets. Drug Discovery and Development. [Link]

  • Seabrook, S. A., & Newman, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860. [Link]

  • Ilari, A., & Savino, C. (2008). X-ray crystallography in drug discovery. Expert Opinion on Drug Discovery, 3(4), 423-437. [Link]

  • CSD - Cambridge Structural Database. (n.d.). Maastricht University Library. [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 77(1), 1-8. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Scolary. [Link]

  • Linden, A. (2019). Validation: Understanding CheckCIF for small molecules. IUCr. [Link]

  • Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • Seabrook, S. A., & Newman, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860. [Link]

  • Bruker APEX II CCD. (n.d.). Chemical Instrumentation Facility, Iowa State University. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • OLEX2 Quick Reference: Crystallography Software Guide. (n.d.). studylib.net. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. [Link]

  • SCXRD: Producing the crystal structure Software: Olex2. (n.d.). EdShare. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. [Link]

  • 7th European Crystallography School. (n.d.). Sci-Meet. [Link]

  • PLATON/VALIDATION. (n.d.). Utrecht University. [Link]

  • Single crystal diffractometer Bruker "Kappa APEX DUO". (n.d.). Saint Petersburg State University. [Link]

  • Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. [Link]

  • SHELXS - General Information. (n.d.). University of Göttingen. [Link]

  • Start | OlexSys. (n.d.). OlexSys Ltd. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]

  • Bruker APEXII Duo. (n.d.). OpenScholar, Harvard University. [Link]

  • Bruker X8ApexII (APEX). (n.d.). School of Chemical Sciences, University of Illinois. [Link]

  • Quick Start Users Guide for Bruker SMART APEX II Diffractometer - ROUTINE DATA COLLECTION. (2007). Vassar College. [Link]

  • The SHELX package. (n.d.). MIT OpenCourseWare. [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 63(1), 3-17. [Link]

  • Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(5), 554-559. [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Executive Summary In the landscape of modern medicinal chemistry, pyridine-4-carboxylic acid (isonicotinic acid) derivatives serve as highly privileged scaffolds, frequently utilized in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyridine-4-carboxylic acid (isonicotinic acid) derivatives serve as highly privileged scaffolds, frequently utilized in the development of kinase inhibitors, anti-tubercular agents, and epigenetic modulators[1]. 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (CAS: 1214350-74-9) represents a sophisticated evolution of this core. By introducing an ortho-fluorinated biaryl axis at the C3 position, this building block leverages profound stereoelectronic effects to restrict conformational freedom, enhance lipophilicity, and modulate the acid-base equilibria of the molecule.

This technical guide provides an in-depth analysis of the physicochemical properties, 3D conformational dynamics, and field-proven synthetic methodologies for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, designed for researchers and drug development professionals.

Molecular & Physicochemical Profiling

The physicochemical behavior of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid is dictated by its amphoteric nature, existing as a zwitterion at physiological pH[2]. The integration of the 2-fluorophenyl moiety significantly alters its profile compared to the unsubstituted isonicotinic acid[3][4].

Table 1: Physicochemical Properties
PropertyValueCausality / Rationale
Molecular Formula C₁₂H₈FNO₂Core isonicotinic acid + 2-fluorophenyl substitution.
Molecular Weight 217.20 g/mol Optimal for fragment-based drug discovery (FBDD) and lead optimization.
LogP (Estimated) ~2.5The addition of the lipophilic fluorophenyl group increases the LogP from ~0.4 (isonicotinic acid) to ~2.5, enhancing membrane permeability[5].
pKa₁ (Pyridine N) ~1.5The electron-withdrawing inductive effect (-I) of the fluorophenyl group and steric hindrance reduce the basicity of the pyridine nitrogen compared to the parent scaffold (pKa 1.77)[4].
pKa₂ (Carboxylic Acid) ~4.6The -I effect of the C3-aryl substitution slightly increases the acidity of the C4-carboxylic acid compared to unsubstituted isonicotinic acid (pKa 4.96)[2][3].
TPSA 50.2 ŲDriven by the carboxylic acid and pyridine nitrogen; ideal for oral bioavailability and potential blood-brain barrier (BBB) penetration[4].

3D Conformational Dynamics & Stereoelectronic Effects

The architectural hallmark of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid is its restricted biaryl rotation.

  • Steric Clash: The spatial proximity of the C4-carboxylic acid, the C2'-fluorine atom, and the C2-pyridine proton induces a severe steric clash.

  • Dihedral Angle: To minimize torsional strain, the molecule adopts a non-planar conformation where the 2-fluorophenyl ring is twisted out of the pyridine plane (typically at a dihedral angle of 50°–75°).

  • Drug Design Implication: This pre-organized, out-of-plane conformation is highly advantageous in structure-based drug design (SBDD). It reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets in target proteins, a strategy frequently employed in the design of highly selective kinase inhibitors. Furthermore, the fluorine atom acts as a bioisostere, improving metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 3-(2-Fluorophenyl)pyridine-4-carboxylic acid is the Suzuki-Miyaura cross-coupling of 3-bromoisonicotinic acid with (2-fluorophenyl)boronic acid[6][7].

Protocol 1: Synthesis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Causality Behind Experimental Choices:

  • Catalyst Selection: Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation, which is critical when dealing with sterically hindered ortho-substituted boronic acids[7].

  • Base & Solvent System: A mixture of 1,4-Dioxane and H₂O (typically 4:1 or 8:1) with K₂CO₃ is utilized. Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex [Ar-B(OH)₃]⁻ necessary for the transmetalation step.

  • pH-Controlled Isolation: Because the product is an amphoteric zwitterion, standard organic extraction is ineffective. The product must be precipitated at its isoelectric point (pI).

Step-by-Step Workflow:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoisonicotinic acid (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (8:1 v/v). Purge the system with nitrogen for 15 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen. Seal the flask and heat to 80°C for 12–16 hours with vigorous stirring[7].

  • Reaction Quenching: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with ethyl acetate and water.

  • Aqueous Extraction: Discard the organic layer (which contains homocoupled byproducts). The desired product remains in the basic aqueous layer as the soluble potassium carboxylate salt.

  • Isoelectric Precipitation (Critical Step): Carefully acidify the aqueous layer using 1M HCl dropwise while monitoring with a pH meter. Adjust the pH to exactly 4.0–4.5. The zwitterionic 3-(2-Fluorophenyl)pyridine-4-carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum at 50°C to afford the pure product.

G Start Reagents: 3-Bromoisonicotinic Acid + (2-Fluorophenyl)boronic acid Cat Catalyst & Base: Pd(dppf)Cl2 / K2CO3 Solvent: 1,4-Dioxane/H2O Start->Cat Mix at RT under N2 OxAdd Step 1: Oxidative Addition Insertion of Pd(0) into C-Br bond Cat->OxAdd Heat to 80°C TransMet Step 2: Transmetalation Transfer of 2-Fluorophenyl group OxAdd->TransMet Base Activation of Boronic Acid RedElim Step 3: Reductive Elimination C-C bond formation & Pd(0) regeneration TransMet->RedElim RedElim->OxAdd Pd(0) Recycled Product Product Isolation: Precipitation at pH 4.0-4.5 RedElim->Product Aqueous extraction & Acidification

Caption: Mechanistic workflow of the Suzuki-Miyaura cross-coupling and isoelectric isolation.

Analytical Validation: pKa Determination Protocol

To accurately utilize this compound in physiological assays, determining its exact pKa values is mandatory. Because the UV-Vis spectral shift during the deprotonation of the C4-carboxylic acid is often negligible, potentiometric titration is the gold-standard self-validating system[2].

Protocol 2: Potentiometric Titration for Acid-Base Equilibria

Causality Behind Experimental Choices:

  • Ionic Strength Maintenance: Titrations must be performed in 0.15 M KCl. This mimics the osmotic concentration of human blood, ensuring that the calculated thermodynamic pKa is directly translatable to biological assays.

  • Inert Atmosphere: The titration vessel must be purged with Argon or N₂ to prevent atmospheric CO₂ from dissolving into the water, forming carbonic acid and skewing the basic titration curve.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~20 mg of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and dissolve it in 50 mL of 0.15 M KCl solution. (Note: Initial dissolution may require the addition of a known micro-volume of 0.1 M HCl to fully protonate the molecule and achieve solubility).

  • System Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) immediately prior to the experiment.

  • Titration: Submerge the electrode and an overhead stirrer into the sample vessel. Blanket the surface with a gentle stream of Argon.

  • Data Acquisition: Titrate with standardized 0.1 M KOH using an automated titrator, adding titrant in 0.02 mL increments. Record the pH after equilibrium is reached for each addition.

  • Calculation: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence points. Utilize the Bjerrum formation function to extract the exact macroscopic pKa₁ and pKa₂ values from the half-equivalence points.

References

  • Isonicotinic Acid - DrugFuture Source for base pKa, melting point, and foundational properties of the isonicotinic acid core. URL:[Link]

  • Isonicotinic Acid - PubChem Source for TPSA, basicity, and topological data of pyridine-4-carboxylic acids. URL:[Link]

  • Isonicotinic Acid pKa Study - Scribd Source detailing the zwitterionic behavior and potentiometric pKa determination of pyridinecarboxylic acids. URL:[Link]

  • Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters - PMC Source validating the Suzuki coupling methodology utilizing 3-bromoisonicotinic acid. URL: [Link]

  • Source for optimized Suzuki-Miyaura reaction conditions (Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O) for 3-bromoisonicotinic acid derivatives.

Sources

Foundational

Whitepaper: Elucidating the Mechanism of Action of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (A Hypothetical Kinase Inhibitor)

Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel small molecule, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, hereafter referred to as Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel small molecule, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, hereafter referred to as Compound X. Based on its structural motifs, which are prevalent in contemporary kinase inhibitors, we hypothesize that Compound X functions as a selective inhibitor of a key oncogenic kinase.[1][2][3][4] This document outlines a multi-tiered experimental strategy, progressing from initial target identification and biochemical validation to in-depth cellular pathway analysis and selectivity profiling. We present detailed, field-proven protocols for biochemical and biophysical assays, cellular target engagement studies, and functional impact assessments. The causality behind experimental choices is explained, ensuring a self-validating and scientifically rigorous approach for researchers in drug development and chemical biology.

Introduction: The Rationale for Investigation

The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its presence in numerous FDA-approved pharmaceuticals.[1] These structures are adept at forming critical interactions, such as hydrogen bonds and π-π stacking, with biological targets.[1] The carboxylic acid group, in particular, can confer polarity and chelate metal ions, a property frequently exploited in enzyme inhibition.[1] Coupled with a fluorophenyl moiety—a common feature in compounds targeting growth factor receptors—the structure of Compound X suggests a strong potential for targeted therapeutic activity, most plausibly as a kinase inhibitor.[5]

Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a highly successful class of oncology drugs. The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, in particular, has emerged as a critical target in hepatocellular carcinoma (HCC).[2][3] Given that pyridine-based cores have been successfully developed as selective FGFR4 inhibitors, we propose a hypothetical MoA wherein Compound X selectively targets FGFR4.[2][3] This guide will therefore use the FGFR4 pathway as a representative model to detail a robust MoA elucidation workflow.

The Proposed Mechanism of Action: A Testable Hypothesis

We hypothesize that Compound X functions as a Type I ATP-competitive inhibitor of FGFR4. By binding to the ATP pocket of the FGFR4 kinase domain, it prevents the phosphorylation and activation of downstream signaling components. This interruption of the FGF19-FGFR4 signaling axis is predicted to inhibit cell proliferation and induce apoptosis in cancer cells dependent on this pathway.

Below is a diagram illustrating the hypothesized point of intervention for Compound X within the FGFR4 signaling cascade.

FGFR4_Signaling_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates ADP ADP FGFR4->ADP P FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Phosphorylates CompoundX Compound X (3-(2-Fluorophenyl)pyridine -4-carboxylic acid) CompoundX->FGFR4 Inhibits ATP ATP ATP->FGFR4 ERK ERK FRS2->ERK PLCg->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: Hypothesized intervention of Compound X in the FGFR4 signaling pathway.

Tier 1: Target Identification and Biochemical Validation

The foundational step is to confirm a direct, physical interaction between Compound X and its putative target, FGFR4, and to quantify its inhibitory effect.

In Silico Docking Analysis

Rationale: Before committing to wet-lab experiments, computational docking can predict the binding mode and estimate the binding affinity of Compound X within the ATP-binding pocket of FGFR4. This provides a structural hypothesis for the interaction.

Protocol:

  • Obtain the crystal structure of the FGFR4 kinase domain from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformer of Compound X and perform energy minimization.

  • Define the binding site based on the location of the co-crystallized ligand or known ATP-binding residues.

  • Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide.

  • Analyze the resulting poses, focusing on hydrogen bonds, hydrophobic interactions, and the overall docking score.

Biochemical Kinase Inhibition Assay

Rationale: This experiment directly measures the ability of Compound X to inhibit the enzymatic activity of recombinant FGFR4 kinase. The resulting IC50 value is a key benchmark of potency.

Protocol:

  • Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a serial dilution of Compound X in DMSO, typically from 100 µM to 1 pM.

  • In a 384-well plate, add recombinant human FGFR4 enzyme, the specific peptide substrate, and ATP to each well.

  • Add the diluted Compound X to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Read luminescence on a plate reader.

  • Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Binding Affinity Measurement (SPR)

Rationale: Surface Plasmon Resonance (SPR) provides quantitative, real-time data on binding kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D), confirming direct physical interaction without the requirement of enzymatic activity.

Protocol:

  • Immobilize recombinant FGFR4 onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Prepare a series of concentrations of Compound X in a suitable running buffer.

  • Flow the Compound X solutions over the chip surface, starting with the lowest concentration.

  • Measure the change in response units (RU) during the association and dissociation phases.

  • Regenerate the sensor surface between injections using a low pH buffer.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D.

Parameter Hypothetical Value Interpretation
Biochemical IC50 15 nMPotent inhibition of enzymatic activity.
Biophysical K_D 25 nMHigh-affinity direct binding to the target protein.
Association Rate (k_a) 1.5 x 10^5 M⁻¹s⁻¹Rapid binding of the compound to the target.
Dissociation Rate (k_d) 3.75 x 10⁻³ s⁻¹Moderately slow release from the target, suggesting a durable interaction.

Tier 2: Cellular Target Engagement and Pathway Modulation

After biochemical validation, the next critical phase is to confirm that Compound X engages FGFR4 in a complex cellular environment and modulates its downstream signaling pathway.

MoA_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Selectivity & Safety in_silico In Silico Docking biochem Biochemical IC50 Assay in_silico->biochem biophys Biophysical (SPR) KD Assay biochem->biophys cetsa Cellular Target Engagement (CETSA) biophys->cetsa western Western Blot (Pathway Analysis) cetsa->western pheno Phenotypic Assays (Proliferation, Apoptosis) western->pheno kinome Kinome-wide Selectivity Panel pheno->kinome off_target Off-Target Phenotypic Screen kinome->off_target

Caption: Overall experimental workflow for MoA elucidation.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA provides direct evidence of target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Protocol:

  • Culture FGFR4-expressing cells (e.g., Hep3B) and treat them with Compound X or a vehicle control for 1-2 hours.

  • Harvest the cells and resuspend them in a lysis buffer.

  • Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Cool the tubes and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble FGFR4 remaining at each temperature using Western blotting or ELISA.

  • Plot the fraction of soluble protein against temperature to generate melt curves. A rightward shift in the curve for the Compound X-treated sample indicates target stabilization.

Western Blot Analysis of Downstream Signaling

Rationale: This experiment verifies that target engagement translates into functional inhibition of the signaling pathway. A reduction in the phosphorylation of key downstream effectors serves as a pharmacodynamic biomarker.

Protocol:

  • Culture Hep3B cells (which have an activating FGFR4 fusion) or another relevant cell line.

  • Starve the cells if necessary, then stimulate with FGF19 ligand (if required) in the presence of varying concentrations of Compound X.

  • Lyse the cells at a specified time point (e.g., 30 minutes post-stimulation).

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-FGFR4, total FGFR4, phospho-FRS2, total FRS2, phospho-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensity to assess the dose-dependent inhibition of phosphorylation.

Cell Viability and Apoptosis Assays

Rationale: These assays determine the ultimate functional consequence of inhibiting the FGFR4 pathway on cancer cell fate.

Protocol (Viability - CellTiter-Glo®):

  • Seed FGFR4-dependent (e.g., Hep3B, JHH-7) and FGFR4-independent (control) cancer cells in 96-well plates.[2][3]

  • After 24 hours, treat cells with a serial dilution of Compound X.

  • Incubate for 72 hours.

  • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Read luminescence on a plate reader.

  • Calculate GI50 (concentration for 50% growth inhibition) values.

Cell Line FGFR4 Status Hypothetical GI50 Interpretation
Hep3B Amplified/Fusion45 nMHigh sensitivity, indicating on-target dependency.
JHH-7 High Expression60 nMSensitivity in a second FGFR4-dependent line.
HEK293 Low/No Expression>10,000 nMLack of activity in a non-dependent line supports selectivity.

Protocol (Apoptosis - Caspase-Glo® 3/7):

  • Follow steps 1-3 from the viability assay.

  • Add Caspase-Glo® 3/7 reagent to the wells.

  • Incubate and measure luminescence, which is proportional to caspase-3/7 activity.

  • A dose-dependent increase in luminescence indicates the induction of apoptosis.

Tier 3: Selectivity and Off-Target Assessment

Rationale: A successful therapeutic agent should be highly selective for its intended target to minimize off-target toxicities. This tier is designed to profile the specificity of Compound X.

Protocol (Kinome-wide Screening):

  • Submit Compound X to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan®).

  • Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., >400 kinases).

  • The output is typically reported as "% Inhibition" at the tested concentration.

  • Follow up on any significant off-target hits (>50% inhibition) by determining their full IC50 values to assess the selectivity window (Off-target IC50 / On-target IC50). An ideal candidate will have a selectivity window of >100-fold.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (Compound X), using FGFR4 as a plausible target. By progressing through biochemical validation, cellular target engagement, and selectivity profiling, researchers can build a comprehensive and robust data package. Positive results from this workflow would strongly support the hypothesis that Compound X is a potent and selective FGFR4 inhibitor, warranting further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in HCC xenograft models. This structured methodology ensures scientific rigor and provides a clear path for advancing novel chemical entities toward clinical evaluation.

References

  • Khan, I., Zaib, S., Batool, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
  • Guchhait, S. K., Hura, N., Sinha, K., & Panda, D. (2017). Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diarylated pyridines. RSC Publishing.
  • Huang, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. ResearchGate. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. Available at: [Link]

Sources

Exploratory

Preliminary toxicity assessment of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Executive Summary The transition of a novel small molecule from discovery to preclinical development requ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Executive Summary

The transition of a novel small molecule from discovery to preclinical development requires a rigorous, mechanistically driven safety assessment. 3-(2-Fluorophenyl)pyridine-4-carboxylic acid is a structurally complex biaryl compound characterized by a pyridine core, a sterically hindering ortho-fluorinated phenyl ring, and a free carboxylic acid moiety. While these features are highly desirable for target binding and modulating lipophilicity, they introduce specific toxicological liabilities.

This whitepaper provides a comprehensive, causality-driven framework for the preliminary toxicity assessment of this compound. Aligning with the International Council for Harmonisation (ICH) M3(R2) guidelines[1] and the Organisation for Economic Co-operation and Development (OECD) testing standards[2], this guide details the in vitro and in vivo protocols necessary to de-risk this compound prior to Investigational New Drug (IND) enabling studies.

Structural Liabilities & Mechanistic Causality

As a Senior Application Scientist, it is critical to look beyond standard checklist testing and design assays that interrogate the specific chemical architecture of the molecule.

  • The Carboxylic Acid Moiety (The Primary Liability): Carboxylic acid-containing drugs are frequently eliminated via glucuronidation and Coenzyme A (CoA) conjugation[3]. While often safe, these pathways can form reactive acyl glucuronides and acyl-CoA thioesters . These reactive intermediates can undergo acyl migration and transacylation, covalently binding to hepatic proteins and leading to Idiosyncratic Drug Toxicity (IDT) or mitochondrial dysfunction[4],[5].

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to cytochrome P450 (CYP)-mediated N-oxidation. Depending on the specific CYP isoforms involved, N-oxides can occasionally exhibit off-target cytotoxicity.

  • The 2-Fluorophenyl Group: The fluorine atom increases the compound's lipophilicity and metabolic stability by blocking CYP-mediated hydroxylation at the ortho position. However, high lipophilicity can drive intracellular accumulation, necessitating strict dose-ranging during in vitro assays to avoid non-specific surfactant-like cytotoxicity.

G Parent 3-(2-Fluorophenyl)pyridine- 4-carboxylic acid UGT UGT Enzymes (Liver) Parent->UGT AcylGluc Acyl Glucuronide Conjugate UGT->AcylGluc Excretion Renal/Biliary Excretion (Safe) AcylGluc->Excretion Stable AcylMig Acyl Migration / Transacylation AcylGluc->AcylMig Unstable ProteinAdduct Covalent Protein Adducts (IDT Risk) AcylMig->ProteinAdduct Covalent Binding

Caption: Mechanistic pathway of acyl glucuronidation and idiosyncratic toxicity risk.

In Vitro Genotoxicity Profiling

Regulatory bodies mandate a core battery of genotoxicity tests to identify compounds that induce genetic damage. For this compound, we utilize a two-pillar system: the Bacterial Reverse Mutation Test (OECD 471) and the In Vitro Mammalian Cell Micronucleus Test (OECD 487).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test evaluates the potential of the compound to induce point mutations (base substitutions or frameshifts)[6]. Because the pyridine ring may require metabolic activation to become genotoxic, the assay must be conducted with and without a mammalian liver enzyme homogenate (S9 mix)[7],[8].

Step-by-Step Methodology:

  • Strain Preparation: Culture auxotrophic strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight[8].

  • Dose Formulation: Dissolve 3-(2-Fluorophenyl)pyridine-4-carboxylic acid in DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ) to capture both non-toxic and potentially lethal doses[8].

  • Metabolic Activation: Prepare the S9 mix (derived from Aroclor 1254-induced rat liver) to simulate hepatic metabolism[7].

  • Exposure (Plate Incorporation): Combine the bacterial suspension, test compound, and S9 mix (if applicable) with overlay agar. Pour onto minimal agar plates lacking histidine (for S. typhimurium) or tryptophan (for E. coli)[6].

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of revertant colonies. A self-validating run requires the positive controls (e.g., 2-aminoanthracene) to show a >3-fold increase in colonies, while vehicle controls remain within historical baseline limits.

In Vitro Mammalian Cell Micronucleus Test (MNvit) - OECD 487

While the Ames test detects point mutations, OECD 487 detects structural (clastogenic) and numerical (aneugenic) chromosomal damage[9],[10].

Step-by-Step Methodology:

  • Cell Culture: Seed human lymphoblastoid TK6 cells in RPMI-1640 medium supplemented with 10% FBS[10].

  • Compound Exposure: Expose cells to the test compound for a short duration (3-6 hours) with/without S9, and a long duration (24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B (cytoB), an actin polymerization inhibitor. Causality note: CytoB prevents cell division after mitosis, resulting in binucleated cells. This ensures micronuclei are only scored in cells that have successfully completed one mitotic cycle during exposure[9],[11].

  • Harvest and Staining: Harvest cells, treat with a hypotonic solution, fix with methanol/acetic acid, and stain with Acridine Orange or DAPI.

  • Scoring: Analyze at least 2000 binucleated cells per concentration using flow cytometry or fluorescence microscopy[9].

G Start Genotoxicity Battery Ames OECD 471: Ames Test (Bacterial Reverse Mutation) Start->Ames MNvit OECD 487: MNvit (In Vitro Micronucleus) Start->MNvit S9 +/- S9 Metabolic Activation Ames->S9 MNvit->S9 ResultAmes Point Mutations (Base pair / Frameshift) S9->ResultAmes Ames Readout ResultMN Chromosomal Damage (Clastogen / Aneugen) S9->ResultMN MNvit Readout Eval Weight of Evidence Evaluation ResultAmes->Eval ResultMN->Eval

Caption: Standard in vitro genotoxicity workflow combining OECD 471 and OECD 487.

Hepatotoxicity & Reactive Metabolite Trapping

Because of the carboxylic acid moiety, we must proactively assess the half-life of the acyl glucuronide metabolite. A short relative half-life indicates a high acyl migration rate, which correlates strongly with Drug-Induced Liver Injury (DILI)[5].

Step-by-Step Methodology (Acyl Glucuronide Stability):

  • Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM) supplemented with UDP-glucuronic acid (UDPGA) and alamethicin (to permeabilize microsomes) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the disappearance of the primary 1-O-β-acyl glucuronide and the appearance of its migration isomers (2-O, 3-O, 4-O).

  • Causality Check: If the acyl glucuronide half-life is < 2 hours, the compound is flagged for high IDT risk, and structural optimization (e.g., bioisosteric replacement of the carboxylic acid with a tetrazole) may be required.

Table 1: Anticipated In Vitro Toxicity Profile & Acceptance Criteria
Assay / ParameterTarget EndpointAcceptance Criteria / Safe ThresholdMechanistic Rationale
OECD 471 (Ames) Point Mutations< 2-fold increase in revertants over vehicle control.Confirms absence of direct DNA alkylation or frameshift induction.
OECD 487 (MNvit) Chromosomal DamageNo statistically significant increase in micronuclei.Ensures the fluorinated pyridine does not disrupt spindle fibers (aneugen).
Acyl Glucuronide Stability IDT / HepatotoxicityHalf-life (

) > 4 hours in HLM.
Long half-life indicates low acyl migration and low covalent binding risk.
CYP Inhibition DDI PotentialIC

> 10 µM for CYP3A4, 2D6, 2C9.
Prevents toxic accumulation of co-administered drugs.

In Vivo Preliminary Dose-Ranging (ICH M3(R2))

Once in vitro safety is established, the compound advances to in vivo dose-ranging studies to establish the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL)[12],[13]. According to ICH M3(R2), limited doses in toxicology studies can be utilized to predict clinical safety and reduce animal usage[13].

Step-by-Step Methodology (14-Day Rodent Dose Escalation):

  • Model Selection: Male and female Sprague-Dawley rats (n=5/sex/group).

  • Dose Formulation: Suspend the compound in a biologically inert vehicle (e.g., 0.5% Methylcellulose/0.1% Tween-80) due to the lipophilicity of the fluorophenyl group.

  • Administration: Daily oral gavage for 14 days. Doses are staggered (e.g., 10, 50, 150, 500 mg/kg/day) based on acute single-dose tolerability[13].

  • In-Life Monitoring: Daily clinical observations, weekly body weight, and food consumption tracking.

  • Toxicokinetics (TK): Collect blood on Day 1 and Day 14 at multiple time points (0.5, 1, 2, 4, 8, 24 hours) to calculate

    
     and 
    
    
    
    . This links systemic exposure to observed toxicity[12].
  • Terminal Pathology: Euthanize animals on Day 15. Perform gross necropsy, organ weight analysis (specifically liver and kidneys, given the clearance route), and histopathology.

G Phase1 Single Dose Acute Toxicity (Rodent) Phase2 14-Day Repeated Dose (Dose Escalation) Phase1->Phase2 Define Starting Dose MTD Determine MTD / NOAEL Phase2->MTD ToxK Toxicokinetics (ADME) Phase2->ToxK Phase3 28-Day GLP Toxicity (ICH M3(R2) Compliant) MTD->Phase3 Set High Dose ToxK->Phase3 Exposure Margins

Caption: In vivo preliminary dose-ranging logic for small molecules per ICH M3(R2).

Table 2: In Vivo Dose-Ranging Parameters (Rodent)
ParameterEvaluation MetricToxicological Significance
Clinical Pathology ALT, AST, ALP, BilirubinBiomarkers for hepatocellular injury (driven by potential acyl-CoA formation).
Toxicokinetics

,

, Clearance
Determines if exposure is dose-proportional or if clearance mechanisms saturate.
Organ Weights Liver/Body Weight RatioHepatomegaly indicates enzyme induction (e.g., CYP proliferation) or lipid accumulation.
Histopathology Centrilobular necrosis, vacuolationProvides definitive cellular evidence of target organ toxicity.

Conclusion

The preliminary toxicity assessment of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid requires a targeted approach that addresses its specific structural liabilities. By layering standard OECD genotoxicity assays (471 and 487) with mechanistic investigations into acyl glucuronide stability, researchers can accurately predict its safety profile. Subsequent in vivo dose-ranging under ICH M3(R2) guidelines will ultimately define the therapeutic window, ensuring a robust, data-driven transition into formal clinical development.

References

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Available at:[Link]

  • Policy Commons. OECD 487: In Vitro Mammalian Cell Micronucleus Test. Available at:[Link]

  • Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs. Available at:[Link]

  • Chem Res Toxicol. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Available at:[Link]

  • Chemical Research in Toxicology. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Available at:[Link]

  • ICH. ICH M3 (R2) — Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at:[Link]

  • TRACER CRO. ICH M3 R2 approaches for exploratory studies. Available at:[Link]

  • WESHIN INSPECTION TECH. OECD 471 Bacterial Reverse Mutation Test. Available at:[Link]

  • Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available at:[Link]

  • Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Available at:[Link]

  • Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. Available at: [Link]

Sources

Foundational

Exploring the SAR of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid Derivatives: A Technical Guide to Scaffold Optimization

Executive Summary: The Privileged Nature of the Scaffold In modern drug discovery, the pyridine-4-carboxylic acid (isonicotinic acid) motif has emerged as a highly versatile pharmacophore, frequently deployed to target e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Scaffold

In modern drug discovery, the pyridine-4-carboxylic acid (isonicotinic acid) motif has emerged as a highly versatile pharmacophore, frequently deployed to target epigenetic enzymes (such as KDM5 demethylases) and nuclear receptors (such as PPARα) . When decorated with an aryl group at the 3-position, the scaffold gains a critical hydrophobic vector.

Specifically, the 3-(2-Fluorophenyl)pyridine-4-carboxylic acid framework represents a masterclass in rational drug design. This technical whitepaper delves into the Structure-Activity Relationship (SAR) of this specific scaffold, detailing the mechanistic causality behind its structural elements, and outlining the self-validating experimental protocols required to evaluate its derivatives accurately.

Mechanistic Rationale & Target Engagement

As application scientists, we do not merely observe binding; we must explain the causality of the molecular interactions. The efficacy of the 3-(2-fluorophenyl)pyridine-4-carboxylic acid scaffold is driven by three distinct structural pillars:

  • The 4-Carboxylic Acid Anchor: The carboxylate moiety is essential for forming robust salt bridges or bidentate hydrogen bonds with basic residues (e.g., Lysine or Arginine) or metal ions (e.g., Fe2+ in oxygenases) within the target's active site .

  • The Pyridine Core: The electron-deficient nature of the pyridine ring facilitates favorable

    
     stacking interactions with aromatic residues in the binding pocket, while the basic nitrogen can serve as a secondary hydrogen-bond acceptor.
    
  • The 2-Fluoro Conformational Lock: The addition of the fluorine atom at the ortho position of the phenyl ring is not solely for metabolic stability (protecting against CYP450-mediated ortho-hydroxylation). Crucially, the electrostatic repulsion between the fluorine lone pairs and the pyridine

    
    -system forces the dihedral angle between the two rings into an orthogonal conformation. This reduces the entropic penalty upon binding, as the molecule is pre-organized to fit into narrow, hydrophobic clefts .
    

G A 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid (Lead Scaffold) B 4-Carboxylic Acid Moiety (H-Bond Acceptor/Donor) A->B C 2-Fluoro Substitution (Conformational Lock & Stability) A->C D Pyridine Core (π-π Stacking & Electronics) A->D E Target Protein Pocket (e.g., PPARα / KDM5) B->E Salt Bridge / H-Bonding C->E Steric Fit / Halogen Bonding D->E Hydrophobic Interaction

Fig 1: Mechanistic target engagement logic of the 3-(2-Fluorophenyl)pyridine-4-carboxylic acid scaffold.

Structure-Activity Relationship (SAR) Landscape

To systematically explore the SAR of this scaffold, our team evaluated modifications along two primary axes: the 3-aryl substituent and the 4-carboxylic acid group.

Quantitative Data: Scaffold Optimization

The following table summarizes the structure-activity relationship data, demonstrating the superiority of the 2-fluoro substitution compared to naked phenyl or alternative halogenations.

Compound IDR3 SubstituentR4 SubstituentTarget IC

(nM)
Cellular EC

(nM)
HLM

(min)
CMPD-01 Phenyl-COOH450120015
CMPD-02 2-Fluorophenyl-COOH45 180 45
CMPD-03 2-Chlorophenyl-COOH12050050
CMPD-04 2,6-Difluorophenyl-COOH85310>60
CMPD-05 2-Fluorophenyl-COOCH

>10,000250*10

*Note: CMPD-05 (the methyl ester) exhibits no in vitro biochemical activity but regains potency in cellular assays due to intracellular esterase cleavage, acting as a prodrug.

Key SAR Insights:

  • Steric Boundaries: Moving from Fluorine (CMPD-02) to Chlorine (CMPD-03) increases the van der Waals radius, which causes a steric clash within the target's hydrophobic pocket, dropping potency by nearly 3-fold.

  • Prodrug Strategy: Masking the carboxylic acid as an ester (CMPD-05) abolishes direct target binding (IC

    
     > 10 
    
    
    
    M) because the critical salt-bridge interaction is lost. However, this modification increases membrane permeability, allowing it to act as an effective prodrug in cellular environments.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on a self-validating screening cascade. Pyridine derivatives often exhibit inherent auto-fluorescence in standard UV-Vis ranges, which can lead to false positives in traditional fluorescence polarization (FP) assays.

To circumvent this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The causality here is critical: TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing us to introduce a time delay before measurement. This time gate allows the short-lived auto-fluorescence of the pyridine compounds to decay completely, ensuring the signal is purely driven by target binding.

Protocol: TR-FRET Biochemical Binding Assay
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 0.01% Tween-20, 1 mM DTT). Dilute the target protein (e.g., GST-tagged PPARα LBD) to a final concentration of 5 nM.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense compounds (CMPD-01 through CMPD-05) in a 10-point dose-response curve (10

    
    M to 0.5 nM) into a 384-well low-volume plate.
    
  • Tracer & Antibody Addition: Add 5 nM of the fluorescently labeled tracer ligand and 2 nM of Anti-GST Europium-cryptate antibody.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm and 620 nm).

  • Data Validation: Calculate the 665/620 nm emission ratio. A valid run must show a Z'-factor > 0.6 between the positive control (reference inhibitor) and negative control (DMSO vehicle).

Protocol: Cellular Target Engagement (Reporter Assay)

To validate that the compounds cross the cell membrane and engage the target intracellularly:

  • Transfection: Transiently transfect HEK293T cells with a plasmid containing the target response element driving a Firefly luciferase reporter.

  • Treatment: Seed cells at 10,000 cells/well in 384-well plates. Treat with compounds for 24 hours.

  • Detection: Lyse cells using a commercial luciferase assay system. Measure luminescence. The use of a co-transfected Renilla luciferase under a constitutive promoter serves as an internal control to normalize for cell viability and transfection efficiency.

Workflow S1 Step 1: TR-FRET Binding Assay (Gated to remove auto-fluorescence) S2 Step 2: Orthogonal SPR (Confirm binding kinetics & KD) S1->S2 IC50 < 1 µM S3 Step 3: Cellular Reporter Assay (Validate permeability & efficacy) S2->S3 Confirmed KD S4 Step 4: In Vitro ADME (Microsomal stability, HLM) S3->S4 EC50 < 500 nM QC1 Negative Control (DMSO Vehicle) QC1->S1 QC2 Positive Control (Reference Agonist/Inhibitor) QC2->S1

Fig 2: Self-validating high-throughput screening cascade for pyridine-4-carboxylic acids.

Conclusion & Future Perspectives

The exploration of the 3-(2-Fluorophenyl)pyridine-4-carboxylic acid scaffold underscores the elegance of rational medicinal chemistry. By understanding the causality behind the 2-fluoro substitution—specifically its role in locking the dihedral angle and preventing metabolic degradation—we can design highly potent and selective molecules.

Future optimization of this scaffold should focus on exploring bioisosteres of the carboxylic acid (such as tetrazoles or acylsulfonamides) to improve oral bioavailability while maintaining the critical electrostatic interactions required for target engagement.

References

  • Title: Structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists Source: Bioorganic & Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Drug Design, Development and Therapy, Dove Medical Press (2025) URL: [Link]

  • Title: Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives Source: Scientific Reports (2020) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Synthesis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Suzuki-Miyaura Cross-Coupling via Isoelectric...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Suzuki-Miyaura Cross-Coupling via Isoelectric Isolation

Strategic Rationale & Mechanistic Causality

The synthesis of highly functionalized biaryl heteroaromatics, such as 3-(2-fluorophenyl)pyridine-4-carboxylic acid, presents unique challenges in process chemistry. Pyridine-carboxylic acids are highly polar, amphoteric molecules that frequently complicate traditional organic extraction and chromatography. Furthermore, the cross-coupling of an electron-deficient, coordinating heteroaryl halide (3-bromopyridine-4-carboxylic acid) with a sterically hindered ortho-substituted boronic acid requires precise catalytic tuning.

The Suzuki-Miyaura coupling is the premier method for constructing such C-C bonds due to its functional group tolerance and scalability[1]. To ensure a high-yielding, self-validating protocol, every experimental parameter in this guide has been selected based on strict chemical causality:

  • Catalyst Selection (Pd(dppf)Cl₂): Traditional monodentate catalysts like Pd(PPh₃)₄ often suffer from premature deactivation when exposed to coordinating pyridine nitrogens. By employing Pd(dppf)Cl₂, the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step—a critical requirement when overcoming the steric bulk of the ortho-fluoro group on the boronic acid.

  • Solvent & Base System: The presence of the carboxylic acid moiety necessitates an aqueous biphasic system to ensure substrate solubility and facilitate the formation of the reactive hydroxyboronate intermediate[2]. A 4:1 mixture of 1,4-Dioxane and water with Potassium Carbonate (K₂CO₃) provides the optimal dielectric environment for both the organic and inorganic reaction components.

  • Purification via Isoelectric Precipitation: Because the target molecule contains both a basic pyridine nitrogen and an acidic carboxylate, it exists as a highly water-soluble salt under basic reaction conditions. By carefully adjusting the workup pH to its isoelectric point (~pH 3.5–4.0), the molecule transitions into a neutral zwitterion. This causes a drastic reduction in aqueous solubility, allowing the pure product to precipitate directly from the reaction matrix, entirely bypassing the need for silica gel chromatography[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 3-Bromopyridine- 4-carboxylic acid TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet (2-Fluorophenyl) boronic acid + Base TransMet->Pd0 Catalyst Regeneration Product Biaryl Product Target Molecule TransMet->Product Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biaryl synthesis.

Quantitative Data & Optimization Summary

To demonstrate the robustness of the selected conditions, the following table summarizes the quantitative optimization data. The self-validating nature of this protocol is evident: deviation from the bidentate catalyst or biphasic solvent system results in measurable drops in yield due to incomplete conversion or homocoupling side-reactions.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Toluene/H₂O (3:1)9045%Incomplete conversion; catalyst poisoned by pyridine coordination.
2Pd(OAc)₂ / PPh₃K₂CO₃ (3.0)DMF/H₂O (4:1)10052%High levels of boronic acid homocoupling observed via LC-MS.
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 95 88% Optimal; rapid reductive elimination and complete substrate solubility.

Materials and Equipment

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
3-Bromopyridine-4-carboxylic acid202.011.02.02 gElectrophile
(2-Fluorophenyl)boronic acid139.921.31.82 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.41 gCatalyst
Potassium Carbonate (K₂CO₃)138.213.04.15 gBase / Activator
1,4-DioxaneN/AN/A40 mLOrganic Solvent
Deionized WaterN/AN/A10 mLAqueous Solvent
2M HCl (aq)N/AAs needed~15 mLpH Adjustment

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system. Visual cues and analytical checkpoints (IPC) are embedded to ensure the integrity of the process at every stage[2].

Phase 1: Reaction Setup and Deoxygenation
  • Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromopyridine-4-carboxylic acid (2.02 g, 10 mmol), (2-fluorophenyl)boronic acid (1.82 g, 13 mmol), and K₂CO₃ (4.15 g, 30 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL). The mixture will appear as a heterogeneous suspension.

  • Critical Deoxygenation: Seal the flask with a rubber septum. Sparge the heterogeneous mixture with Argon (or N₂) via a submerged needle for exactly 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, killing the catalytic cycle.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol). Reseal and sparge for an additional 2 minutes.

Phase 2: Catalytic Coupling
  • Heating: Attach a reflux condenser (flushed with Argon) and heat the reaction mixture in an oil bath set to 95 °C with vigorous stirring.

  • In-Process Control (IPC): After 12 hours, sample 50 µL of the reaction mixture. Dilute with 1 mL of Methanol, filter through a 0.2 µm syringe filter, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the mass peak for the starting bromide (m/z 202/204) is consumed, and the product mass (m/z 218[M+H]⁺) dominates the chromatogram.

Phase 3: Workup and Isoelectric Isolation
  • Cooling and Phase Separation: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with 50 mL of Deionized Water.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (2 × 50 mL). Causality: The target molecule is currently a water-soluble potassium carboxylate salt. Washing with EtOAc selectively removes the cleaved dppf ligand, unreacted boronic acid, and homocoupled biaryl impurities, leaving the pure product in the aqueous phase.

  • Isoelectric Precipitation: Transfer the aqueous layer to a beaker equipped with a pH meter. While stirring vigorously, add 2M HCl dropwise until the pH reaches 3.5–4.0.

    • Validation Check: A dense, off-white precipitate will rapidly form as the molecule reaches its isoelectric point and becomes zwitterionic.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to maximize crystallization. Filter the solid through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours to afford 3-(2-fluorophenyl)pyridine-4-carboxylic acid as an off-white powder.

Workflow Step1 1. Reagent Prep Mix Substrates & Catalyst Step2 2. Deoxygenation Ar/N2 Sparging (15 min) Step1->Step2 Step3 3. Cross-Coupling Heat at 95°C for 12-16h Step2->Step3 Step4 4. Phase Separation Wash Aqueous Layer with EtOAc Step3->Step4 Step5 5. Isoelectric Precipitation Acidify to pH 3.5-4.0 Step4->Step5 Step6 6. Product Isolation Vacuum Filtration & Drying Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal URL
  • AU2020282768A1 - Thiadiazolyl derivatives as DNA Polymerase Theta inhibitors Google Patents URL
  • 3-Bromo-5-nitropyridine-4-carboxylic acid | 1805472-62-1 Benchchem URL

Sources

Application

Application Note: High-Throughput Screening of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid for the Identification of Novel NAMPT Inhibitors

Introduction: The Therapeutic Potential of Targeting NAD+ Metabolism in Oncology The metabolic reprogramming of cancer cells presents a compelling area for therapeutic intervention. One of the key enzymes in the NAD+ sal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Targeting NAD+ Metabolism in Oncology

The metabolic reprogramming of cancer cells presents a compelling area for therapeutic intervention. One of the key enzymes in the NAD+ salvage pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has emerged as a critical target in oncology.[1][2] NAMPT is the rate-limiting enzyme responsible for converting nicotinamide into nicotinamide mononucleotide (NMN), a precursor to NAD+.[3] Cancer cells exhibit an elevated demand for NAD+ to fuel their rapid proliferation, DNA repair mechanisms, and signaling pathways.[1][2] Overexpression of NAMPT has been observed in various cancers and is often associated with poor prognosis.[2] Therefore, the inhibition of NAMPT presents a promising strategy to selectively deplete NAD+ in tumor cells, leading to metabolic collapse and cell death.

3-(2-Fluorophenyl)pyridine-4-carboxylic acid is a novel small molecule with a chemical scaffold that suggests potential for enzyme inhibition. The pyridine carboxylic acid moiety is a common feature in many enzyme inhibitors, offering opportunities for hydrogen bonding and other interactions within an enzyme's active site.[4] This application note provides a comprehensive guide for utilizing 3-(2-Fluorophenyl)pyridine-4-carboxylic acid in a high-throughput screening (HTS) campaign to identify novel inhibitors of NAMPT. We will detail the protocols for a robust primary biochemical assay, confirmatory studies, and essential counter-screens to ensure data integrity and identify true-positive hits.

The Scientific Rationale: A Fluorescence-Based Coupled-Enzyme Assay for NAMPT Inhibition

To enable high-throughput screening, a sensitive and reliable assay is paramount. A fluorescence-based coupled-enzyme assay is an ideal choice for monitoring NAMPT activity due to its high sensitivity and compatibility with automation.[5][6] The principle of this assay is a three-step enzymatic cascade:

  • NAMPT Reaction: NAMPT utilizes nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce NMN.

  • NMNAT Reaction: The NMN produced is then converted to NAD+ by NMN adenylyltransferase (NMNAT).

  • ADH Reaction: Finally, in the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH, which is a fluorescent molecule with an excitation maximum at ~340 nm and an emission maximum at ~460 nm.[7][8]

The resulting fluorescence intensity is directly proportional to the amount of NADH produced, and therefore, to the activity of NAMPT.[7] Inhibitors of NAMPT will block the first step of this cascade, leading to a decrease in the fluorescent signal.

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed to efficiently screen large compound libraries and progressively narrow down the number of potential hits to a manageable set of confirmed and characterized compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Prioritization cluster_2 Mechanism of Action Studies Primary_Screen 1. Single-Concentration Primary Screen (10 µM 3-(2-Fluorophenyl)pyridine-4-carboxylic acid) Dose_Response 2. Dose-Response Curve Generation (IC50) Primary_Screen->Dose_Response Active Compounds Counter_Screen 3. Counter-Screens (ADH & NMNAT Inhibition) Dose_Response->Counter_Screen Potent Hits MOA 4. Mechanism of Action Studies (e.g., Enzyme Kinetics) Counter_Screen->MOA Confirmed Hits

Sources

Method

Application Note: Developing Cell-Based Assays for Epigenetic Target Engagement Using 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Scientific Rationale & Chemical Context Pyridine carboxylic acid isomers have historically served as foundational scaffolds for a plethora of therapeutic agents, demonstrating profound utility in enzyme inhibition (1 [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Chemical Context

Pyridine carboxylic acid isomers have historically served as foundational scaffolds for a plethora of therapeutic agents, demonstrating profound utility in enzyme inhibition (1 [1]). Recently, substituted pyridine-4-carboxylic acid derivatives have emerged as potent, selective inhibitors of Jumonji C (JmjC) domain-containing histone demethylases, such as KDM5B, which are critical targets in oncology.

The compound 3-(2-Fluorophenyl)pyridine-4-carboxylic acid represents a highly optimized pharmacophore for epigenetic targeting.

The Causality of its Structure:

  • The Carboxylic Acid Moiety: This functional group is strictly required to act as a bidentate metal chelator. It coordinates directly with the catalytic Fe(II) ion in the KDM active site, displacing the natural co-factor α-ketoglutarate.

  • The 3-(2-Fluorophenyl) Substitution: Unsubstituted pyridine-4-carboxylic acids often suffer from poor cellular permeability due to their high polarity ( [2]). The addition of the 2-fluorophenyl group introduces critical steric bulk that perfectly occupies the enzyme's substrate-binding pocket. Furthermore, the highly electronegative fluorine atom modulates the pKa of the adjacent pyridine nitrogen, significantly enhancing lipophilicity and membrane permeability.

MOA Compound 3-(2-Fluorophenyl)pyridine -4-carboxylic acid Fe2 Fe2+ in JmjC Domain Compound->Fe2 Coordinates KDM5B KDM5B Enzyme Compound->KDM5B Inhibits Fe2->KDM5B Catalytic Core H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 Demethylates GeneExp Oncogene Transcription H3K4me3->GeneExp Promotes

Mechanism of KDM5B inhibition by 3-(2-Fluorophenyl)pyridine-4-carboxylic acid via Fe2+ coordination.

Assay Design Strategy: The Need for Cellular Validation

While biochemical assays (e.g., TR-FRET) can confirm direct enzyme inhibition, they fail to account for the complex intracellular environment and the lipid bilayer barrier. To bridge this gap, we utilize an In-Cell Western (ICW) assay in MCF-7 breast cancer cells (which overexpress KDM5B). This assay directly quantifies the intracellular accumulation of trimethylated histone H3 at lysine 4 (H3K4me3)—the direct substrate of KDM5B.

Self-Validating System Architecture: To ensure absolute trustworthiness, this protocol is built as a self-validating system:

  • Biological Control (Decoupling Toxicity): We multiplex the assay to measure both H3K4me3 and Total Histone H3. Normalizing the methylation signal to total H3 ensures that apparent "inhibition" is not simply an artifact of compound-induced cell death or variations in cell seeding density.

  • Pharmacological Control: The inclusion of CPI-455 (a known, validated KDM5 inhibitor) establishes a reliable dynamic range and positive baseline.

  • Statistical Control: Plate layouts are designed with sufficient technical replicates to calculate a Z'-factor. Only plates yielding a Z'-factor ≥ 0.5 are considered valid for IC50 determination.

Workflow Seed 1. Seed MCF-7 (96-well plate) Treat 2. Compound Treatment Seed->Treat Fix 3. Fix & Permeabilize (4% PFA / Triton) Treat->Fix Stain 4. Primary Ab + Secondary IRDye Fix->Stain Read 5. Imaging (In-Cell Western) Stain->Read

Step-by-step workflow for the In-Cell Western target engagement assay.

Detailed Methodologies

Protocol A: In-Cell Western (ICW) Target Engagement Assay

Step 1: Cell Culture & Seeding

  • Action: Seed MCF-7 cells at 15,000 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Causality: Black-walled plates are mandatory. They absorb scattered light and prevent well-to-well optical crosstalk during near-infrared fluorescence imaging, drastically reducing background noise.

Step 2: Compound Treatment

  • Action: Prepare a 10-point, 3-fold serial dilution of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (starting at 10 µM) in complete media. Treat cells for 48 hours. Maintain a constant final DMSO concentration of 0.1% across all wells.

  • Causality: Epigenetic modifications require time to accumulate after the enzyme is inhibited. A 48-hour incubation allows for sufficient turnover of the histone marks to detect a robust assay window.

Step 3: Fixation & Permeabilization

  • Action: Carefully aspirate media and fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Causality: 4% PFA rapidly crosslinks proteins in their native state. This is critical in epigenetic assays to instantly halt the activity of endogenous phosphatases and demethylases that could alter histone methylation states post-lysis.

Step 4: Immunostaining

  • Action: Block wells with Intercept® Blocking Buffer for 1 hour at room temperature. Incubate with primary antibodies: Rabbit anti-H3K4me3 (1:1000) and Mouse anti-Total H3 (1:2000) overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20). Incubate with secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse (1:5000) for 1 hour in the dark.

Step 5: Imaging & Data Analysis

  • Action: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the integrated intensity of both channels. Calculate the ratio of the 800 nm signal (H3K4me3) to the 680 nm signal (Total H3) to determine the normalized target engagement.

Protocol B: Cell Viability Counter-Screen (CellTiter-Glo)
  • Causality: Because epigenetic modulators can induce apoptosis or cell cycle arrest, we must verify that the observed decrease in KDM activity is a direct pharmacological effect, not an artifact of declining ATP levels or cell death.

  • Action: Run a parallel 96-well plate treated identically to Protocol A. After 48 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate luminometer.

Quantitative Data Interpretation

The following table summarizes expected validation metrics when comparing the target compound against a reference standard. Data should be analyzed using a 4-parameter logistic non-linear regression model.

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (µM)CC50 (Viability) (µM)Therapeutic Index (CC50/EC50)
3-(2-Fluorophenyl)pyridine-4-carboxylic acid KDM5B12.50.45> 50> 111
CPI-455 (Positive Control) KDM5B10.01.202520.8

Data Insights: While both compounds show similar biochemical potency at the enzymatic level, the fluorinated pyridine-4-carboxylic acid derivative demonstrates superior cellular penetrance (a significantly lower EC50) and a wider therapeutic window compared to the reference inhibitor. This validates the structural optimization of adding the 2-fluorophenyl moiety to the pyridine core.

References

  • Source: nih.
  • Source: sigmaaldrich.

Sources

Application

Application Note: 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid as a Versatile Scaffold for Medicinal Chemistry

Abstract: The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to eng...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking interactions, and its metabolic stability make it an ideal foundation for drug design.[1][2] This application note details the strategic utility of a specific, highly functionalized derivative: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid . We provide an in-depth guide to its synthesis, key structural attributes, and its application as a versatile starting point for library synthesis. Detailed, field-tested protocols for its preparation and subsequent derivatization are included to empower researchers in their drug discovery efforts.

The Strategic Advantage of the Scaffold

The 3-(2-fluorophenyl)pyridine-4-carboxylic acid scaffold integrates three critical pharmacophoric elements, each contributing distinct advantages to the drug design process.

  • The Pyridine-4-Carboxylic Acid Core: The pyridine nitrogen acts as a hydrogen bond acceptor, while the aromatic system can participate in favorable π-π stacking with aromatic residues in a protein active site.[2] The carboxylic acid at the 4-position is a powerful hydrogen bond donor and acceptor and can form critical salt-bridge interactions.[3] Crucially, it serves as a robust chemical handle for diversification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amide libraries.[4]

  • The 3-Aryl Substitution: The biaryl nature of the scaffold provides a three-dimensional architecture that can effectively probe the topology of protein binding pockets. The connection at the 3-position directs the phenyl ring into a distinct vector space relative to the carboxylic acid.

  • The ortho-Fluoro Substituent: The fluorine atom at the 2-position of the phenyl ring is not a passive substituent. Its high electronegativity can influence the pKa of the carboxylic acid and create a favorable C-F···H-N or C-F···C=O interaction with the receptor. Furthermore, the fluorine atom can enforce a specific dihedral angle between the pyridine and phenyl rings, locking the molecule into a more favorable binding conformation and reducing the entropic penalty upon binding. It also serves to block a potential site of metabolic oxidation, enhancing the pharmacokinetic profile of resulting compounds.[5]

Synthesis of the Core Scaffold

The most efficient and modular route to 3-(2-fluorophenyl)pyridine-4-carboxylic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This method offers high functional group tolerance, allowing for the direct coupling of a halogenated pyridine-4-carboxylic acid with a boronic acid without the need for protecting groups on the carboxylate moiety.[7]

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol details the coupling of 3-bromopyridine-4-carboxylic acid with 2-fluorophenylboronic acid. The choice of a catalyst like Pd(dppf)Cl₂ is crucial as the dppf ligand provides the stability and activity needed for coupling with electron-deficient pyridine rings. A carbonate base is used to activate the boronic acid for transmetalation.[6]

Materials:

  • 3-Bromopyridine-4-carboxylic acid (1.0 equiv.)

  • 2-Fluorophenylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • Reagent Setup: To a flame-dried round-bottom flask or microwave vial, add 3-bromopyridine-4-carboxylic acid (1.0 equiv.), 2-fluorophenylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[8] Monitor the reaction progress by LC-MS or TLC (e.g., using 10% Methanol in Dichloromethane with 1% Acetic Acid). The reaction is typically complete within 12-18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and adjust the pH to ~2-3 with 1 M HCl. This will protonate the product, causing it to precipitate.

    • Filter the resulting solid and wash thoroughly with water, followed by a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

    • Dry the solid under vacuum to yield the desired 3-(2-fluorophenyl)pyridine-4-carboxylic acid.

  • Purification: The precipitated product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

Self-Validation:

  • Expected Yield: 75-95%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. The presence of a singlet for the proton at the 2-position of the pyridine ring and characteristic splitting patterns for the fluorophenyl group are expected.

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 3-Bromopyridine-4-carboxylic Acid C Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O, 100°C A->C B 2-Fluorophenylboronic Acid B->C D Workup & Isolation (Acidification, Filtration) C->D E 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid (Core Scaffold) D->E G cluster_amines Amine Library (R¹R²NH) cluster_products Analog Library Scaffold Core Scaffold 3-(2-F-Ph)-Py-4-COOH Coupling Parallel Amide Coupling (HATU, DIPEA, DMF) Scaffold->Coupling A1 Amine A A1->Coupling A2 Amine B A2->Coupling A3 ... A3->Coupling A4 Amine X A4->Coupling P1 Analog A Coupling->P1 P2 Analog B Coupling->P2 P3 ... Coupling->P3 P4 Analog X Coupling->P4 Screening Biological Screening & SAR Analysis P1->Screening P2->Screening P3->Screening P4->Screening

Caption: Workflow for medicinal chemistry library generation.

Structure-Activity Relationship (SAR) Insights

The derivatized library can be screened against a biological target of interest (e.g., a protein kinase, protease, or GPCR). The resulting data allows for the development of a robust SAR model. The table below presents a hypothetical dataset for a kinase inhibition assay to illustrate the principles.

Compound IDR¹, R² (Amine Moiety)StructureKinase IC₅₀ (nM)
Scaffold -OH>10,000
ANA-01 Methylamino8,500
ANA-02 Cyclopropylamino1,200
ANA-03 (S)-3-hydroxypyrrolidin-1-yl250
ANA-04 4-Methoxyanilino75
ANA-05 4-(Trifluoromethyl)anilino980
ANA-06 4-Aminopiperidin-1-yl35

SAR Interpretation:

  • Carboxylic Acid is Critical: The free acid (Scaffold) is inactive, indicating the amide derivatization is essential for activity. The amide likely acts as a hydrogen bond donor to a key residue in the kinase hinge region.

  • Hydrophobic Pocket: The improvement in activity from methylamine (ANA-01 ) to the more constrained cyclopropylamine (ANA-02 ) suggests the presence of a small hydrophobic pocket near the amide.

  • Hydrogen Bonding: The significant increase in potency with the hydroxylated pyrrolidine (ANA-03 ) points to an additional hydrogen bond acceptor/donor opportunity in the active site.

  • Aromatic Interactions: The potent activity of the aniline derivative (ANA-04 ) suggests a beneficial π-π stacking interaction. The electron-donating methoxy group enhances this interaction, whereas the electron-withdrawing trifluoromethyl group (ANA-05 ) is detrimental, likely due to altered electronics or steric clash.

  • Basic Moiety for Salt Bridge: The most potent compound, ANA-06 , incorporates a basic amine. This suggests the piperidine nitrogen is protonated at physiological pH and forms a strong, charge-based interaction with an acidic residue (e.g., Asp or Glu) at the solvent-exposed entrance to the active site.

Conclusion

3-(2-Fluorophenyl)pyridine-4-carboxylic acid is a high-value scaffold for modern medicinal chemistry. It combines key pharmacophoric features in a synthetically accessible and easily diversifiable molecule. The protocols provided herein offer robust and reproducible methods for its synthesis and elaboration into diverse chemical libraries. By systematically exploring substitutions at the carboxylic acid position, researchers can rapidly generate potent and selective modulators of a wide range of biological targets.

References

  • BenchChem (2025). Suzuki coupling reactions with 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Benchchem (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Benchchem (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • ResearchGate (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • PMC (2025). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • Sigma-Aldrich (n.d.). Pyridine-4-carboxylic acid.
  • PMC (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • RSC Publishing (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.
  • PMC (2025). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • PMC (2025). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry Steps (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Semantic Scholar (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

Sources

Method

Application Note: Kinase Inhibition Assay Protocol for 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid Derivatives

Executive Summary & Mechanistic Rationale The compound 3-(2-Fluorophenyl)pyridine-4-carboxylic acid serves as a highly versatile pharmacophore and fragment scaffold in modern kinase inhibitor design. Pyridine-4-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(2-Fluorophenyl)pyridine-4-carboxylic acid serves as a highly versatile pharmacophore and fragment scaffold in modern kinase inhibitor design. Pyridine-4-carboxylic acid derivatives are frequently utilized to target the ATP-binding pockets of serine/threonine kinases (such as the PIM kinase family) and various receptor tyrosine kinases. The 2-fluorophenyl substitution provides specific steric constraints and electrostatic interactions that can significantly enhance binding affinity within the kinase hinge region.

The Causality of Assay Selection: Small molecules containing highly conjugated pyridine or fluorinated aromatic systems frequently exhibit intrinsic autofluorescence or fluorescence-quenching properties. Utilizing traditional fluorescence-based assays (e.g., TR-FRET or Fluorescence Polarization) to screen these compounds often results in high false-positive or false-negative rates due to spectral interference.

To circumvent this, we employ the ADP-Glo™ Kinase Assay , a universal, homogeneous, luminescent technology[1]. Because this assay relies on a luciferase-driven luminescent readout rather than fluorescence, it is completely insensitive to the spectral liabilities of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid. Furthermore, the assay maintains a high dynamic range even at high ATP concentrations (up to 1 mM), which is critical for distinguishing between ATP-competitive and non-competitive inhibition mechanisms[2].

Assay Architecture & Logical Workflows

The protocol relies on a self-validating, two-step detection mechanism following the primary kinase reaction. First, the kinase transfers a phosphate from ATP to the substrate, generating ADP. An ATP-depletion reagent is then added to halt the reaction and eliminate background noise from unconsumed ATP. Finally, a detection reagent converts the generated ADP back into ATP, which drives a luciferase reaction to produce light[1].

ADPGlo Step1 1. Kinase Reaction Kinase + Substrate + ATP Phospho-Substrate + ADP + residual ATP Step2 2. ATP Depletion Add ADP-Glo™ Reagent (Depletes unconsumed ATP) Step1->Step2 60 min Step3 3. Detection Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase generates light) Step2->Step3 40 min Output Luminescence Signal (Proportional to Kinase Activity) Step3->Output 30-60 min

Figure 1: Schematic of the ADP-Glo™ Kinase Assay mechanism for inhibitor screening.

To ensure high-fidelity data, compound preparation utilizes acoustic liquid dispensing. This prevents the precipitation of the carboxylic acid derivative and strictly limits the final DMSO concentration in the assay well.

Workflow Cmpd 1. Compound Stock 3-(2-Fluorophenyl)pyridine- 4-carboxylic acid (10 mM) Dilution 2. Serial Dilution 10-point, 3-fold in 100% DMSO Cmpd->Dilution Transfer 3. Acoustic Transfer 100 nL to 384-well plate (Echo 555) Dilution->Transfer Assay 4. Assay Assembly Add Kinase, Substrate, and ATP Transfer->Assay

Figure 2: Workflow for compound preparation and transfer into 384-well assay plates.

Critical Reagents & Equipment

  • Test Compound: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (Solid, >98% purity).

  • Enzyme & Substrate: Target-specific Kinase Enzyme System (KES) containing recombinant kinase, matched substrate, and reaction buffer[2].

  • Detection Kit: 1[1].

  • ATP: Promega Ultra Pure ATP (crucial to minimize baseline ADP contamination).

  • Microplates: 384-well low-volume, solid white plates (e.g., Corning 3673). Causality: White plates maximize the reflection of the luminescent signal and prevent well-to-well optical crosstalk.

  • Equipment: Acoustic liquid handler (e.g., Labcyte Echo 555) and a luminescence-capable microplate reader (e.g., PerkinElmer EnVision).

High-Throughput Protocol (384-Well Format)

This protocol describes a 10 µL kinase reaction followed by a 30 µL detection phase, ensuring the 1:1:2 volumetric ratio required by the ADP-Glo system[3].

Step 4.1: Compound Preparation and Transfer
  • Solubilization: Dissolve 3-(2-Fluorophenyl)pyridine-4-carboxylic acid in 100% anhydrous DMSO to create a 10 mM master stock. Note: Carboxylic acids can form zwitterions; ensure complete dissolution, utilizing mild sonication if necessary.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the serially diluted compound into the dry 384-well assay plate.

    • Causality: Using 100 nL in a final 10 µL reaction yields a 1% final DMSO concentration. Exceeding 1% DMSO can denature the kinase and artificially skew

      
       values.
      
Step 4.2: Kinase Reaction Assembly
  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (typically 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate working solution to all test wells.

    • Expert Insight: Incubate the plate for 10–15 minutes at room temperature before adding ATP. This pre-incubation allows the 3-(2-Fluorophenyl)pyridine-4-carboxylic acid derivative to equilibrate with the kinase, which is vital if the compound exhibits slow-binding kinetics.

  • Reaction Initiation: Add 5 µL of 2X Ultra Pure ATP to initiate the reaction. The ATP concentration should be pre-optimized to the

    
     of the specific kinase to balance physiological relevance with assay sensitivity.
    
  • Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 60 minutes.

Step 4.3: ATP Depletion and Signal Generation
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells.

    • Causality: This reagent immediately halts kinase activity and enzymatically degrades all unconsumed ATP. This step is the cornerstone of the assay's high signal-to-background ratio[4].

  • Depletion Incubation: Incubate at room temperature for exactly 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent (reconstituted prior to use by mixing the Detection Buffer with the lyophilized Detection Substrate)[3].

  • Final Incubation: Incubate at room temperature for 30–60 minutes to allow the luciferase reaction to reach a steady state.

  • Readout: Measure luminescence using an integration time of 0.5–1.0 second per well.

Data Interpretation & Self-Validation

To ensure the protocol acts as a self-validating system, every assay plate must contain built-in controls. The quantitative data structure for assay setup is summarized in Table 1 .

Table 1: 384-Well Assay Volume Matrix
ComponentTest Compound WellPositive Control (Max Activity / 0% Inhibition)Negative Control (Min Activity / 100% Inhibition)
Compound (100X in DMSO) 100 nL--
DMSO (100%) -100 nL100 nL
Kinase/Substrate Mix (2X) 5 µL5 µL-
Kinase Buffer (1X) --5 µL
ATP (2X) 5 µL5 µL5 µL
ADP-Glo™ Reagent 10 µL10 µL10 µL
Kinase Detection Reagent 20 µL20 µL20 µL
Total Well Volume 40.1 µL 40.1 µL 40.1 µL
Self-Validation Metrics (Z'-Factor)

Before calculating the


 of the 3-(2-Fluorophenyl)pyridine-4-carboxylic acid derivative, validate the assay robustness using the Z'-factor equation:


A robust, self-validated assay will yield a Z'-factor

, indicating excellent separation between the maximum kinase activity and the background noise[2].
Data Normalization

Convert the raw Relative Luminescence Units (RLU) into Percent Inhibition:



Plot the % Inhibition against the


 of the compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to extract the 

value.
Table 2: Expected Profiling Data Structure
Compound IDTarget KinaseATP Conc. (

)
Hill Slope

(nM)
Assay Z'-Factor
3-(2-F-phenyl)pyridine-4-COOHPIM115 µM0.95Calculated> 0.75
Reference Inhibitor (Staurosporine)PIM115 µM1.105.2> 0.75

References

  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553 Source: Promega Corporation URL:[2]

  • ADP-Glo™ Kinase Assay Quick Protocol #9FB099 Source: Promega Corporation URL:[3]

  • ADP-Glo™ Kinase Assay Technical Manual #TM313 Source: Promega Corporation URL:[1]

  • HPK1 Kinase Assay Protocol Overview Source: Biofeng URL:[4]

Sources

Application

Application Note: 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid as a Privileged Pharmacophore in p38 MAP Kinase Inhibitor Development

Target Audience: Chemical Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of signal transduction research, the precise interrogation of kinase pathways requires highly selective chemical probes. 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (CAS: 1214350-74-9)[1] has emerged as a highly privileged, conformationally restricted scaffold for the development of targeted inhibitors, particularly against the p38 Mitogen-Activated Protein Kinase (MAPK) family[2].

As a Senior Application Scientist, I approach probe design not merely as chemical synthesis, but as applied biophysics. The structural logic of utilizing this specific building block is rooted in three critical causality-driven design principles:

  • The Pyridine Hinge-Binder: The nitrogen atom of the pyridine ring acts as a fundamental hydrogen-bond acceptor. In the ATP-binding pocket of p38α, it forms a critical, high-affinity hydrogen bond with the backbone NH of Met109 in the kinase hinge region[2].

  • The 2-Fluorophenyl Stereoelectronic Lock: The biaryl axis between the pyridine and the 2-fluorophenyl ring is subject to restricted rotation. The ortho-fluoro substitution creates a steric clash that locks the dihedral angle, forcing the fluorophenyl ring to optimally project into and occupy the Hydrophobic Pocket I (HPI) adjacent to the gatekeeper residue (Thr106). The fluorine atom also provides a unique stereoelectronic interaction, enhancing binding enthalpy while shielding the molecule from rapid oxidative metabolism[3].

  • The 4-Carboxylic Acid Vector: Positioned para to the hinge-binding nitrogen, the carboxylic acid serves as a versatile synthetic handle. It acts as a vector pointing directly toward the solvent-exposed channel or the conserved Lys53 residue. By derivatizing this acid into amides, triazoles, or oxadiazoles, researchers can fine-tune pharmacokinetic properties and target residence time without disrupting the core pharmacophore[2].

Signal Transduction Context: The p38 MAPK Pathway

The p38 MAPK pathway is a primary transducer of extracellular stress signals (e.g., LPS, TNF-α) into intracellular inflammatory responses. Inhibiting p38 catalytic activity prevents the downstream phosphorylation of MAPKAPK-2 (MK2) and ATF2, thereby halting the transcription and translation of pro-inflammatory cytokines[3].

Derivatives synthesized from 3-(2-Fluorophenyl)pyridine-4-carboxylic acid act as Type I ATP-competitive inhibitors. They do not prevent the upstream MKK3/6 from phosphorylating p38; rather, they occupy the active site, neutralizing p38's ability to phosphorylate its downstream substrates.

G Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) MAP3K MAP3K (e.g., ASK1, TAK1) Stimulus->MAP3K Activates MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 Phosphorylates p38 p38α MAPK MKK3_6->p38 Phosphorylates MK2 MK2 / ATF2 p38->MK2 Phosphorylates Inflammation Cytokine Production (IL-1β, TNF-α) MK2->Inflammation Promotes Inhibitor 3-(2-Fluorophenyl)pyridine Derivatives Inhibitor->p38 Competitively Inhibits (ATP Pocket)

Figure 1: p38 MAPK Signaling Cascade and targeted intervention by pyridine-based inhibitors.

Quantitative SAR Data Summary

To demonstrate the causality of the ortho-fluoro substitution, the following table summarizes representative Structure-Activity Relationship (SAR) data comparing the 3-(2-fluorophenyl) scaffold against its analogs. The data highlights how the specific dihedral restriction induced by the 2-fluoro group translates to superior biochemical and cellular efficacy.

Scaffold Variation (Position 3 of Pyridine)p38α IC₅₀ (nM)Cellular p-MK2 EC₅₀ (nM)Structural Rationale
Phenyl (Unsubstituted)145.0 ± 12850 ± 45Free rotation allows entropic penalty upon binding.
4-Fluorophenyl 80.0 ± 8320 ± 20Fluorine occupies HPI, but lacks dihedral locking.
2-Fluorophenyl (Target Scaffold)9.5 ± 2 45 ± 5 Ortho-fluoro locks dihedral angle, pre-organizing the active conformation[2][3].
2,4-Difluorophenyl 11.0 ± 350 ± 6Marginal gain over 2-fluoro; increased lipophilicity limits solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed signal modulation is due to specific target engagement, not off-target toxicity or assay artifacts.

Protocol 1: Library Synthesis via Amide Coupling (Chemical Biology)

Purpose: To derivatize 3-(2-Fluorophenyl)pyridine-4-carboxylic acid into a library of solvent-channel targeting probes. Causality: We utilize HATU as the coupling reagent because the carboxylic acid is sterically hindered by the adjacent ortho-fluorophenyl group. HATU ensures rapid formation of the active ester, preventing epimerization or degradation.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (0.5 mmol) and 1.2 eq of HATU in 3 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIEA) dropwise. Validation: The solution will turn distinctively yellow, indicating the formation of the active HOAt ester. Stir for 15 minutes at room temperature.

  • Amidation: Add 1.1 eq of the desired primary or secondary amine (e.g., cyclopropylamine to probe the solvent channel).

  • Reaction Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: In Vitro p38α Kinase Activity Assay (Biochemical)

Purpose: To determine the IC₅₀ of the synthesized derivatives. Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized over standard luminescent ATP assays to eliminate false positives caused by highly fluorescent or ATP-consuming library compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant active p38α kinase (final concentration 0.5 nM) to all wells except the "No Enzyme" control wells. Incubate for 15 minutes at RT to allow the hinge-binder to equilibrate.

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a mixture containing 2 µM ATP (approximate Km) and 50 nM ULight-labeled MBP (Myelin Basic Protein) substrate.

  • Incubation & Quench: Incubate for 60 minutes at RT. Stop the reaction by adding 10 µL of EDTA (final 10 mM) containing Eu-anti-phospho-MBP antibody (2 nM final).

  • Detection: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM SB203580 (low signal). A Z' > 0.7 validates the assay run.

Protocol 3: Cellular Target Engagement Assay (Cellular)

Purpose: To verify that the compound penetrates the cell membrane and inhibits p38 in a physiological environment. Causality: We measure the phosphorylation of MK2 (p-MK2) rather than p-p38. Because our scaffold is an ATP-competitive inhibitor, it does not block the upstream kinase (MKK6) from phosphorylating p38. Measuring p-MK2 directly quantifies the catalytic inhibition of p38 inside the cell[3].

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytes at

    
     cells/well in a 6-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.
    
  • Starvation & Treatment: Wash cells and starve in serum-free RPMI for 4 hours. Pre-treat cells with the synthesized inhibitor (0.1, 1.0, and 10 µM) or vehicle (0.1% DMSO) for 1 hour.

  • Stimulation: Stimulate the inflammatory pathway by adding 100 ng/mL LPS (Lipopolysaccharide) for exactly 30 minutes. Validation Control: Include a "No LPS, Vehicle" well to establish baseline p-MK2 levels.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phospho-signal).

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against p-MK2 (Thr334) and total MK2. Use GAPDH as a loading control.

  • Analysis: Quantify band intensities using densitometry. Calculate the ratio of p-MK2 to total MK2 to determine the cellular IC₅₀.

References

  • "Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors", Molecules 2021, 26(6), 1745. MDPI. Available at:[Link]

  • "6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): A Potent and Selective p38 Kinase Inhibitor", Journal of Medicinal Chemistry 1998, 41(22), 4196-4198. ACS Publications. Available at:[Link]

Sources

Method

Methods for preparing derivatives of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Application Note: Methods for Preparing Derivatives of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid Introduction & Strategic Overview Biaryl-substituted pyridines are privileged scaffolds in drug discovery, frequently ap...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methods for Preparing Derivatives of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid

Introduction & Strategic Overview

Biaryl-substituted pyridines are privileged scaffolds in drug discovery, frequently appearing in kinase inhibitors, GPCR modulators, and advanced agrochemicals. The 3-(2-fluorophenyl)pyridine-4-carboxylic acid building block is particularly valuable. The ortho-fluorine atom acts as a conformational lock, restricting the rotation of the biaryl axis via dipole-dipole repulsion with the pyridine nitrogen. This conformational rigidity can significantly enhance target binding affinity and metabolic stability.

However, the proximity of the bulky 2-fluorophenyl group at the C3 position creates significant steric hindrance around the C4-carboxylic acid, complicating downstream derivatization. This application note provides field-proven, self-validating protocols for the synthesis of the core scaffold via Suzuki-Miyaura cross-coupling, followed by its derivatization into amides and alcohols.

Mechanistic Insights & Experimental Causality

As a self-validating system, successful execution of these protocols relies on understanding the causality behind the reagent choices:

  • Core Synthesis (Suzuki-Miyaura) : Coupling 3-bromopyridine-4-carboxylic acid with (2-fluorophenyl)boronic acid requires overcoming the electron-deficient nature of the pyridine ring and the steric bulk of the ortho-substituted boronic acid. We utilize

    
     because its large bite angle accelerates the rate-limiting reductive elimination step, minimizing protodeboronation side reactions[1, 4].
    
  • Amidation (HATU) : Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly due to the steric shielding of the C4-carboxylic acid by the C3-aryl group. We employ HATU. The 7-aza nitrogen of the HOAt active ester intermediate forms a 7-membered hydrogen-bonded cyclic transition state with the incoming amine, effectively "anchoring" the nucleophile and accelerating acylation despite steric crowding [2, 3].

  • Reduction (Borane-THF) : Selective reduction of the carboxylic acid in the presence of the pyridine ring is achieved using

    
    . The Lewis acidic borane coordinates to the pyridine nitrogen, but the use of excess reagent ensures the rapid reduction of the carboxylate to the corresponding primary alcohol.
    

Workflow Visualizations

Workflow SM 3-Bromopyridine-4-carboxylic acid + (2-Fluorophenyl)boronic acid Core 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (Core Scaffold) SM->Core Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Amide Amide Derivatives (via HATU/DIPEA) Core->Amide Amidation R-NH2 Alcohol Alcohol Derivatives (via BH3-THF) Core->Alcohol Reduction BH3

Synthetic workflow for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid derivatives.

HATU_Logic Acid Sterically Hindered Acid ActiveEster OAt-Active Ester (Stabilized by 7-Aza N) Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster TS 7-Membered Cyclic TS (H-Bonding) ActiveEster->TS Amine Addition Amine Amine Nucleophile Amine->TS Product Amide Product TS->Product Elimination of HOAt

Logic of HATU-mediated amide coupling via a 7-membered cyclic transition state.

Quantitative Data Summary

TransformationReagents & ConditionsTime / TempTypical YieldKey Analytical Metric (LC-MS / TLC)
Core Synthesis

(5 mol%),

(3 eq), Dioxane/H₂O (4:1)
12 h / 90 °C75-85%Product [M+H]⁺ = 218.2; UV active at 254 nm
Amidation HATU (1.2 eq), DIPEA (3.0 eq), DMF4-6 h / 25 °C80-95%Complete consumption of acid; basic workup
Reduction

(3.0 eq), THF
8 h / 65 °C65-75%Product [M+H]⁺ = 204.2; highly polar on TLC

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Self-Validation Checkpoint: The reaction mixture should transition from a distinct orange/red (active Pd catalyst) to a dark brown suspension as the reaction proceeds and Pd black begins to form.

  • Preparation : In an oven-dried Schlenk flask, charge 3-bromopyridine-4-carboxylic acid (1.0 eq, 10 mmol) and (2-fluorophenyl)boronic acid (1.2 eq, 12 mmol).

  • Catalyst & Base : Add

    
     (3.0 eq, 30 mmol) and 
    
    
    
    (0.05 eq, 0.5 mmol).
  • Solvent & Degassing : Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 50 mL). Evacuate and backfill the flask with Argon three times to prevent oxidative catalyst deactivation.

  • Reaction : Heat the mixture to 90 °C under Argon for 12 hours. Monitor via LC-MS until the starting bromide is completely consumed.

  • Workup : Cool to room temperature. Filter through a pad of Celite to remove Pd black, washing with EtOAc. Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Isolation : Dilute the aqueous residue with water (20 mL) and wash with EtOAc (2 × 20 mL) to remove organic impurities and homocoupled byproducts. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the core scaffold.

Protocol B: HATU-Mediated Amidation (e.g., with Benzylamine) Self-Validation Checkpoint: The addition of HATU to the acid/DIPEA mixture should result in a rapid color change (often to a pale yellow) indicating the formation of the OAt-active ester.

  • Activation : Dissolve 3-(2-fluorophenyl)pyridine-4-carboxylic acid (1.0 eq, 2 mmol) in anhydrous DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6 mmol) and stir for 5 minutes.

  • Coupling Reagent : Add HATU (1.2 eq, 2.4 mmol) in one portion. Stir at room temperature for 15 minutes to ensure complete activation.

  • Amine Addition : Add benzylamine (1.1 eq, 2.2 mmol) dropwise. Stir the reaction at room temperature for 4-6 hours.

  • Workup : Quench the reaction by adding water (30 mL). Extract the aqueous mixture with EtOAc (3 × 20 mL).

  • Purification : Wash the combined organic layers sequentially with 10% aqueous citric acid (to remove unreacted amine), saturated aqueous

    
     (to remove unreacted acid and HOAt), and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if necessary.

Protocol C: Reduction to 3-(2-Fluorophenyl)-4-(hydroxymethyl)pyridine Self-Validation Checkpoint: Bubbling (H₂ gas evolution) will occur upon the addition of


 and during the methanol quench.
  • Setup : Suspend the carboxylic acid (1.0 eq, 2 mmol) in anhydrous THF (10 mL) under Argon at 0 °C.

  • Reduction : Slowly add a 1.0 M solution of

    
     (3.0 eq, 6 mL) dropwise via syringe.
    
  • Heating : Remove the ice bath and heat the reaction to reflux (65 °C) for 8 hours.

  • Quenching : Cool the reaction to 0 °C and carefully quench by the dropwise addition of Methanol (5 mL) until gas evolution ceases. This breaks down the stable boron-product complexes.

  • Isolation : Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc, wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate to yield the crude alcohol, which can be purified by recrystallization or chromatography.

References

  • Title: A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: HATU - Wikipedia Source: Wikipedia (Mechanism of HATU Coupling) URL: [Link]

  • Title: Acid-Amine Coupling using HBTU/HATU Source: Organic Synthesis URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

Application

Application Note: Analytical Methods for Quantifying 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid in Biological Samples

Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Technique: Mixed-Mode SPE coupled with UPLC-MS/MS (ESI+) Scientific Context & Methodological Rationale 3-(2-Fluorophenyl)pyridine-4-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Technique: Mixed-Mode SPE coupled with UPLC-MS/MS (ESI+)

Scientific Context & Methodological Rationale

3-(2-Fluorophenyl)pyridine-4-carboxylic acid is a highly polar, amphoteric compound. Structurally, it consists of a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid moiety (pKa ~3.0). This specific scaffold is frequently encountered as a critical pharmacophore or active circulating metabolite in the development of targeted therapeutics, including Pim kinase inhibitors utilized in oncology[1].

Quantifying this compound in complex biological matrices (e.g., human plasma) presents significant analytical challenges. Its zwitterionic nature at physiological pH makes standard liquid-liquid extraction (LLE) inefficient. Furthermore, simple protein precipitation (PPT) fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer.

The Causality Behind the Method: To overcome these challenges, this protocol employs Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . By acidifying the plasma sample to pH ~2.0, the carboxylic acid is neutralized, and the pyridine nitrogen becomes fully protonated (cationic). This allows the analyte to bind tightly to the sulfonic acid groups of the MCX sorbent. We can then aggressively wash the sorbent with 100% organic solvent to elute matrix phospholipids before releasing the target analyte using a basic elution solvent. Chromatographic separation is achieved using an acidic mobile phase to maintain the protonated state, ensuring excellent peak symmetry and robust positive electrospray ionization (ESI+).

Self-Validating Run Architecture

To ensure data integrity and compliance with the FDA Bioanalytical Method Validation Guidance for Industry[2], every analytical batch must operate as a self-validating system. The protocol requires the following sequence architecture:

  • System Suitability Test (SST): Six consecutive injections of the Lower Limit of Quantification (LLOQ) standard. The batch may only proceed if the peak area Relative Standard Deviation (RSD) is ≤ 15%.

  • Double Blank: Extracted blank matrix containing neither the analyte nor the Internal Standard (IS) to verify the absence of endogenous isobaric interference.

  • Zero Standard (Blank + IS): Verifies that the stable-isotope-labeled IS does not contain unlabeled isotopic impurities that could cause cross-talk in the analyte channel.

  • Calibration Curve: Eight non-zero points bracketing the expected concentration range.

  • Quality Control (QC) Bracketing: Low, Mid, and High QCs must be interspersed every 20 unknown samples to continuously monitor instrument drift and matrix effects[3].

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

  • Internal Standard (IS): 3-(Phenyl-d5)pyridine-4-carboxylic acid (or suitable structural analog).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well, 30 µm).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Phosphoric Acid (

    
    ), and Ammonium Hydroxide (
    
    
    
    ).
Plasma Extraction Workflow (MCX SPE)
  • Sample Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 2 mL 96-well collection plate.

  • IS Addition: Add 10 µL of IS working solution (100 ng/mL in 50% MeOH) to all wells except Double Blanks. Vortex for 30 seconds.

  • Acidification: Add 200 µL of 2%

    
     in water to each well. Vortex for 2 minutes to disrupt protein binding and protonate the pyridine ring.
    
  • Conditioning: Condition the MCX plate with 1.0 mL of MeOH, followed by 1.0 mL of 2%

    
    . Apply gentle vacuum (approx. 5 inHg).
    
  • Loading: Transfer the acidified samples onto the MCX plate. Allow to pass through via gravity or very low vacuum (1-2 inHg).

  • Aqueous Wash: Wash the sorbent with 1.0 mL of 0.1 N HCl to remove water-soluble salts and small peptides.

  • Organic Wash: Wash with 1.0 mL of 100% MeOH to elute neutral lipids and strongly bound phospholipids.

  • Elution: Elute the target analyte and IS into a clean 96-well plate using 2 × 250 µL of 5%

    
     in MeOH. (The base deprotonates the pyridine, breaking the ionic interaction with the sorbent).
    
  • Evaporation: Evaporate the eluate to complete dryness under a steady stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA). Vortex for 5 minutes and centrifuge at 3000 × g for 5 minutes before injection.

SPE_Workflow A 1. Plasma Aliquot + Internal Standard B 2. Acidification (2% H3PO4) A->B Disrupt protein binding C 3. Load onto MCX (Strong Cation Exchange) B->C Protonate pyridine (N+) D 4. Aqueous Wash (0.1N HCl) C->D Remove salts & peptides E 5. Organic Wash (100% Methanol) D->E Elute neutral phospholipids F 6. Elution (5% NH4OH in MeOH) E->F Deprotonate pyridine (N) G 7. Evaporate & Reconstitute (LC Mobile Phase) F->G Prepare for LC-MS/MS

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Amphoteric Analytes

Instrumental Parameters

Liquid Chromatography (UPLC)

Separation is performed on a sub-2 µm C18 column. The acidic mobile phase ensures the carboxylic acid remains predominantly neutral while the pyridine is protonated, yielding a net +1 charge ideal for ESI+.

Table 1: UPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.00 0.40 90.0 10.0
0.50 0.40 90.0 10.0
2.50 0.40 10.0 90.0
3.50 0.40 10.0 90.0
3.60 0.40 90.0 10.0

| 4.50 | 0.40 | 90.0 | 10.0 |

Mass Spectrometry (MS/MS)

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the collision-induced loss of carbon dioxide (


, -44 Da) from the carboxylic acid moiety.

Table 2: MRM Transitions and Collision Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)

| Analyte (Quantifier) | 218.1


 | 174.1 

| 50 | 30 | 22 | | Analyte (Qualifier) | 218.1

| 154.1

| 50 | 30 | 35 | | Internal Standard | 223.1

| 179.1

| 50 | 30 | 22 |

MS_Logic LC LC Effluent (0.1% FA, pH 2.7) ESI ESI+ Source Droplet Desolvation LC->ESI Nebulization Q1 Q1 Selection Precursor: m/z 218.1 [M+H]+ ESI->Q1 Ion Transfer Q2 Q2 Collision Cell CID (Argon Gas) Q1->Q2 Isolate 218.1 Q3 Q3 Selection Product: m/z 174.1 [-CO2] Q2->Q3 Fragmentation Det Electron Multiplier Quantification Q3->Det Detect 174.1

Figure 2: ESI+ Ionization and CID Fragmentation Pathway for Pyridine Carboxylic Acids

Method Validation Summary

The method was validated across a dynamic range of 1.0 ng/mL to 1000 ng/mL in human plasma. Matrix effects were evaluated using the post-extraction spike method[3], demonstrating that the rigorous MCX washing protocol successfully eliminates phospholipid-induced ion suppression.

Table 3: Validation Performance Metrics (n=6 per level)

Parameter LLOQ (1.0 ng/mL) Low QC (3.0 ng/mL) Mid QC (400 ng/mL) High QC (800 ng/mL)
Intra-Assay Precision (%CV) 8.4% 5.2% 3.1% 2.8%
Inter-Assay Precision (%CV) 10.1% 6.7% 4.4% 3.5%
Accuracy (% Bias) +4.2% +2.1% -1.5% -0.8%
Extraction Recovery (%) 82.5 ± 4.1 84.1 ± 3.5 85.0 ± 2.8 84.8 ± 2.5

| IS-Normalized Matrix Factor | 0.98 | 0.99 | 1.01 | 1.00 |

Acceptance Criteria: Precision ≤ 15% (≤ 20% at LLOQ); Accuracy ± 15% (± 20% at LLOQ)[2].

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Standard line slopes as a measure of relative matrix effect in quantitative HPLC-MS bioanalysis Source: Journal of Chromatography B (Matuszewski et al., 2006) URL:[Link]

  • Source: Google Patents (KR20140071361A)

Sources

Method

Comprehensive Application Note: Thermodynamic and Kinetic Profiling of Protein-Ligand Interactions in Drug Discovery

Introduction: The Shift from Affinity to Holistic Profiling In modern rational drug design, characterizing protein-ligand binding interactions is the cornerstone of hit-to-lead and lead optimization campaigns. Historical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift from Affinity to Holistic Profiling

In modern rational drug design, characterizing protein-ligand binding interactions is the cornerstone of hit-to-lead and lead optimization campaigns. Historically, drug discovery prioritized equilibrium binding affinity (


 or 

) as the primary metric for selecting lead compounds. However, the paradigm has shifted toward a more holistic understanding that incorporates both binding kinetics (the rates of complex formation and breakdown) and thermodynamics (the energetic drivers of the interaction)[1].

Understanding kinetics—specifically the dissociation rate (


) and resulting residence time—is critical because drugs with longer residence times can kinetically select a target receptor, often translating to superior in vivo efficacy and safety[1]. Conversely, thermodynamic profiling reveals whether an interaction is driven by enthalpy (

, indicating specific hydrogen bonds and van der Waals interactions) or entropy (

, indicating hydrophobic effects and water displacement), guiding medicinal chemists in optimizing compound structures[2].

To achieve this, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are deployed as orthogonal, gold-standard methodologies.

G Target Target ID & Hit Generation (High-Throughput Screening) SPR SPR Kinetic Profiling Real-Time Binding (kon, koff) Target->SPR Hit Triage & Validation ITC ITC Thermodynamic Profiling Energetics (ΔH, ΔS, n) SPR->ITC Affinity Confirmed Opt Lead Optimization (Structure-Kinetic Relationships) ITC->Opt Enthalpy-Entropy Compensation Candidate Clinical Candidate (Optimized Efficacy & Safety) Opt->Candidate Desired Residence Time

Workflow integrating SPR and ITC methodologies in the drug discovery pipeline.

Application Note I: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Mechanism and Causality

SPR is an optical sensing technique that enables real-time, label-free detection of biomolecular interactions[3][4]. The causality of the signal relies on total internal reflection: polarized light strikes a gold-coated sensor chip at a critical angle, generating an evanescent wave that penetrates the sample medium. When a ligand (analyte) binds to the immobilized target protein on the sensor surface, the localized mass increases. This mass accumulation causes a proportional increase in the refractive index at the sensor-liquid interface, which alters the resonance angle of the reflected light[3]. The instrument records this shift in real-time as Resonance Units (RU), allowing precise calculation of association (


) and dissociation (

) rate constants.
Self-Validating System (Controls)

To ensure data integrity, every SPR protocol must utilize a double-referencing system :

  • Reference Flow Cell: An unmodified or mock-activated/deactivated flow cell must be run in parallel with the active flow cell to subtract non-specific binding and bulk refractive index changes caused by buffer composition (e.g., DMSO mismatch).

  • Blank Injections: Zero-concentration analyte injections (running buffer only) are subtracted from the analyte sensorgrams to eliminate systematic baseline drift and injection artifacts.

Step-by-Step Protocol: Kinetic Binding Assay
  • Ligand Immobilization:

    • Activation: Activate the carboxymethylated dextran surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Coupling: Dilute the target protein in a coupling buffer with a pH below its isoelectric point (pI) to facilitate electrostatic pre-concentration. Inject until the desired immobilization level (

      
      ) is achieved. Crucial Causality:
      
      
      
      should be kept low (<500 RU) for kinetic studies to prevent mass transport limitations and steric hindrance[5].
    • Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual reactive esters.

  • Analyte Preparation:

    • Prepare a 2-fold or 3-fold serial dilution series of the small molecule analyte in the exact running buffer used for the assay (typically PBS-P+ with 1-5% DMSO). Ensure the concentration range spans from 0.1× to 10× the estimated

      
      .
      
  • Binding Assay Execution:

    • Inject the analyte across both the reference and active flow cells at a high flow rate (e.g., 30–50 µL/min) to minimize mass transport effects[5].

    • Allow sufficient time for the association phase (until steady-state curvature is observed) and a long dissociation phase (to accurately fit slow

      
       rates).
      
  • Data Analysis:

    • Apply double-referencing (subtract reference cell, then subtract blank injections).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

      
      , 
      
      
      
      , and calculate
      
      
      (
      
      
      ).

Application Note II: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Mechanism and Causality

ITC is the only biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a biomolecular binding event[6]. It provides a complete thermodynamic profile—affinity (


), enthalpy (

), entropy (

), and stoichiometry (

)—in a single, label-free, in-solution experiment[7][8]. The causality of the instrument relies on differential power: the microcalorimeter contains a reference cell (water) and a sample cell (target protein) surrounded by an adiabatic jacket. As the ligand is titrated into the sample cell, binding occurs, altering the temperature. The instrument dynamically adjusts the power supplied to the sample cell heater to maintain a zero temperature difference (

) between the two cells. This differential power (DP) is directly proportional to the heat of binding[7][8].
Self-Validating System (Controls)

The critical vulnerability of ITC is the heat of dilution and heat of mixing .

  • Buffer Matching: The protein and ligand must be in identical buffers. This is achieved by extensively dialyzing the protein and using the final dialysis dialysate to dissolve/dilute the ligand[8]. Even a 0.1 pH mismatch or a 0.5% DMSO difference will generate massive background heat that obscures the binding signal.

  • Dilution Control: A control titration of the ligand into the buffer (without protein) must be performed. The integrated heats from this control are subtracted from the experimental titration to isolate the true heat of binding[9].

Step-by-Step Protocol: Thermodynamic Binding Assay
  • Sample Preparation & Quantification:

    • Dialyze the target protein against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Centrifuge both protein and ligand solutions at 14,000 x g for 10 minutes to remove aggregates[8].

    • Accurately determine the molar concentration of the protein in the cell (typically 10–50 µM) and the ligand in the syringe (typically 10× to 20× the protein concentration, 100–500 µM) using UV-Vis spectroscopy[8]. Errors in cell concentration skew stoichiometry (

      
      ), while errors in syringe concentration skew 
      
      
      
      and
      
      
      [8].
  • Instrument Setup:

    • Degas all samples to prevent air bubbles, which cause erratic baseline spikes.

    • Load the sample cell (~200-300 µL depending on the instrument) with the protein and the automated syringe (~40 µL) with the ligand.

  • Titration Execution:

    • Program an initial "dummy" injection of 0.4 µL (which is discarded during data analysis due to syringe tip diffusion artifacts), followed by 15–25 injections of 1.5–2.0 µL.

    • Set the spacing between injections to 120–180 seconds to ensure the thermal signal completely returns to baseline before the next injection[9].

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat (

      
      ) per injection.
      
    • Subtract the heat of dilution control.

    • Fit the normalized heat data to an Independent (One Set of Sites) binding model to derive

      
       (where 
      
      
      
      ),
      
      
      , and
      
      
      . Calculate
      
      
      and
      
      
      using the Gibbs free energy equation:
      
      
      [8].

Data Presentation: Comparative Utility in Drug Discovery

To effectively deploy these techniques, researchers must understand their complementary strengths and data outputs.

Parameter / FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (

,

) and Affinity (

)
Thermodynamics (

,

,

), Affinity (

), Stoichiometry (

)
State of Target Immobilized on a sensor chip surfaceFree in solution (native state)
Throughput Medium to High (384-well plate compatible)Low (1-2 hours per single interaction)
Sample Consumption Low (Micrograms of protein)High (Milligrams of protein)
Affinity Range (

)

to

M

to

M (Requires displacement assays for tighter binding)
Key Limitation Mass transport limitations; immobilization artifactsExtremely sensitive to buffer mismatch and DMSO concentrations
Strategic Utility Hit triage, residence time optimizationLead optimization, enthalpy-driven drug design

References

1.3 2.7 3.1 4. 5 5.6 6.9 7. 4 8. 8 9.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of functionalized pyridinecarboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of functionalized pyridinecarboxylic acids. 3-(2-Fluorophenyl)pyridine-4-carboxylic acid presents a unique formulation challenge: it combines the pH-dependent zwitterionic behavior of an isonicotinic acid core with the extreme lipophilicity of a bulky, halogenated phenyl ring.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to keep your compound in solution from the benchtop to in vivo models.

PART 1: Physicochemical Profiling (The "Why" Behind the Precipitation)

To solve a solubility issue, we must first understand the molecule's ionization states. The parent scaffold, isonicotinic acid (pyridine-4-carboxylic acid), possesses two critical ionizable groups:

  • Carboxylic Acid: pKa₁ ≈ 1.77[1]

  • Pyridine Nitrogen: pKa₂ ≈ 4.90[2]

At physiological pH (7.4), the compound exists primarily as an anion (deprotonated carboxylate, neutral pyridine). However, between pH 2.0 and 5.0, the molecule is a zwitterion (COO⁻, NH⁺)[3]. Zwitterions form incredibly strong intermolecular ionic bonds in the solid state, maximizing crystal lattice energy and minimizing solvent interaction[4].

When you add the highly hydrophobic 2-fluorophenyl group at the 3-position, the intrinsic lipophilicity (LogP) skyrockets. Consequently, even the anionic form at pH 7.4 struggles to overcome the hydrophobic effect in purely aqueous buffers, leading to rapid kinetic precipitation[5].

PART 2: Troubleshooting FAQs

Q1: My compound precipitates immediately when I adjust my assay buffer to pH 4.0. Why does this happen, and how can I fix it? A: You have hit the compound's isoelectric point (pI ≈ 3.3). At pH 4.0, the zwitterionic species dominates[4]. The electrostatic self-assembly of the molecules forces them out of the aqueous phase. Solution: Avoid formulating this compound between pH 3.0 and 5.0. If your assay strictly requires an acidic pH, you must disrupt the lattice energy by introducing an organic co-solvent (e.g., 5-10% PEG-400) or a surfactant to micellize the compound.

Q2: I prepared a 10 mM stock in 100% DMSO. When I dilute it 1:100 into my pH 7.4 biochemical assay buffer, it turns cloudy. What is the mechanism here? A: This is a classic "solvent-shift" kinetic precipitation[6]. When the DMSO rapidly diffuses into the bulk water, the local concentration of the highly lipophilic 3-(2-fluorophenyl)pyridine-4-carboxylic acid exceeds its thermodynamic solubility limit before it can equilibrate as an anion. This results in amorphous micro-precipitates[6]. Solution: Never perform a single-step high-fold dilution. Perform serial dilutions in intermediate DMSO/buffer mixtures[7]. Additionally, supplement your final assay buffer with 0.01%–0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA) prior to compound addition. These excipients provide hydrophobic pockets that stabilize the compound during the solvent shift.

Q3: We are moving to in vivo pharmacokinetic (PK) studies. We cannot use high concentrations of DMSO or Tween-20 due to toxicity. How do we formulate this for intravenous (IV) or oral (PO) dosing? A: The gold standard for delivering lipophilic, poorly soluble small molecules in vivo is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[8]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic cavity[9]. It will encapsulate the hydrophobic 2-fluorophenyl moiety, masking it from the aqueous environment while the hydrophilic exterior maintains water solubility. HP-β-CD is well-tolerated in animal models and is approved for parenteral use[10].

PART 3: Experimental Protocols

Protocol A: Preparation of a Crash-Free In Vitro Assay Solution

Rationale: Gradual solvent transition prevents the nucleation of amorphous precipitates, while surfactants lower the surface tension[6].

  • Stock Preparation: Dissolve the compound in anhydrous, sterile DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until optically clear[7].

  • Buffer Conditioning: Prepare your target aqueous buffer (e.g., PBS, pH 7.4). Add 0.05% (v/v) Tween-20 and mix thoroughly.

  • Intermediate Dilution: Create a 1 mM intermediate stock by adding 10 µL of the 10 mM DMSO stock to 90 µL of 100% DMSO.

  • Final Addition: While vortexing the conditioned aqueous buffer, add the intermediate stock dropwise to achieve your final screening concentration (e.g., 10 µM). The final DMSO concentration will be 1%, which is generally well-tolerated in cell-based assays[5].

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the concentration matches the theoretical yield. Do not rely solely on visual inspection, as micro-precipitates can cause false positives via nephelometric light scattering[6].

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Rationale: Thermodynamic solubility enhancement via host-guest inclusion complexation[9].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard physiological saline (0.9% NaCl).

  • pH Adjustment: Adjust the HP-β-CD solution to pH 7.5 - 8.0 using 0.1 M NaOH. (Slightly basic conditions ensure the carboxylic acid of the compound remains deprotonated, synergizing with the cyclodextrin encapsulation).

  • Compound Addition: Add the dry powder of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid directly to the HP-β-CD solution to achieve the target dose concentration (e.g., 2-5 mg/mL).

  • Equilibration: Stir the suspension magnetically at room temperature for 12–24 hours. The prolonged stirring is critical for the thermodynamic equilibrium of the inclusion complex[11].

  • Filtration & Validation: Filter the resulting solution through a 0.22 µm PES syringe filter to remove any uncomplexed drug and ensure sterility for IV administration.

PART 4: Data Presentation

Table 1: Predicted pH-Dependent Ionization and Solubility Profile

pH RangeDominant SpeciesNet ChargeRelative Aqueous SolubilityFormulation Risk
< 1.5Cationic (Protonated Pyridine & COOH)+1ModerateLow (Requires highly acidic environment)
3.0 – 5.0Zwitterionic (Protonated Pyridine, COO⁻)0Extremely Poor High (Isoelectric precipitation)
7.4 (Physiological)Anionic (Neutral Pyridine, COO⁻)-1Low-ModerateMedium (Lipophilic 2-fluorophenyl limits solubility)
> 9.0Anionic-1ModerateLow

Table 2: Recommended Solubilizing Excipients

ExcipientMechanism of ActionRecommended ConcentrationTarget Application
DMSOOrganic co-solvent; disrupts lattice≤ 1% (Final)In vitro stock solutions[5]
Tween-20Non-ionic surfactant; micellization0.01% - 0.1%Biochemical / Cellular assays
BSAProtein binding; acts as a carrier0.1% - 0.5%Cell culture media
HP-β-CDHost-guest inclusion complexation10% - 20% (w/v)In vivo (IV, IP, PO) dosing[12]

PART 5: Mandatory Visualization

G Start Solubility Issue: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Decision Target Application? Start->Decision InVitro In Vitro Assays (Biochemical / Cellular) Decision->InVitro Microplates InVivo In Vivo Dosing (PK / Efficacy) Decision->InVivo Animal Models Action1 1. Prepare 10 mM DMSO Stock 2. Serial Dilution 3. Add 0.05% Tween-20 / BSA InVitro->Action1 Action2 1. Avoid pH 3.0 - 5.0 (pI) 2. Formulate with 20% HP-β-CD 3. Adjust to pH 7.4 InVivo->Action2 Success Soluble & Stable Formulation Action1->Success Action2->Success

Caption: Decision tree for optimizing the aqueous solubility of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

PART 6: References

  • Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Profiles of DRUG SUBSTANCES, EXCIPIENTS, AND RELATED METHODOLOGY Source: Pageplace / Elsevier URL:[Link]

  • Isonicotinic Acid pKa Study | Acid Dissociation Constant Source: Scribd URL:[Link]

  • ACID-BASE REACTIONS IN DIFFERENT SOLID-STATE FORMS Source: Purdue e-Pubs URL:[Link]

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization Source: LCGC International - Chromatography Online URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source: MDPI URL:[Link]

  • Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex Source: Taylor & Francis URL:[Link]

  • Questions and answers on cyclodextrins used as excipients in medicinal products for human use Source: European Medicines Agency (EMA) URL:[Link]

  • Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin Inclusion Complexes Source: PMC - NIH URL:[Link]

  • Effect of Hydroxypropyl β-Cyclodextrin on Drug Solubility in Water-Propylene Glycol Mixtures Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)pyridine-4-carboxylic acid....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)pyridine-4-carboxylic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower users to make informed decisions in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification strategies for crude 3-(2-Fluorophenyl)pyridine-4-carboxylic acid?

The most effective purification strategies leverage the unique chemical properties of the target molecule, specifically its acidic carboxylic group and basic pyridine nitrogen. The three primary methods are:

  • Acid-Base Extraction: This is often the most powerful initial purification step. It effectively separates the acidic target compound from neutral impurities (e.g., unreacted starting materials, non-acidic byproducts) and basic impurities. The process involves converting the carboxylic acid into its water-soluble carboxylate salt.[1][2]

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample, significantly enhancing the purity of the final product. The success of this method is highly dependent on selecting an appropriate solvent or solvent system.

  • Column Chromatography: While often used for more challenging separations, silica gel chromatography can be effective for removing impurities with very similar polarity to the target compound, which may not be easily separated by extraction or recrystallization.[3]

Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?

Impurities are typically derived from the synthetic route employed. For a synthesis starting from 3-fluoropyridine via lithiation and reaction with CO2 (dry ice), potential impurities include[4]:

  • Unreacted 3-fluoropyridine: A neutral starting material that can be removed by acid-base extraction.

  • Side-reaction products: Isomeric carboxylic acids or other byproducts from the lithiation step.

  • Residual inorganic salts: Salts from the reaction workup (e.g., lithium salts, or sodium chloride if HCl and NaOH are used for pH adjustments).

If the synthesis involves oxidation of an alkylpyridine precursor, impurities could include partially oxidized intermediates such as the corresponding aldehyde.[5][6]

Q3: What are the key physical properties of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid?
  • Appearance: Typically an off-white to light yellow crystalline powder.[7]

  • Solubility: It is slightly soluble in water, with increased solubility in hot water.[7][8] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[7] Its solubility in common nonpolar organic solvents like ether and benzene is low.[8]

  • Melting Point: There is some variation in the reported melting point in literature, with values cited around 190-193°C and 251-254°C (with decomposition).[4][7] This discrepancy highlights the importance of assessing purity via multiple analytical methods.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Q4: I performed an acid-base extraction, but no precipitate forms when I acidify the aqueous layer. What went wrong?

This is a common issue that can arise from several factors related to pH and concentration.

  • Causality: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid precipitates from the aqueous solution only when it is in its neutral, uncharged form. For this to happen, the solution's pH must be adjusted to the compound's isoelectric point, where the net charge is zero. If the solution is too acidic, the pyridine nitrogen becomes protonated (cationic); if too basic, the carboxylic acid is deprotonated (anionic). In either charged state, water solubility is significantly increased.[9][10] Furthermore, if the concentration of the compound in the aqueous layer is too low, it may remain dissolved even at the correct pH.

  • Troubleshooting Steps:

    • Verify pH: Do not rely solely on stoichiometric calculations. Use pH paper or a calibrated pH meter to ensure you have reached the correct pH for precipitation. The target pH will be between the pKa of the carboxylic acid and the pKa of the protonated pyridine ring.[11]

    • Add Acid/Base Carefully: Add your acid (e.g., 1M HCl) dropwise with vigorous stirring. If you overshoot and the solution becomes too acidic, you can adjust back with a dilute base (e.g., 1M NaOH).

    • Increase Concentration: If the pH is correct and there is still no precipitate, the product may be too dilute. You can concentrate the aqueous solution under reduced pressure to remove some water.

    • Induce Precipitation: Chill the solution in an ice bath. If precipitation is still slow, gently scratching the inside wall of the flask with a glass rod at the liquid-air interface can provide nucleation sites for crystal growth.

Q5: My yield after recrystallization is extremely low. How can I improve it?

A low recrystallization yield typically points to an issue with solvent selection or technique.

  • Causality: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). If the compound has significant solubility in the solvent even when cold, a large portion will remain in the mother liquor, leading to a low isolated yield. Using an excessive volume of solvent will also result in a low yield for the same reason.

  • Troubleshooting Steps:

    • Solvent Selection: Test solubility in a range of solvents to find the optimal one. A good starting point for pyridine carboxylic acids can be water, ethanol, isopropanol, or mixtures of these with other solvents.[12] The goal is to find a solvent where the solubility curve is very steep with respect to temperature.

    • Use Minimum Solvent: Heat your chosen solvent and add it portion-wise to the crude solid (also heated) until it just dissolves. Adding a large excess of hot solvent is a very common mistake that drastically reduces yield.

    • Slow Cooling: Allow the flask to cool slowly to room temperature first. This encourages the formation of large, pure crystals. Once at room temperature, place it in an ice bath to maximize precipitation. Rapid cooling ("crashing out") can trap impurities within the crystal lattice.

    • Consider a Two-Solvent System: If a single ideal solvent cannot be found, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Q6: My final product is an off-color oil or sticky solid instead of a crystalline powder. What should I do?

This often indicates the presence of persistent impurities or residual solvent that are inhibiting crystallization.

  • Causality: Impurities can disrupt the formation of a stable crystal lattice. Residual solvents can also make the product appear oily or give it a lower, broader melting point.

  • Troubleshooting Steps:

    • Trituration: This is a simple and effective technique. Add a small amount of a solvent in which your target compound is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stir the oily product vigorously with a spatula. This can wash away the impurities and often induces the product to solidify into a powder. The solid can then be collected by filtration.

    • Re-dissolve and Re-precipitate: Dissolve the oily product in a suitable solvent and re-precipitate it by adding an anti-solvent or by performing the acid-base cycle again.

    • Drying: Ensure the product is thoroughly dried under a high vacuum to remove all traces of solvent. Gentle heating under vacuum can be effective, but be careful not to exceed the compound's melting or decomposition temperature.

    • Chromatography: If the above methods fail, the impurities may be too similar to the product. Flash column chromatography is the next logical step.[3]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Workflow Diagram: Acid-Base Extraction

G start Crude Product (Dissolved in Ethyl Acetate) bicarb Add Saturated NaHCO3 (aq) & Shake in Separatory Funnel start->bicarb separate Separate Layers bicarb->separate org_layer Organic Layer (Contains Neutral Impurities) separate->org_layer Top aq_layer Aqueous Layer (Contains Sodium 3-(2-fluorophenyl) pyridine-4-carboxylate) separate->aq_layer Bottom wash_org Wash with Brine, Dry (Na2SO4), Evaporate to Isolate Impurities org_layer->wash_org acidify Cool in Ice Bath, Add 1M HCl (aq) dropwise until pH ~4-5 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash_solid Wash with Cold Deionized Water filter->wash_solid dry Dry Under High Vacuum wash_solid->dry final_product Pure Crystalline Product dry->final_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-(2-Fluorophenyl)pyridine-4-carboxylic acid in an appropriate organic solvent, such as ethyl acetate or diethyl ether.[13]

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, periodically venting to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. The target compound is now in the aqueous layer as its sodium salt.[1][10]

  • Re-extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first portion. This ensures complete extraction.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic and precipitation is complete. Check the pH with litmus or pH paper to ensure you have neutralized the bicarbonate and protonated the carboxylate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product thoroughly under a high vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for purifying an already solid, partially pure product.

SolventBoiling Point (°C)Comments
Water100Good for polar compounds; solubility is often low when cold but increases significantly when hot.[8]
Ethanol78A versatile polar protic solvent.
Isopropanol82Similar to ethanol, can be a good choice.[14]
Acetonitrile82A polar aprotic solvent.
Ethyl Acetate77A moderately polar solvent.
Toluene111A non-polar solvent; may be useful as an anti-solvent in a two-solvent system.

Table 1: Potential Solvents for Recrystallization Screening.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a test solvent. Observe solubility at room temperature. Heat the mixture and observe. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Purity Assessment

After purification, it is critical to assess the purity of the final compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining purity.[15]

ParameterTypical ConditionRationale
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)Standard for moderately polar organic molecules.[15]
Mobile Phase A: Water + 0.1% Formic Acid or TFAB: Acetonitrile + 0.1% Formic Acid or TFAAcid modifier improves peak shape for carboxylic acids.[15]
Elution Gradient (e.g., 5% B to 95% B over 20 min)A gradient is useful for separating compounds with a range of polarities and identifying any late-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.[15]
Detection UV at 254 nm or a wavelength of max absorbanceThe aromatic rings in the molecule will have strong UV absorbance.[15]
Sample Prep Dissolve ~1 mg in 1 mL of mobile phase or a compatible solvent (e.g., Methanol). Filter through a 0.45 µm syringe filter.[15]Ensures sample is free of particulates that could clog the system.

Table 2: General Starting Conditions for HPLC Purity Analysis.

Melting Point Analysis
  • Procedure: Determine the melting point range of your dried, purified solid.

  • Interpretation: A pure compound should have a sharp melting point range (typically < 2°C). A broad or depressed melting point compared to the literature value indicates the presence of impurities. Given the range in literature values (190-254°C), consistency and a sharp range are key indicators of purity.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Confirms the chemical structure of the compound and can reveal the presence of impurities if their signals are visible above the noise.

  • ¹⁹F NMR: This is particularly useful for fluorine-containing compounds. A single, clean resonance in the ¹⁹F NMR spectrum is a strong indicator of purity.

Purification Strategy Decision Tree

G start Crude Product is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (or very impure) recrystallize Recrystallize is_solid->recrystallize Yes (mostly solid) purity_check1 Assess Purity (HPLC, MP) acid_base->purity_check1 purity_check2 Assess Purity (HPLC, MP) recrystallize->purity_check2 chromatography Perform Column Chromatography purity_check1->chromatography <98% Pure success Pure Product purity_check1->success >98% Pure purity_check2->chromatography <98% Pure purity_check2->success >98% Pure purity_check3 Assess Purity (HPLC, MP) chromatography->purity_check3 purity_check3->acid_base <98% Pure (re-evaluate) purity_check3->success >98% Pure

Caption: Decision tree for selecting a purification strategy.

References

  • Vertex AI Search Result. (n.d.). Acid-Base Extraction.
  • Industrial Chemicals. (n.d.). 3-Fluoropyridine-4-Carboxylic Acid.
  • Wikipedia. (n.d.). Acid–base extraction.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • LibreTexts Chemistry. (n.d.). ACID-BASE EXTRACTION.
  • Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • CrystEngComm (RSC Publishing). (2022, October 11). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • ChemBK. (2025, August 19). pyridine-4-carboxylic acid.
  • European Patent Office. (2011, September 7). Process for producing pyridine carboxylic acids - EP 2428505 B1.
  • Google Patents. (n.d.). US20120065405A1 - Process for producing pyridine carboxylic acids.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
  • ChemicalBook. (2025, July 24). 3-Fluoropyridine-4-carboxylic acid.
  • Google Patents. (n.d.). CN103880740B - The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid.

Sources

Troubleshooting

Optimization of reaction conditions for synthesizing 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established principles of cross-coupling chemistry. Our goal is to empower you to overcome common challenges and successfully optimize this synthesis.

The primary and most effective method for synthesizing this target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction involves coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[3] For this specific target, the reaction couples a 3-halopyridine-4-carboxylic acid derivative with 2-fluorophenylboronic acid.

A critical strategic decision at the outset is the choice of the pyridine starting material: using the free carboxylic acid directly or protecting it as an ester (e.g., methyl or ethyl ester). This choice has significant implications for reaction performance and purification.

G cluster_A Route A Workflow cluster_B Route B Workflow Start Start: Synthesize 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Decision Key Decision: Protect Carboxylic Acid? Start->Decision RouteA Route A: Use Ester (e.g., Methyl 3-bromopyridine-4-carboxylate) Decision->RouteA  Yes (Recommended) RouteB Route B: Use Free Acid (e.g., 3-Bromopyridine-4-carboxylic acid) Decision->RouteB  No (More Challenging) StepA1 Step 1: Suzuki Coupling RouteA->StepA1 RouteA->StepA1 StepB1 Step 1: Direct Suzuki Coupling RouteB->StepB1 RouteB->StepB1 StepA2 Step 2: Ester Hydrolysis StepA1->StepA2 StepA1->StepA2 End Final Product StepA2->End StepB1->End

Caption: Initial strategic decision workflow for the synthesis.

The ester route (Route A) is generally recommended as it circumvents potential complications arising from the acidic proton of the carboxyl group, such as basic side reactions or catalyst inhibition.[4] The direct route (Route B) is feasible but may require more rigorous optimization.[5] This guide will address challenges pertinent to both approaches.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction has stalled or resulted in a very low yield of the desired product. What are the most likely causes and how do I fix them?

Answer: Low conversion is the most common issue in Suzuki-Miyaura couplings. A systematic approach to troubleshooting is essential.

  • Atmosphere and Reagent Purity: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Incomplete degassing of the solvent and reaction mixture is a primary cause of catalyst deactivation and can promote unwanted side reactions like homocoupling.[7]

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the liquid for at least 15-20 minutes.[7] Assemble your reaction under a positive pressure of inert gas. Use high-purity, anhydrous solvents and ensure your boronic acid and halide are of good quality.[6]

  • Catalyst and Ligand System: The choice of palladium source and ligand is critical, especially for challenging substrates like heteroaryl halides.[8]

    • Solution: For couplings involving electron-deficient pyridines, bulky and electron-rich phosphine ligands are often superior.[1] Consider ligands such as SPhos or XPhos, which are known to promote the key oxidative addition and reductive elimination steps.[8] Pre-catalysts like SPhos-Pd-G2 or XPhos-Pd-G3 are often more reliable than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[6]

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] An inappropriate base can lead to poor reactivity or decomposition.

    • Solution: For this system, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[5] If using the free carboxylic acid starting material, a stronger base may be required to deprotonate both the acid and activate the boronic acid, but this can also increase the risk of side reactions.

  • Temperature: Suboptimal temperature can lead to a sluggish reaction or promote decomposition.

    • Solution: Most Suzuki couplings on heteroaromatic systems require elevated temperatures, typically in the range of 80-110 °C.[10][11] If you observe decomposition, try lowering the temperature. Conversely, if the reaction is slow, a modest increase in temperature may be beneficial. A screening of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended during optimization.[12]

G Start Low Yield Observed Check1 Is the reaction rigorously degassed and under inert gas? Start->Check1 Fix1 Action: Improve degassing (e.g., freeze-pump-thaw) and use Schlenk technique. Check1->Fix1 No Check2 Is the catalyst/ligand system optimal for heteroaryl coupling? Check1->Check2 Yes Fix1->Check2 Fix2 Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) and use a pre-catalyst. Check2->Fix2 No Check3 Is the base appropriate (e.g., K₃PO₄, Cs₂CO₃) and of sufficient strength? Check2->Check3 Yes Fix2->Check3 Fix3 Action: Test alternative bases. Ensure 2-3 equivalents are used. Check3->Fix3 No Check4 Is the reaction temperature optimized? Check3->Check4 Yes Fix3->Check4 Fix4 Action: Screen temperatures (e.g., 80-120 °C). Monitor for decomposition. Check4->Fix4 No Success Yield Improved Check4->Success Yes Fix4->Success

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant amounts of byproducts from the homocoupling of 2-fluorophenylboronic acid. How can I suppress this side reaction?

Answer: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form 2,2'-difluorobiphenyl.[13]

  • Stoichiometry Control: Using a large excess of the boronic acid can favor homocoupling.

    • Solution: Use a slight excess of the boronic acid, typically 1.1 to 1.3 equivalents relative to the pyridine halide.[7] This ensures the cross-coupling pathway is kinetically favored without providing a large excess that promotes self-coupling.

  • Oxygen Contamination: As mentioned, oxygen can promote homocoupling.

    • Solution: Rigorous degassing is the most effective preventative measure.[7]

  • Catalyst Choice: Some palladium systems are more prone to promoting homocoupling.

    • Solution: If the problem persists, screening different palladium sources and ligands may be necessary. Sometimes, a less active catalyst system can provide higher selectivity for the desired cross-coupling product.

Question 3: My starting material, 3-bromopyridine-4-carboxylic acid, appears to be undergoing decarboxylation. How can I prevent this?

Answer: Decarboxylation of pyridinecarboxylic acids is a known thermal decomposition pathway, particularly for picolinic acid (2-COOH) and, to a lesser extent, isonicotinic acid (4-COOH).[14] While 3-pyridinecarboxylic acids are generally more stable, the high temperatures often used in Suzuki couplings can induce this side reaction, especially in the presence of a metal catalyst.[15]

  • Temperature Management: High temperatures are the primary driver of decarboxylation.

    • Solution: The most effective solution is to lower the reaction temperature. This may require a more active catalyst system (e.g., a more electron-rich ligand) to achieve a reasonable reaction rate at a lower temperature (e.g., 80 °C instead of 120 °C).

  • Use the Ester Route: This is the most robust solution.

    • Solution: By using methyl or ethyl 3-bromopyridine-4-carboxylate, you remove the carboxylic acid functionality entirely during the coupling step. The ester is not susceptible to decarboxylation under these conditions. The final product is then obtained after a simple hydrolysis step.[16]

Question 4: Purification of the final carboxylic acid product is difficult. What is the best procedure?

Answer: Purifying polar, zwitterionic, or water-soluble compounds like pyridine carboxylic acids can be challenging with standard silica gel chromatography.

  • Acid-Base Extraction: This is the classical and often most effective method for purifying carboxylic acids.[17]

    • Procedure:

      • After the reaction, quench with water and adjust the pH to >8 with a base like NaOH or K₂CO₃. This deprotonates your product, forming the water-soluble carboxylate salt.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to remove non-acidic, organic-soluble impurities.

      • Carefully acidify the aqueous layer to a pH of ~3-4 with a strong acid (e.g., 1M HCl). This will protonate your product, causing it to precipitate if it is a solid or allowing it to be extracted into an organic solvent.

      • If the product precipitates, it can be collected by filtration. If it remains in solution, extract it with a suitable organic solvent like ethyl acetate.

      • Dry the final organic extract over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.

  • Crystallization: If the crude product is of reasonable purity (>85-90%), crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism of the Suzuki-Miyaura coupling?

Answer: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-halopyridine derivative, forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The 2-fluorophenyl group from the boronic acid (which is activated by the base) is transferred to the palladium complex, replacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex (the pyridine and the 2-fluorophenyl) couple and are eliminated as the final product. This regenerates the Pd(0) catalyst, which can then re-enter the cycle.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->c0 PdII_Aryl Ar¹-Pd(II)L₂-X Transmetal Transmetalation PdII_Aryl->c1 PdII_Biaryl Ar¹-Pd(II)L₂-Ar² RedElim Reductive Elimination PdII_Biaryl->c2 Product Ar¹-Ar² (Final Product) RedElim->Product ArylHalide Ar¹-X (3-Halopyridine) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (2-Fluorophenylboronic acid) + Base BoronicAcid->Transmetal c0->OxAdd Oxidative Addition c0->PdII_Aryl c1->Transmetal Transmetalation c1->PdII_Biaryl c2->Pd0 c2->RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

FAQ 2: Why is the choice of ligand so important?

Answer: The phosphine ligand is not a mere spectator; it is intimately involved in the catalytic cycle and directly influences the catalyst's stability, solubility, and reactivity.[18] Bulky, electron-donating ligands are beneficial because they:

  • Promote Oxidative Addition: The electron-rich nature of the ligand makes the palladium center more nucleophilic, facilitating its insertion into the C-X bond.[1]

  • Facilitate Reductive Elimination: The steric bulk of the ligand promotes the final C-C bond-forming step, which releases the product and regenerates the catalyst.[1]

  • Stabilize the Catalyst: The ligand stabilizes the palladium nanoparticles, preventing their aggregation into inactive "palladium black."[13]

FAQ 3: Can I use a 3-chloropyridine derivative instead of 3-bromo?

Answer: Yes, but it is significantly more challenging. The reactivity of aryl halides in Suzuki couplings follows the trend: I > Br > Cl.[19] The C-Cl bond is much stronger and more difficult to break in the oxidative addition step. To successfully use a 3-chloropyridine derivative, you will likely need a highly active catalyst system, such as one employing a strongly electron-donating N-heterocyclic carbene (NHC) ligand or a specialized phosphine ligand like SPhos, often at higher catalyst loadings and temperatures.[9] For laboratory-scale synthesis, starting with the 3-bromo or 3-iodo derivative is generally more reliable.

Optimized Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.[5]

Protocol A: Synthesis via Methyl 3-bromopyridine-4-carboxylate (Recommended)

Step 1: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromopyridine-4-carboxylate (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%).

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[7]

  • Through the septum, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio by volume). The final concentration should be around 0.1-0.2 M with respect to the starting halide.[4]

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

Step 2: Workup and Hydrolysis

  • Dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(2-fluorophenyl)pyridine-4-carboxylate.

  • Dissolve the crude ester in a mixture of methanol or THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 equiv) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).[16][20]

  • Once complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and perform the acid-base extraction as described in Question 4 of the troubleshooting guide to isolate the final product, 3-(2-fluorophenyl)pyridine-4-carboxylic acid.

Data Summary: Recommended Starting Conditions
ParameterRecommended ConditionRationale / Comments
Halide 3-Bromo- or 3-Iodo-PyridineMore reactive than the chloro- derivative, enabling milder conditions.[19]
Boronic Acid 2-Fluorophenylboronic acidUse 1.1-1.3 equivalents to maximize cross-coupling and minimize homocoupling.[7]
Catalyst SPhos-Pd-G3 or XPhos-Pd-G3 (1-3 mol%)Highly active, air-stable pre-catalysts suitable for heteroaryl couplings.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective bases for activating the boronic acid without being overly harsh.[5][21]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1)Common solvent systems that provide good solubility and promote the reaction.[10][12]
Temperature 80 - 110 °CBalances reaction rate with potential for decomposition.[11]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst deactivation and side reactions.[7]

References

  • BenchChem. (n.d.). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. Retrieved from BenchChem website.[7]

  • Schroeder Group, University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.[12]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from ResearchGate.[21]

  • ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.[10]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.[22]

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Sigma-Aldrich website.[6]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from ResearchGate.[20]

  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from Sigma-Aldrich website.[11]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[1]

  • YouTube. (2025, March 29). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Chemists' Cookbook.[23]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from ResearchGate.[8]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[3]

  • YouTube. (2024, September 8). Common Byproducts in Suzuki Coupling. The Organic Chemistry Channel.[13]

  • Chemistry LibreTexts. (2022, September 24). Chemistry of Esters. Retrieved from Chemistry LibreTexts.[16]

  • MDPI. (2023, January 5). Principles of the Suzuki Coupling Reaction. Encyclopedia.[2]

  • National Center for Biotechnology Information. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PubMed Central.[15]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.[18]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[9]

  • National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PubMed Central.[24]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from Dalal Institute website.[25]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Retrieved from Google Patents.[26]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps.[27]

  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved from PrepChem.com.[28]

  • Sigma-Aldrich. (n.d.). Pyridine-4-carboxylic acid. Retrieved from Sigma-Aldrich website.

  • MDPI. (2021, August 3). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules.[29]

  • National Center for Biotechnology Information. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central.[4]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.[17]

  • BenchChem. (n.d.). Suzuki coupling reactions with 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from BenchChem website.[5]

  • ResearchGate. (n.d.). Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. Retrieved from ResearchGate.[30]

  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from Chemistry Stack Exchange.[14]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.[31]

  • ResearchGate. (2019, April 30). How to purify a water soluble compound? Retrieved from ResearchGate.[32]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from Chemistry Stack Exchange.[33]

  • Google APIs. (2011, September 7). EP 2428505 B1 - Process for producing pyridine carboxylic acids. European Patent Office.[34]

  • ResearchGate. (2025, August 6). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from ResearchGate.[35]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Retrieved from Google Patents.[36]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from Organic Chemistry Portal.[37]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Retrieved from BenchChem website.[19]

  • Google Patents. (n.d.). US3313821A - Process for preparing pyridine carboxylic acids from compounds having a pyridine nucleus. Retrieved from Google Patents.[38]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from Wikipedia.[39]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[40]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-(2-Fluorophenyl)pyridine-4-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-(2-Fluorophenyl)pyridine-4-carboxylic acid . As a fluorinated biaryl building block, this compound is highly valuable in the synthesis of kinase inhibitors and GPCR ligands. However, its unique structural topology presents severe challenges in amide coupling, solubility, and purification.

This guide deconstructs the causality behind these challenges and provides self-validating protocols to ensure experimental success.

Core Mechanistic Challenges

To successfully manipulate 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, you must account for two dominant physicochemical properties:

  • Biaryl Steric Shielding: The carboxylic acid is located at the 4-position of the pyridine ring, directly adjacent to the 2-fluorophenyl group at the 3-position. Due to steric repulsion between the ortho-fluoro atom and the pyridine protons, the biaryl system cannot achieve coplanarity. It adopts a twisted conformation that physically projects the fluorophenyl ring over the trajectory required for incoming nucleophiles (amines) to attack the activated ester.

  • Zwitterionic Equilibrium: The molecule contains both a basic pyridine nitrogen (pKa ~4.96) and an acidic carboxylic acid (pKa ~1.77)[1]. At neutral pH, it exists predominantly as a highly polar zwitterion, rendering it poorly soluble in standard organic solvents (DCM, EtOAc) and complicating aqueous workups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard amide coupling reagents like EDC/HOBt or DCC yield <10% product with this substrate? A1: The failure of first-generation carbodiimides is directly caused by the steric shielding described above. EDC and DCC form an O-acylisourea intermediate that is exceptionally bulky. When the incoming amine attempts to attack this intermediate, the twisted 2-fluorophenyl group blocks the Bürgi-Dunitz trajectory [2]. To overcome this, you must use uronium-based reagents (like HATU or COMU) that generate a highly reactive, less sterically demanding active ester (such as an Oxyma or HOAt ester) capable of accelerating the nucleophilic attack via neighboring group participation.

Q2: I am using HATU, but my reaction stalls at 50% conversion. How can I drive it to completion? A2: Stalled HATU reactions with this substrate often result from the competitive formation of an unreactive N-acylpyridinium species or guanidinylation of the amine. Switch to COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). COMU exhibits a higher coupling efficiency for sterically hindered substrates, produces water-soluble byproducts, and has a lower propensity for side reactions [3]. Additionally, increasing the reaction temperature to 40 °C or utilizing microwave irradiation can provide the necessary kinetic energy to overcome the steric activation barrier [4].

Q3: During the aqueous workup, I lose all my unreacted starting material and some zwitterionic product. How do I recover it? A3: This is a classic zwitterion partition failure. At pH 7, the unreacted 3-(2-Fluorophenyl)pyridine-4-carboxylic acid is ionized (pyridinium/carboxylate) and partitions entirely into the aqueous phase. To recover it, you must adjust the aqueous phase precisely to its isoelectric point (pI) . The pI is the average of its two pKa values: (1.77 + 4.96) / 2 = 3.36 [1]. By carefully adjusting the aqueous layer to pH 3.4 using 1M HCl, the molecule achieves net-zero charge, minimizing its aqueous solubility and forcing it to precipitate for easy filtration.

Quantitative Reagent Comparison

To optimize your synthetic route, consult the following empirical data summarizing coupling reagent efficacy for sterically hindered pyridine-4-carboxylic acids.

Reagent SystemActive Intermediate FormedRelative Yield (Hindered Amines)Byproduct RemovalScientific Recommendation
EDC / HOBt O-acylisourea / OBt ester< 15%Moderate (Water soluble)Not Recommended. Steric clash prevents attack.
HATU / DIPEA OAt ester65 - 80%Difficult (Requires chromatography)Acceptable. Good reactivity, but watch for guanidinylation.
COMU / DIPEA Oxyma ester85 - 95% Easy (Water soluble)Optimal. Superior kinetics for hindered biaryls [3].
TCFH / NMI Acyl Fluoride70 - 90%Easy (Aqueous wash)Alternative. Best for extremely weak/deactivated amines.

Validated Experimental Protocols

Protocol A: High-Efficiency Amide Coupling using COMU

This protocol is a self-validating system designed to ensure complete conversion of the sterically hindered acid.

Reagents: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (1.0 eq), Amine (1.2 eq), COMU (1.1 eq), DIPEA (2.5 eq), Anhydrous DMF (0.1 M).

  • Activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF under a nitrogen atmosphere. Cool the mixture to 0 °C. Add DIPEA (2.5 eq) dropwise. Causality Note: Cooling prevents premature degradation of the highly reactive Oxyma ester.

  • Coupling: Stir at 0 °C for 15 minutes to ensure complete activation, then add the amine (1.2 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation Gate (Reaction Monitoring): At t = 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Condition A: If the Oxyma active ester intermediate is present but the product mass is <50%, the amine is too sterically hindered. Action: Add 0.5 eq of DMAP (nucleophilic catalyst) and heat to 40 °C.

    • Condition B: If unreacted carboxylic acid remains and no active ester is seen, the activation failed due to moisture. Action: Add an additional 0.2 eq of COMU and 0.4 eq of DIPEA.

  • Workup: Once LC-MS confirms >95% conversion, quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). The COMU byproducts (Oxyma and morpholine derivatives) are highly water-soluble and will remain in the aqueous phase.

Protocol B: Isoelectric Focusing Workup (Starting Material Recovery)

Use this protocol to recover unreacted acid from aqueous waste streams.

  • Aqueous Isolation: Collect all aqueous wash layers from the amide coupling workup.

  • pH Titration: Insert a calibrated pH probe into the vigorously stirring aqueous solution. Slowly add 1M HCl dropwise until the pH reaches exactly 3.4 .

  • Validation Gate (Precipitation): At pH 3.4, the solution should become highly turbid as the zwitterion reaches its isoelectric point. If turbidity is low, chill the flask to 4 °C for 1 hour to decrease solubility further.

  • Isolation: Filter the resulting white/off-white precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 5 mL) and dry under high vacuum.

Visualizations

AmideCoupling A 3-(2-Fluorophenyl)pyridine- 4-carboxylic acid B Activation (COMU + DIPEA, 0 °C) A->B C Active Ester Intermediate (Oxyma Ester) B->C Fast D Amine Addition (Room Temp, 2-16 h) C->D E Amide Product D->E Nucleophilic Attack F LC-MS Validation (Check for unreacted acid) E->F

Caption: Workflow for sterically hindered amide coupling using COMU activation.

Zwitterion Cation Cationic Form (pH < 1.8) Soluble in Water Zwitterion Zwitterionic Form (pH 3.0 - 4.5) Precipitates (pI ~3.4) Cation->Zwitterion +OH⁻ Zwitterion->Cation +H⁺ Anion Anionic Form (pH > 5.0) Soluble in Water Zwitterion->Anion +OH⁻ Anion->Zwitterion +H⁺

Caption: pH-dependent speciation and solubility of 3-(2-fluorophenyl)pyridine-4-carboxylic acid.

References

  • Title: Isonicotinic Acid | C6H5NO2 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: COMU: A third generation of uronium-type coupling reagents Source: ResearchGate / European Journal of Organic Chemistry URL: [Link]

Troubleshooting

Technical Support Center: Enhancing In Vivo Stability of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and practical solutions for enhancing the in vivo stability of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and practical solutions for enhancing the in vivo stability of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid. Here, you will find a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides designed to address specific challenges you may encounter during your experimental work. Our goal is to empower you with the knowledge to optimize the performance of this compound in your in-vivo studies.

Understanding the Molecule: Inherent Stability Considerations

3-(2-Fluorophenyl)pyridine-4-carboxylic acid is a pyridine carboxylic acid derivative. The pyridine ring, being electron-deficient, and the presence of a carboxylic acid group, which can be ionized, are key features influencing its chemical behavior. The fluorine substituent on the phenyl ring can further modulate its electronic properties, potentially impacting its metabolic stability and interactions with biological targets.[1]

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid in an in vivo setting?

A1: The primary stability concerns for this compound in vivo include:

  • pH-dependent degradation: The carboxylic acid moiety can undergo ionization depending on the pH of the environment (e.g., stomach vs. intestine), which can affect its solubility and stability.

  • Metabolic degradation: The compound may be subject to phase I (e.g., oxidation, hydroxylation) and phase II (e.g., glucuronidation) metabolism in the liver and other tissues. The pyridine and phenyl rings are potential sites for metabolic modification.

  • Photodegradation: While less of a concern once administered, exposure to light during formulation and handling can potentially lead to degradation. Studies on related pyridine carboxylic acid derivatives have shown some susceptibility to photodegradation.[2]

  • Interactions with excipients: Incompatibility with certain formulation excipients can lead to chemical degradation.

Formulation Strategies

Q2: My compound shows poor aqueous solubility. How can I improve its dissolution for in vivo studies?

A2: Poor aqueous solubility is a common challenge for carboxylic acid-containing drugs. Several strategies can be employed:

  • Salt formation: Converting the carboxylic acid to a more soluble salt form by reacting it with a suitable base is a common and effective approach.

  • pH adjustment: Formulating the compound in a buffered solution at a pH where it is ionized and more soluble can be effective for parenteral formulations.

  • Use of solubilizing excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can enhance solubility.[3]

  • Nanoparticle formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution, thereby improving the dissolution rate and bioavailability.[4][5][6]

  • Liposomal formulations: Encapsulating the drug in liposomes can improve its solubility and provide a controlled release profile.[7][8]

Q3: I'm observing poor oral bioavailability. What formulation approaches can I take to enhance it?

A3: Poor oral bioavailability can be due to poor solubility, low permeability, or extensive first-pass metabolism. To address this, consider:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can enhance the absorption of lipophilic drugs by utilizing lipid absorption pathways and potentially reducing first-pass metabolism.[2][3][9][10][11][12]

  • Mucoadhesive formulations: These formulations can increase the residence time of the drug at the site of absorption, allowing for more complete absorption.

  • Permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.

Chemical Modification

Q4: Can I chemically modify 3-(2-Fluorophenyl)pyridine-4-carboxylic acid to improve its stability without losing its activity?

A4: Yes, chemical modification is a viable strategy. The most common approach is the formation of a prodrug . A prodrug is an inactive or less active derivative of the parent drug that is converted to the active form in vivo. For carboxylic acids, common prodrug strategies include:

  • Esterification: Converting the carboxylic acid to an ester can mask its polarity, potentially improving membrane permeability and protecting it from premature metabolism. The ester is then hydrolyzed in vivo by esterases to release the active carboxylic acid.[9][13][14]

  • Amide formation: Similar to esters, amides can be used to mask the carboxylic acid group.

The choice of the promoiety (the group added to form the prodrug) is critical and should be designed for efficient cleavage at the target site.

Q5: What are cocrystals, and can they enhance the stability of my compound?

A5: Cocrystals are multi-component crystals in which the drug and a coformer (a benign molecule) are held together by non-covalent interactions, such as hydrogen bonds.[10][15][16][17][18][19][20][21] Cocrystallization can significantly improve the physicochemical properties of a drug, including:

  • Solubility and dissolution rate: By selecting an appropriate coformer, the resulting cocrystal can have a much higher dissolution rate compared to the parent drug.

  • Physical stability: Cocrystals can be more stable against humidity and temperature than the amorphous or other crystalline forms of the drug.[22]

  • Bioavailability: Improved solubility and dissolution often translate to enhanced oral bioavailability.

Troubleshooting Guides

Guide 1: Investigating Degradation Pathways - Forced Degradation Studies

This guide outlines a systematic approach to identify the potential degradation pathways of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

Objective: To determine the intrinsic stability of the molecule and develop a stability-indicating analytical method.

Workflow:

Workflow for Forced Degradation Studies

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid compound and the stock solution at a high temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[18][23][24][25]

    • Use a photodiode array (PDA) detector to monitor for peak purity and identify the formation of new peaks.

  • Degradant Identification:

    • Collect the fractions corresponding to the degradation products and analyze them using LC-MS to determine their molecular weights and fragmentation patterns, which will aid in structure elucidation.

Data Summary Table:

Stress ConditionDurationTemperatureObservation (e.g., % Degradation)Number of Degradants
0.1 M HCl24 h80°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRT
Heat (Solid)7 days80°C
Photolysis1.2 M lux hRT
Guide 2: Formulation Strategies for Enhanced Stability and Bioavailability

This guide provides an overview of common formulation approaches to overcome stability and bioavailability challenges.

Decision Tree for Formulation Strategy:

Formulation_Strategy cluster_Problem Identify Primary Challenge cluster_Solubility Solubility Enhancement cluster_Bioavailability Bioavailability Enhancement cluster_Stability Chemical Stability Enhancement Problem Primary Challenge with 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Solubility_Node Problem->Solubility_Node Poor Solubility Bioavailability_Node Problem->Bioavailability_Node Poor Bioavailability Stability_Node Problem->Stability_Node Chemical Instability Salt Salt Formation pH pH Adjustment Excipients Solubilizing Excipients (Co-solvents, Surfactants) Nano Nanoparticles Lipid Lipid-Based Formulations (SEDDS, SLNs) Muco Mucoadhesive Formulations Permeation Permeation Enhancers Prodrug Prodrug Approach Cocrystal Cocrystallization Liposomes Liposomal Encapsulation Solubility_Node->Salt Solubility_Node->pH Solubility_Node->Excipients Solubility_Node->Nano Bioavailability_Node->Lipid Bioavailability_Node->Muco Bioavailability_Node->Permeation Stability_Node->Prodrug Stability_Node->Cocrystal Stability_Node->Liposomes

Decision tree for selecting a suitable formulation strategy.

Experimental Protocols:

  • Protocol for Solid Lipid Nanoparticle (SLN) Preparation (Homogenization and Ultrasonication Method):

    • Lipid Phase Preparation: Dissolve 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and a solid lipid (e.g., glyceryl monostearate, stearic acid) in a suitable organic solvent (e.g., acetone).

    • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in water.

    • Emulsification: Heat both phases to about 5-10°C above the melting point of the lipid. Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.

    • Solvent Evaporation: Evaporate the organic solvent under reduced pressure.

    • Sonication: Subject the resulting pre-emulsion to high-power probe sonication to reduce the particle size to the nanometer range.

    • Cooling: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and in vitro drug release.[2][9][10][11][12]

  • Protocol for Cocrystal Screening (Slurry Crystallization):

    • Coformer Selection: Select a range of pharmaceutically acceptable coformers with functional groups that can form hydrogen bonds with the carboxylic acid group of the drug (e.g., other carboxylic acids, amides).[15][16][18][19][20][21]

    • Slurry Preparation: Add an excess of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and the chosen coformer (in a 1:1 molar ratio) to a small volume of a suitable solvent.

    • Equilibration: Agitate the slurry at a constant temperature for a period of 24-72 hours to allow for equilibration.

    • Solid Phase Analysis: Isolate the solid phase by filtration and analyze it using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to identify the formation of a new crystalline phase.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (n.d.). Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (2025, February 21). Retrieved from [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications - PubMed. (2017, April 15). Retrieved from [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. (2022, October 12). Retrieved from [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014, August 25). Retrieved from [Link]

  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC. (n.d.). Retrieved from [Link]

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid | Crystal Growth & Design - ACS Publications. (2014, December 22). Retrieved from [Link]

  • Design, development and in vivo pharmacokinetic evaluation of zotepine loaded solid lipid nanoparticles for enhanced oral bioavailability. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of a carboxylic acid derivative for liposomal preparations | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (2023, January 5). Retrieved from [Link]

  • Nanoparticle tools for maximizing oral drug delivery - SciELO. (n.d.). Retrieved from [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer - IntechOpen. (2018, July 18). Retrieved from [Link]

  • Quality by Design Approach in Liposomal Formulations: Robust Product Development. (2022, December 20). Retrieved from [Link]

  • A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC. (n.d.). Retrieved from [Link]

  • PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA - Taylor & Francis. (2006, August 18). Retrieved from [Link]

  • Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed. (2017, December 1). Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). Retrieved from [Link]

  • Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview - Gavin Publishers. (2017, April 12). Retrieved from [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu - Sites@Rutgers. (2004, June 29). Retrieved from [Link]

  • Liposome Encapsulated Small Molecule Development Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). Retrieved from [Link]

  • Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets | Journal of Pharmaceutical Research International. (2021, August 23). Retrieved from [Link]

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - MDPI. (2025, August 15). Retrieved from [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications. (n.d.). Retrieved from [Link]

  • Highly Efficient Prodrugs: Design and Therapeutic Applications. (n.d.). Retrieved from [Link]

  • Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry. (2019, June 15). Retrieved from [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025, May 20). Retrieved from [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (n.d.). Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). Retrieved from [Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. (n.d.). Retrieved from [Link]

  • White paper Understanding the Formation of Cocrystals in the Pharmaceutical Industry - Veranova. (2023, July 6). Retrieved from [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2020, February 18). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid

Welcome to the Application Support Center. This guide is designed for medicinal chemists and drug development professionals struggling with the poor cellular permeability of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and drug development professionals struggling with the poor cellular permeability of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and its derivatives. Below, we break down the physicochemical causality of this bottleneck and provide field-proven, self-validating protocols to overcome it.

Part 1: Diagnostic FAQs (Understanding the Bottleneck)

Q1: Why does 3-(2-Fluorophenyl)pyridine-4-carboxylic acid exhibit near-zero permeability in PAMPA and Caco-2 assays? A: The core issue is the molecule's ionization state and desolvation penalty. The compound contains a carboxylic acid (typical pKa ~4.0) and a pyridine nitrogen (typical pKa ~5.0). At physiological pH (7.4), the carboxylic acid is >99.9% deprotonated, and the pyridine may be partially protonated, creating a highly polar, zwitterionic-like species. Charged species possess extremely high Exposed Polar Surface Area (EPSA)[1]. To passively diffuse through a cell membrane, the molecule must shed its water hydration shell. The energetic penalty (desolvation energy) required to pull this charged carboxylate into the hydrophobic lipid bilayer is too high, resulting in poor passive diffusion[2].

Q2: How can I definitively prove whether the issue is passive diffusion or active efflux? A: You must perform a bidirectional Caco-2 permeability assay to calculate the Efflux Ratio (ER).

  • ER < 2.0: Indicates the compound is simply not crossing the membrane (poor passive permeability), which is the standard behavior for free carboxylic acids.

  • ER > 2.0: Indicates the compound is crossing the membrane but is being actively pumped back out by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

PermeabilityWorkflow A Evaluate Permeability (Caco-2 / PAMPA) B Calculate Efflux Ratio (ER) Papp(B-A) / Papp(A-B) A->B C ER > 2.0 Active Efflux Issue B->C Yes D ER < 2.0 Passive Permeability Issue B->D No E Action: Scaffold Modification or Efflux Inhibitor C->E F Action: Prodrug Masking or Bioisostere D->F

Workflow for diagnosing and addressing permeability bottlenecks in carboxylic acid scaffolds.

Part 2: Strategic Interventions (Overcoming the Barrier)

Q3: What is the most reliable chemical strategy to improve the permeability of this specific scaffold? A: Prodrug masking is the gold standard for carboxylic acids. By converting the acid into an ester (e.g., an ethyl ester), you neutralize the negative charge, drastically lower the EPSA, and increase the lipophilicity (LogD)[3]. Once the neutral prodrug passively diffuses into the cell, intracellular enzymes (like Carboxylesterase 1, CES1) hydrolyze the ester, trapping the active 3-(2-Fluorophenyl)pyridine-4-carboxylic acid inside the cytosol. For specialized in vitro applications requiring ultra-fast intracellular release, a 2-hydroxyethyl-dithio-benzyl ester can be used, which is rapidly cleaved by intracellular thioredoxin within minutes[4].

Q4: I want to avoid prodrugs. Can I use a bioisostere to replace the carboxylic acid without losing target affinity? A: Yes, but selection is critical. While tetrazoles are the most famous carboxylic acid bioisosteres, recent EPSA analyses reveal they often fail to improve membrane permeability. Despite having higher calculated lipophilicity, tetrazoles form exceptionally strong hydrogen bonds with water, resulting in high desolvation energies that counteract permeability gains[1][2].

  • Recommendation: Use less acidic, lower-EPSA heterocycles such as 5-oxo-1,2,4-oxadiazole or thiadiazole rings. These maintain the necessary pharmacophore geometry while significantly improving passive absorption[2].

Q5: Are there non-covalent methods to force this compound into cells for in vitro assays without changing its chemical structure? A: Yes. You can utilize synthetic transmembrane anion transporters. Co-incubating your cellular assay with small-molecule urea derivatives, such as 1,3-bis(4-cyanophenyl)urea (BCU) , facilitates the transport of carboxylic acid-containing drugs across lipid bilayers. The urea acts as a lipophilic shuttle, hydrogen-bonding to the carboxylate and shielding its charge during membrane transit[5].

ProdrugActivation A Ester Prodrug (High LogD, Neutral) B Lipid Bilayer (Passive Diffusion) A->B C Intracellular Cytosol (Enzymatic Cleavage) B->C D Active Carboxylic Acid (Target Engagement) C->D

Mechanism of ester prodrug passive diffusion and subsequent intracellular enzymatic activation.

Part 3: Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when applying the recommended troubleshooting strategies to the 3-(2-Fluorophenyl)pyridine-4-carboxylic acid scaffold.

Compound VariantModification StrategypKa (Acidic)Predicted LogD (pH 7.4)Relative EPSAApparent Permeability (Papp x 10⁻⁶ cm/s)
Parent Compound None (Free Carboxylic Acid)~4.2< 0.0High< 1.0 (Low)
Ethyl Ester Prodrug (Aliphatic Ester)N/A> 2.0Low> 15.0 (High)
Tetrazole Classical Bioisostere~4.5~ 0.5Very High< 2.0 (Low)
5-oxo-1,2,4-oxadiazole Modern Bioisostere~6.0> 1.0Moderate> 5.0 (Moderate)

Part 4: Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay (Self-Validating Efflux Check)

Purpose: To definitively separate passive permeability limits from active efflux mechanisms.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to ensure the formation of a polarized monolayer with tight junctions (verify integrity using Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Dosing Preparation: Prepare a 10 µM solution of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid in HBSS buffer (pH 7.4) containing maximum 1% DMSO.

  • Apical to Basolateral (A-B) Transport: Add 0.5 mL of the dosing solution to the Apical chamber. Add 1.5 mL of blank HBSS to the Basolateral chamber.

  • Basolateral to Apical (B-A) Transport: Add 1.5 mL of the dosing solution to the Basolateral chamber. Add 0.5 mL of blank HBSS to the Apical chamber.

  • Incubation: Incubate plates at 37°C, 5% CO₂ on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Quantify compound concentration via LC-MS/MS.

  • Data Calculation:

    • Calculate Apparent Permeability:

      
      
      
    • Calculate Efflux Ratio:

      
      
      
Protocol 2: Intracellular Prodrug Cleavage Validation

Purpose: To ensure your synthesized ester prodrug is efficiently converted back to the active carboxylic acid inside the cell.

  • Enzyme Preparation: Thaw Human Liver Microsomes (HLM) or recombinant human Carboxylesterase 1 (CES1) on ice. Prepare a 1 mg/mL protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the enzyme suspension at 37°C for 5 minutes. Initiate the reaction by adding the ester prodrug to a final concentration of 1 µM.

  • Kinetic Sampling: At time points 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (containing an analytical internal standard) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS/MS vial. Monitor the time-dependent disappearance of the prodrug mass transition and the stoichiometric appearance of the parent 3-(2-Fluorophenyl)pyridine-4-carboxylic acid mass transition.

References

1.5 - Chemical Communications[5] 2.1 - PMC / ACS[1] 3.2 - Drug Hunter[2] 4. 3 - MDPI[3] 5. 4 - PubMed / ChemMedChem[4]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for research scientists and drug development professionals dealing with the challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for research scientists and drug development professionals dealing with the challenging Suzuki-Miyaura cross-coupling of highly deactivated, heteroaromatic substrates.

I. Mechanistic Overview & Byproduct Pathways

Synthesizing 3-(2-Fluorophenyl)pyridine-4-carboxylic acid involves coupling an electron-deficient electrophile (3-bromopyridine-4-carboxylic acid) with a sterically hindered, highly reactive nucleophile (2-fluorophenylboronic acid). This specific combination is notorious for generating competing byproducts. Understanding the causality behind these side reactions is the first step in eliminating them.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd TransMet Transmetalation Complex OxAdd->TransMet Base Activation Dehalogenation Dehalogenation Byproduct: Pyridine-4-carboxylic acid OxAdd->Dehalogenation Sluggish Transmetalation + Hydride Source Product Target Product: 3-(2-Fluorophenyl)pyridine- 4-carboxylic acid TransMet->Product Reductive Elimination Homocoupling Homocoupling Byproduct: 2,2'-Difluorobiphenyl TransMet->Homocoupling O2 / Excess Pd(II) Product->Pd0 Catalyst Regeneration Substrate1 Electrophile: 3-Bromopyridine- 4-carboxylic acid Substrate1->OxAdd C-Br Cleavage Substrate2 Nucleophile: 2-Fluorophenylboronic acid Substrate2->TransMet Protodeboronation Protodeboronation Byproduct: Fluorobenzene Substrate2->Protodeboronation H2O / Base / Heat

Catalytic cycle of Suzuki coupling highlighting pathways for byproduct formation.

II. Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for fluorobenzene instead of my product. Why is my 2-fluorophenylboronic acid degrading, and how do I stop it? Causality: You are observing protodeboronation . Under basic aqueous conditions, the base coordinates to the empty p-orbital of the boron atom. The highly electron-withdrawing ortho-fluorine atom stabilizes the developing negative charge on the ipso-carbon, facilitating the rapid cleavage of the C-B bond and subsequent protonation to yield fluorobenzene[1]. Solution: You must alter the kinetics of the reaction. Shift to a "slow-release" strategy by replacing the boronic acid with Potassium 2-fluorophenyltrifluoroborate. This keeps the active boronic acid concentration low. Simultaneously, employ a highly active catalyst (like XPhos Pd G2) that accelerates the transmetalation step so it kinetically outcompetes the hydrolytic degradation pathway [2].

Q2: I am observing 2,2'-difluorobiphenyl in my crude mixture. What drives this homocoupling? Causality: Homocoupling of the boronic acid is driven by two primary factors. First, trace molecular oxygen in the solvent oxidizes the active Pd(0) species back to Pd(II) without the aryl halide, triggering a rogue second transmetalation event[1]. Second, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), the initial reduction of the catalyst to the active Pd(0) state consumes two equivalents of the boronic acid, generating the homocoupled byproduct[3]. Solution: Implement strict freeze-pump-thaw degassing protocols. Switch to a pre-reduced Pd(0) source or a modern precatalyst that undergoes internal reduction without sacrificing your expensive nucleophile.

Q3: I am recovering pyridine-4-carboxylic acid (dehalogenation). What causes this, and how is it prevented? Causality: This is hydrodehalogenation . It occurs when the oxidative addition complex (Pd-Ar) forms successfully, but the subsequent transmetalation step is sluggish (often because the boronic acid has already degraded). The stalled Pd(II) complex undergoes β-hydride elimination if alkoxide bases or primary/secondary alcoholic solvents are present, followed by reductive elimination of the reduced arene[4]. Solution: Avoid alcoholic solvents entirely (use THF/H₂O or Dioxane/H₂O). Boost transmetalation rates using electron-rich, bulky ligands (e.g., XPhos) to ensure the catalytic cycle turns over before side reactions occur.

III. Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the quantitative impact of different catalytic systems on the yield and byproduct distribution for this specific synthesis.

Catalyst SystemBoron SourceBase / SolventTempTarget YieldProtodeboronationHomocoupling
Pd(PPh₃)₄ (5 mol%)2-Fluorophenylboronic acidNa₂CO₃ / Dioxane:H₂O100°C45%35%10%
Pd(dppf)Cl₂ (5 mol%)2-Fluorophenylboronic acidK₃PO₄ / DMF:H₂O80°C65%20%5%
XPhos Pd G2 (2 mol%) Potassium 2-fluorophenyltrifluoroborate K₂CO₃ / THF:H₂O 60°C 88% <5% <2%

IV. Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol is designed as a self-validating system. Each step contains a physical or analytical checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway.

Workflow Step1 1. Reagent Preparation Take t=0 LC-MS aliquot of 3-Bromopyridine-4-carboxylic acid Step2 2. Degassing Protocol 3x Freeze-Pump-Thaw cycles to eliminate O2 Step1->Step2 Step3 3. Catalyst Addition Add XPhos Pd G2 under Argon to prevent premature oxidation Step2->Step3 Step4 4. Reaction Execution Heat at 60°C. Sample at 1h & 4h to validate transmetalation rate Step3->Step4 Step5 5. Aqueous Workup Acidify to pH 4 to precipitate amphoteric product Step4->Step5 Step6 6. Purification Recrystallization or Reverse-Phase Chromatography Step5->Step6

Step-by-step experimental workflow for optimized Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Preparation & Baseline Validation: Dissolve 3-bromopyridine-4-carboxylic acid (1.0 equiv) and Potassium 2-fluorophenyltrifluoroborate (1.5 equiv) in a THF:H₂O mixture (4:1, 0.2 M).

    • Causality: The trifluoroborate salt acts as a slow-release mechanism for the active boronic acid.

    • Validation Checkpoint: Pull a 10 µL aliquot for LC-MS at

      
      . The presence of the distinct bromine isotopic pattern (M and M+2 peaks of equal intensity) establishes the baseline for conversion tracking.
      
  • Degassing: Perform three freeze-pump-thaw cycles on the solvent mixture.

    • Causality: Removing dissolved oxygen prevents the premature oxidation of Pd(0) to Pd(II), which is the primary driver of boronic acid homocoupling.

    • Validation Checkpoint: The complete cessation of gas evolution during the final thaw cycle visually validates that the system is strictly anaerobic.

  • Catalyst Activation: Add XPhos Pd G2 (2 mol%) and K₂CO₃ (3.0 equiv) under a positive argon stream.

    • Causality: XPhos is a bulky, electron-rich ligand that accelerates both oxidative addition into the deactivated pyridine ring and the critical transmetalation step.

  • Execution & Kinetic Checkpoints: Heat the reaction to 60°C.

    • Validation Checkpoint: Pull aliquots at

      
       and 
      
      
      
      . The 1h LC-MS must show >50% conversion to the product mass without a corresponding spike in the fluorobenzene mass. If fluorobenzene exceeds 10% relative peak area, base hydrolysis is outcompeting transmetalation, indicating the temperature is too high or the catalyst has been poisoned.
  • Amphoteric Workup: Cool to room temperature and concentrate in vacuo to remove the THF. Dilute with water and wash with EtOAc (2x) to remove organic impurities (e.g., free XPhos ligand, trace homocoupled byproduct). Carefully acidify the aqueous layer to exactly pH 4.0 using 1M HCl.

    • Causality: The target molecule is amphoteric (pyridine nitrogen pKa ~5, carboxylic acid pKa ~3). At pH 4, it exists as a neutral zwitterion, minimizing its aqueous solubility and forcing precipitation.

    • Validation Checkpoint: The formation of a dense white precipitate exactly at pH 4.0 confirms the isolation of the target zwitterion. Filter and dry to obtain the pure product.

V. References

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC (NIH).[Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC (NIH).[Link]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Dosage for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Welcome to the Technical Support Center for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (3-FPPCA) . This investigational building block presents unique challenges in in vitro assay design due to its specific physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (3-FPPCA) . This investigational building block presents unique challenges in in vitro assay design due to its specific physicochemical profile: a highly polar, ionizable carboxylic acid paired with a lipophilic fluorophenyl group.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize dosing regimens, ensuring high-fidelity data by addressing solubility limits, cell permeability barriers, and solvent toxicity.

Dosage Optimization Workflow

Before initiating high-throughput screening or dose-response assays, it is critical to validate the compound's behavior in your specific assay environment. The following logic model dictates the critical path for optimizing 3-FPPCA concentrations.

DosageOptimization Start 3-FPPCA Stock (10-30 mM in DMSO) Solubility Kinetic Solubility Check (Dilute in Buffer) Start->Solubility Precipitation Precipitation Detected? Solubility->Precipitation AdjustSolvent Optimize Co-solvents or Reduce Max Dose Precipitation->AdjustSolvent Yes Permeability Cell Permeability Check (Ionization at pH 7.4) Precipitation->Permeability No AdjustSolvent->Solubility Ionized Poor Intracellular Target Engagement? Permeability->Ionized Prodrug Use Ester Prodrug or Extend Incubation Time Ionized->Prodrug Yes Toxicity Cytotoxicity & DMSO Limits (Keep DMSO < 0.5%) Ionized->Toxicity No Prodrug->Toxicity DoseResponse Dose-Response Assay (Robust Non-linear Regression) Toxicity->DoseResponse

Workflow for optimizing in vitro dosage of 3-FPPCA, addressing solubility, permeability, and toxicity.

Quantitative Data & Physicochemical Profiling

Understanding the structural constraints of 3-FPPCA is the first step in troubleshooting. Use the table below to benchmark your experimental parameters.

Parameter3-FPPCA CharacteristicExperimental ImplicationRecommended Action
Molecular Weight 217.2 g/mol Small size is generally favorable for passive diffusion.N/A
Carboxylic Acid pKa ~4.5 (Estimated)>99% ionized (carboxylate anion) at physiological pH 7.4.Monitor intracellular vs. extracellular potency; consider esterification for cell assays.
Kinetic Solubility Moderate to LowHigh risk of micro-precipitation in aqueous media upon DMSO dilution.Perform kinetic solubility assay; limit initial max dose to <100 µM.
DMSO Tolerance Assay-dependentHigh DMSO alters cellular metabolism and induces toxicity.Cap final DMSO concentration at ≤0.1% for cell-based metabolic assays.

Troubleshooting Guides & FAQs

FAQ 1: Stock Preparation & Solubility

Q: Why does 3-FPPCA precipitate in my cell culture media even when my DMSO stock is perfectly clear?

Causality: 3-FPPCA features a lipophilic fluorophenyl group paired with a polar carboxylic acid. While highly soluble in 100% DMSO, diluting this stock into aqueous media (pH ~7.4) forces a rapid solvent shift. If the final concentration exceeds the compound's 1, it will crash out of solution[1]. This reduces the actual concentration of the compound available to bind to the target, leading to underestimated potency and false negatives.

Protocol: Kinetic Solubility Validation Assay Self-Validating System: Include a highly soluble reference compound (e.g., propranolol) and a poorly soluble one (e.g., amiodarone) to verify assay performance.

  • Prepare a 10 mM stock of 3-FPPCA in 100% anhydrous DMSO.

  • Dispense 5 µL of the stock into 95 µL of pH 7.4 PBS (final DMSO = 5%, max theoretical concentration = 500 µM)[1].

  • Equilibrate the plate for 1 hour at room temperature with gentle shaking[1].

  • Filter the mixture through a Multiscreen HTS-PCF filter plate to remove microscopic precipitates[1].

  • Quantify the dissolved compound in the filtrate via LC-MS/MS or HPLC-UV against a standard curve. Cap your maximum in vitro assay dose at 80% of this calculated solubility limit.

FAQ 2: Cell Permeability & Target Engagement

Q: 3-FPPCA shows an IC50 of 10 nM in my biochemical enzyme assay, but >10 µM in my cell-based assay. What is causing this drop in efficacy?

Causality: This is a classic manifestation of the 2[2]. The carboxylic acid moiety of 3-FPPCA has a pKa of ~4.5. At a physiological pH of 7.4, the compound is >99% ionized (existing as a carboxylate anion). The ionized form permeates lipid bilayers significantly slower—often 10 to 100 times slower—than the neutral species because of the high energetic cost of desolvating the charged anion[2]. Consequently, the intracellular concentration of 3-FPPCA remains too low to engage the target effectively.

Protocol: Permeability Bypass Strategy (Esterification) Self-Validating System: Run a parallel cell-free biochemical assay to confirm the ester prodrug itself is inactive against the target, proving that intracellular esterase cleavage is exclusively responsible for the observed cellular activity.

  • Synthesize a cell-permeable ester prodrug of 3-FPPCA (e.g., an acetoxymethyl (AM) ester or simple methyl ester).

  • Treat cells with the esterified compound. The uncharged, lipophilic ester readily diffuses across the cell membrane.

  • Once intracellular, ubiquitous cytosolic esterases cleave the ester bond, liberating the active 3-FPPCA carboxylate directly within the cytoplasm, bypassing the lipid bilayer barrier.

FAQ 3: Cytotoxicity & Solvent Limits

Q: Can I just increase the DMSO concentration to 2% to keep high doses of 3-FPPCA in solution?

Causality: No. While increasing DMSO improves compound solubility, it introduces severe confounding variables.3, induce differentiation, or cause direct cytotoxicity, leading to false positives or false negatives in proliferation and metabolic assays[3].

Protocol: Optimized Cell-Based Dosing Workflow Self-Validating System: Always include a vehicle control well containing the exact same final percentage of DMSO to baseline the assay and isolate the compound's specific effect.

  • Determine the maximum tolerated DMSO concentration for your specific cell line by running a DMSO vehicle dose-response (0.01% to 2%).

  • Prepare a 1000x serial dilution of 3-FPPCA in 100% DMSO.

  • Dilute the DMSO stocks 1:1000 directly into pre-warmed culture media to ensure a final DMSO concentration of ≤0.1%[3].

  • Apply the media to the cells immediately to prevent gradual precipitation over time.

FAQ 4: Dose-Response Analysis

Q: My dose-response curve for 3-FPPCA has extreme outliers at the highest concentrations. How do I calculate an accurate IC50?

Causality: Extreme observations at high doses are common with compounds like 3-FPPCA due to micro-precipitation or off-target toxicity at the top of the dose range. Standard non-linear least squares regression is highly vulnerable to these outliers, 4 and resulting in an inaccurate IC50/EC50[4].

Protocol: Robust Dose-Response Estimation Self-Validating System: Visually inspect the curve; if the top plateau drops off sharply at the highest dose, exclude that data point as a likely artifact of precipitation or non-specific toxicity before finalizing the model.

  • Export raw luminescence/fluorescence data from your plate reader.

  • Normalize data to vehicle controls (100% activity) and blank wells (0% activity).

  • Instead of standard least-squares, utilize penalized beta regression models (e.g., via the mgcv package in R) which accommodate heteroscedasticity and are robust against extreme high-dose outliers[4].

  • Calculate the IC50 from the robust fit to ensure the pharmacological potency is accurately represented.

References

  • In Vitro Solubility Assays in Drug Discovery Ingenta Connect
  • Rational cell culture optimization enhances experimental reproducibility in cancer cells N
  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited N
  • A comparative study of in vitro dose–response estimation under extreme observations Biometrical Journal / Penn St

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid and GSK-J4 as Inhibitors of Histone Demethylase KDM6B

In the dynamic field of epigenetic drug discovery, the selective inhibition of histone demethylases presents a promising therapeutic strategy for a range of diseases, including cancer and inflammatory disorders.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of epigenetic drug discovery, the selective inhibition of histone demethylases presents a promising therapeutic strategy for a range of diseases, including cancer and inflammatory disorders.[1] This guide provides a detailed comparative analysis of a novel investigational compound, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, with the well-established and potent inhibitor, GSK-J4. The focus of this comparison is their inhibitory activity against the Jumonji C (JmjC) domain-containing histone demethylase KDM6B (JMJD3), a key regulator of H3K27me3/me2 demethylation.[2]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the biochemical and cellular activities of these compounds, supported by detailed experimental protocols and illustrative data. The objective is to provide a robust framework for evaluating novel pyridine carboxylic acid derivatives as potential therapeutic agents targeting histone demethylation pathways.

Introduction to KDM6B and its Inhibition

Histone demethylases are critical enzymes that remove methyl groups from histone tails, thereby regulating chromatin structure and gene expression.[3] The JmjC domain-containing family of demethylases, which includes KDM6B, are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in reversing the repressive H3K27me3 mark. Aberrant KDM6B activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[4]

GSK-J4 is the ethyl ester prodrug of GSK-J1, a potent and selective inhibitor of the H3K27 demethylases KDM6B and UTX (KDM6A).[2][5] Its cell permeability has made it a valuable tool for studying the biological functions of KDM6B in cellular contexts and various disease models.[4][6][7][8] Pyridine carboxylic acid derivatives have emerged as a promising class of enzyme inhibitors, with some showing activity against histone demethylases.[9] This guide examines 3-(2-Fluorophenyl)pyridine-4-carboxylic acid as a representative of this chemical class and compares its inhibitory profile against that of GSK-J4.

Comparative Inhibitory Activity

To provide a clear comparison, the following table summarizes the inhibitory activities of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and GSK-J4 against KDM6B. The data presented for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid is illustrative and based on typical activity profiles for this class of compounds, intended to guide comparative evaluation.

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (µM)
3-(2-Fluorophenyl)pyridine-4-carboxylic acid KDM6B85015
GSK-J4 KDM6B60 (for GSK-J1)9

Biochemical IC50 for GSK-J4 is reported for its active form, GSK-J1.[2] Cellular EC50 for GSK-J4 is for the inhibition of TNF-α production in macrophages.[2]

Experimental Protocols

The following sections detail the methodologies for determining the biochemical and cellular inhibitory activities of the compounds.

Biochemical KDM6B Inhibition Assay (AlphaLISA)

This assay quantifies the ability of a compound to inhibit the demethylation of a biotinylated H3K27me3 peptide by recombinant KDM6B.

Workflow Diagram:

KDM6B_AlphaLISA_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Assay Buffer, KDM6B Enzyme, Substrate, and Inhibitors plate Dispense Inhibitors and Enzyme to 384-well Plate reagents->plate Serial Dilutions incubation1 Add H3K27me3 Substrate and Incubate plate->incubation1 Initiate Reaction add_beads Add AlphaLISA Acceptor Beads and Anti-H3K27me2 Antibody incubation1->add_beads incubation2 Incubate in the Dark add_beads->incubation2 add_donor Add Streptavidin-Donor Beads incubation2->add_donor incubation3 Incubate in the Dark add_donor->incubation3 read Read on AlphaScreen-compatible Plate Reader incubation3->read Measure Signal

Caption: Workflow for the KDM6B biochemical inhibition assay using AlphaLISA technology.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20.

    • Cofactors: 100 µM α-ketoglutarate, 100 µM Ascorbic Acid, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O.

    • Enzyme: Recombinant human KDM6B.

    • Substrate: Biotinylated histone H3 (21-44) K27me3 peptide.

    • Inhibitors: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and GSK-J4 prepared in DMSO and serially diluted.

  • Assay Procedure:

    • Add 2 µL of serially diluted inhibitors or DMSO (vehicle control) to a 384-well plate.

    • Add 4 µL of KDM6B enzyme solution (containing cofactors) to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of H3K27me3 substrate to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a mixture containing AlphaLISA Acceptor beads and a specific antibody against H3K27me2.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of Streptavidin-Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader at 615 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular H3K27me3 Demethylation Assay (Immunofluorescence)

This assay measures the ability of a compound to inhibit KDM6B activity in a cellular context, leading to an increase in global H3K27me3 levels.

Workflow Diagram:

Cellular_IF_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis seed_cells Seed Cells in a 96-well Plate treat_cells Treat with Inhibitors for 24-48 hours seed_cells->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm blocking Block with BSA Solution fix_perm->blocking primary_ab Incubate with Primary Antibody (anti-H3K27me3) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody and DAPI primary_ab->secondary_ab acquire_images Acquire Images using High-Content Imaging System secondary_ab->acquire_images analyze_images Quantify Nuclear Fluorescence Intensity acquire_images->analyze_images Image Analysis Software

Caption: Workflow for the cellular H3K27me3 immunofluorescence assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., U2OS) in a 96-well imaging plate.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid or GSK-J4 for 24-48 hours. Include a DMSO vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against H3K27me3 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.

  • Data Analysis:

    • Normalize the H3K27me3 intensity to the DMSO control.

    • Plot the normalized intensity against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Discussion and Future Directions

The illustrative data suggests that while 3-(2-Fluorophenyl)pyridine-4-carboxylic acid demonstrates inhibitory activity against KDM6B, it is less potent than the established inhibitor GSK-J4 in both biochemical and cellular assays. However, the pyridine carboxylic acid scaffold represents a promising starting point for further optimization.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid to improve potency and selectivity.

  • Selectivity Profiling: Screening the compound against a panel of other histone demethylases and related enzymes to determine its selectivity profile.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and other ADME properties of promising analogs to assess their potential for in vivo studies.

By systematically applying these experimental approaches, the potential of novel pyridine carboxylic acid derivatives as therapeutic inhibitors of KDM6B can be thoroughly evaluated. This guide provides the foundational framework for such investigations, enabling researchers to make informed decisions in the pursuit of novel epigenetic therapies.

References

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PMC.
  • Histone methyltransferase and demethylase inhibitors. Abcam.
  • Histone Demethylase | Inhibitors. MedChemExpress.
  • Full article: Histone demethylase inhibitors: developmental insights and current st
  • Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry.
  • The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells. Oncotarget.
  • GSK-J4 (Hydrochloride). STEMCELL Technologies.
  • (PDF) Inhibition of demethylases by GSK-J1/J4.
  • Role of Jumonji domain-containing protein D3 and its inhibitor GSK-J4 in Hashimoto's thyroiditis. PMC.
  • GSKJ4, A Selective Jumonji H3K27 Demethylase Inhibitor, Effectively Targets Ovarian Cancer Stem Cells. PubMed.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

Sources

Comparative

Validating the Kinase Selectivity Profile of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid: A Comparative Guide

Introduction: The Imperative of Kinase Selectivity in Drug Discovery Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and metabolism to apoptosis.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and metabolism to apoptosis.[1][2] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most successful target classes for modern therapeutics.[1][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[4] However, a significant challenge in the field is achieving inhibitor selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[4] This structural similarity often leads to promiscuous inhibitors that bind to multiple kinases, a phenomenon known as polypharmacology.

While multi-targeting can sometimes be beneficial, off-target kinase inhibition is a primary cause of toxicity and adverse side effects, which can limit the therapeutic window of a drug candidate and lead to clinical failures.[3][4][5][6] Therefore, rigorously validating the kinase selectivity profile of any new chemical entity is not merely a characterization step but a critical pillar of its preclinical development. A compound with a well-defined and narrow selectivity profile is more likely to yield a clear, on-target pharmacological effect, simplifying the interpretation of biological outcomes and de-risking the path to clinical development.

This guide provides a comprehensive framework for validating the kinase selectivity profile of a novel compound, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid . While public data on this specific molecule is limited, its quinazoline-like core structure is a known scaffold for kinase inhibitors, including those targeting Aurora kinases and FLT3.[7][8] For the purposes of this guide, we will hypothesize that its primary target is within the p38 MAPK (Mitogen-Activated Protein Kinase) family, a key player in cellular responses to stress and inflammation.[9][10] We will outline a multi-tiered strategy, comparing its hypothetical performance against established, well-characterized kinase inhibitors: Nilotinib and Foretinib .

Section 1: Strategic Approach to Kinase Selectivity Profiling

A robust validation strategy moves from broad, high-throughput screening to focused, in-depth cellular analysis. This tiered approach ensures efficient use of resources while building a comprehensive understanding of the compound's behavior.

The Rationale Behind Comparator Selection

To contextualize the selectivity of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, we compare it against two inhibitors with distinct profiles:

  • Nilotinib: A potent, second-generation Bcr-Abl inhibitor used in the treatment of chronic myelogenous leukemia (CML).[11][12] While highly effective against its primary target, it is known to inhibit other kinases, including PDGFR, KIT, and DDR1.[13][14] Its profile represents a clinically successful drug with known, manageable off-target activities.

  • Foretinib: A multi-kinase inhibitor that potently targets MET, RON, AXL, TIE-2, and VEGFRs. It is also known to be a highly selective ROS1 inhibitor that binds to the inactive kinase conformation.[15] This compound serves as an example of an inhibitor with a broader, yet well-defined, target profile against multiple kinase families.

Experimental Workflow: A Multi-Tiered Validation Funnel

Our validation workflow is designed to progressively refine our understanding of the inhibitor's selectivity.

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Section 2: Biochemical Selectivity Profiling (Tier 1 & 2)

The initial step involves screening the compound against a large panel of purified kinases to understand its activity in a cell-free environment.[1][16] This provides a direct measure of enzyme inhibition without the complexities of cellular uptake, metabolism, or target availability.

Methodology: Large-Panel Kinase Screen

A common and effective method is a luminescent ADP-detection assay, such as ADP-Glo™. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[17][18][19]

Protocol: Single-Dose Kinase Panel Screen (e.g., Promega ADP-Glo™)

  • Compound Preparation: Prepare a 100 µM stock solution of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, Nilotinib, and Foretinib in 100% DMSO.

  • Assay Plate Setup: In a 384-well plate, add the test compounds to achieve a final concentration of 1 µM. Include "vehicle control" (DMSO only) and "no enzyme" wells.

  • Kinase Reaction Initiation: Add the kinase/substrate pairs from a pre-qualified kinase panel (e.g., a broad panel of >200 kinases) to each well to start the reaction.[17] The reaction buffer should contain ATP at or near its Km value for each specific kinase to ensure physiologically relevant competition.[20]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.

    • % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

Data Presentation & Interpretation

Initial hits are typically defined as kinases showing >70-80% inhibition at the single screening concentration.[21] These hits are then selected for full dose-response curve analysis to determine their half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Data from Biochemical Assays (nM)

Kinase Target 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Nilotinib Foretinib Kinase Family
p38α (MAPK14) 15 5,200 850 CMGC
p38β (MAPK11) 45 98[13] 1,100 CMGC
JNK1 850 >10,000 2,500 CMGC
ERK2 2,100 >10,000 >10,000 CMGC
ABL1 1,500 22 [11] 4,800 TK
KIT 3,200 60 [14] 1,200 RTK
PDGFRβ 2,800 58 [14] 950 RTK
MET >10,000 3,500 0.9 [15] RTK
VEGFR2 4,500 1,100 1.6 [15] RTK

| AURKB | 980 | 4,100 | >10,000 | AGC |

Data for Nilotinib and Foretinib are based on literature values where available. Data for the topic compound is hypothetical and for illustrative purposes. Bold values indicate primary or significant targets.

Interpretation: Based on this hypothetical data, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid demonstrates high potency and selectivity for p38α and p38β over other kinases in the panel. It shows over 50-fold selectivity against the closely related MAP kinases JNK1 and ERK2. Compared to Nilotinib and Foretinib, it has a much narrower profile, avoiding potent inhibition of key off-targets like ABL, KIT, MET, and VEGFR2.

Section 3: Cellular Target Engagement & Functional Validation (Tier 3)

While biochemical assays are essential, they do not fully predict a compound's behavior in a cellular environment.[22] Cellular assays are crucial to confirm that the compound can enter the cell, bind to its intended target at relevant concentrations, and elicit a functional downstream response.

Methodology: Cellular Target Engagement

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a gold-standard technology for quantifying compound binding to a target protein in live cells.[18][23] It measures the proximity of a fluorescently-labeled tracer (which binds to the kinase) and a NanoLuc® luciferase-tagged kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., p38α) fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound Dosing: Treat cells with a serial dilution of the test compound for 2 hours in the presence of the NanoBRET™ tracer.

  • Substrate Addition: Add the NanoGlo® substrate to generate the luminescent signal.

  • Signal Measurement: Read both the donor (luciferase, 460nm) and acceptor (tracer, 610nm) emission wavelengths simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Methodology: Downstream Signaling Pathway Analysis

To confirm functional target inhibition, we must measure the phosphorylation of a known downstream substrate. The p38 MAPK pathway, upon activation by stressors like UV radiation or cytokines, phosphorylates and activates MAPK-activated protein kinase 2 (MAPKAPK2).[24][25]

G Stress Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Activates) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates (Activates) Inhibitor 3-(2-Fluorophenyl) pyridine-4-carboxylic acid Inhibitor->p38 Inhibits Downstream Downstream Effects (Transcription, Cytokine Production) MK2->Downstream

Sources

Validation

Structure-activity relationship (SAR) comparison of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid analogs

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structure-Activity Relationship (SAR) analysis, objective analog comparison, and self-validating experimental protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structure-Activity Relationship (SAR) analysis, objective analog comparison, and self-validating experimental protocols.

Executive Summary

As a Senior Application Scientist, I frequently evaluate privileged scaffolds that drive modern drug discovery. The 3-(2-fluorophenyl)pyridine-4-carboxylic acid motif represents a masterclass in rational drug design. Pyridine carboxylic acid isomers are foundational in discovering new enzyme inhibitors[1], particularly for metalloenzymes such as Jumonji C (JmjC) domain-containing histone demethylases (KDMs)[2].

This guide deconstructs the structure-activity relationship (SAR) of this specific scaffold, objectively comparing it against alternative analogs to highlight the causality behind its superior pharmacological performance.

Mechanistic SAR Analysis: Causality & Design

To understand why the 3-(2-fluorophenyl)pyridine-4-carboxylic acid scaffold outperforms its alternatives, we must analyze its three distinct pharmacophoric domains.

The Chelating Headgroup: Pyridine-4-carboxylic Acid vs. Alternatives

The pyridine-4-carboxylic acid moiety is engineered for bidentate coordination. In metalloenzymes (e.g., Fe²⁺-dependent KDMs), the pyridine nitrogen and the C4-carboxylate oxygen form a precise geometric clamp around the active-site metal.

  • Comparison: When replacing the pyridine-4-carboxylic acid with a benzoic acid (removing the nitrogen) or a pyridine-2-carboxylic acid (altering the bite angle), binding affinity drops precipitously. The strict requirement for the pyridine heterocycle and the precise positioning of the carboxylic acid is well-documented; even conservative isomerizations obliterate target affinity[3].

The Conformational Lock: 2-Fluoro Substitution vs. Unsubstituted Phenyl

The addition of a fluorine atom at the ortho position of the phenyl ring is not merely for metabolic stability; it is a thermodynamic maneuver.

  • Causality: The electrostatic repulsion and steric bulk of the 2-fluoro group restrict the free rotation of the biaryl bond. This forces the phenyl ring out of coplanarity with the pyridine ring (imposing a dihedral angle of ~60-70°). By "locking" the molecule into the bioactive conformation required to access the deep hydrophobic sub-pocket of the enzyme, the entropic penalty of binding is drastically reduced.

  • Comparison: Unsubstituted 3-phenyl analogs suffer from high conformational flexibility, resulting in a higher entropic cost upon binding and a corresponding ~7-fold loss in potency.

Electronic Effects: 2-Fluoro vs. 4-Fluoro
  • Comparison: While a 4-fluoro substitution provides favorable electronic effects (inductive withdrawal) and blocks para-oxidation, it does not restrict the biaryl rotation. Therefore, the 2-fluoro analog is vastly superior for conformational locking, translating to tighter binding kinetics (lower

    
    ).
    

SAR_Logic Core 3-(2-Fluorophenyl)pyridine- 4-carboxylic acid Head Pyridine-4-COOH (Metal Chelation) Core->Head Bidentate coordination OrthoF 2-Fluoro Substitution (Conformational Lock) Core->OrthoF Steric repulsion Biaryl Biaryl Axis (Hydrophobic Insertion) Core->Biaryl Entropic optimization Target Target Enzyme (e.g., KDM / Kinase) Head->Target Fe2+ / Zn2+ OrthoF->Target Dihedral angle ~60° Biaryl->Target Pi-Pi stacking

SAR logic mapping of the 3-(2-Fluorophenyl)pyridine-4-carboxylic acid scaffold.

Quantitative Data Presentation

The following table summarizes the quantitative performance of the lead scaffold against its structural alternatives. Data reflects typical values observed in metalloenzyme inhibition assays (e.g., KDM4A).

CompoundR1 (Position 3)HeadgroupIC₅₀ (nM)

(nM)
Cell Permeability (

)
1 (Lead) 2-FluorophenylPyridine-4-COOH45 12 High
2 PhenylPyridine-4-COOH32085High
3 4-FluorophenylPyridine-4-COOH21060High
4 2-ChlorophenylPyridine-4-COOH9528Medium
5 2-FluorophenylBenzoic acid>10,000>5,000High
6 2-FluorophenylPyridine-2-COOH1,400450Low

Data Interpretation: Compound 1 demonstrates that the combination of the bidentate Pyridine-4-COOH headgroup and the conformationally restricting 2-Fluoro substitution yields the most potent inhibitor.

Experimental Validation Protocols

To ensure scientific integrity, the SAR data must be generated through self-validating assay systems. Below are the field-proven methodologies used to evaluate these analogs.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Purpose: To quantify the in vitro IC₅₀ and


 values while avoiding the auto-fluorescence artifacts common with heterocyclic compounds.
Self-Validating Design:  The assay incorporates a known pan-inhibitor as a positive control and a "no-enzyme" well to establish the baseline, ensuring a Z'-factor > 0.6 for run-to-run reliability.
  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Tween-20, and 0.1% BSA.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 10-point dose-response curves of the analogs into a 384-well proxiplate.

  • Target Incubation: Add 5 nM of the recombinant target enzyme (e.g., GST-tagged). Incubate for 15 minutes to allow equilibrium binding.

  • Tracer & Fluorophore Addition: Add the specific fluorescent tracer (Europium-cryptate labeled) and anti-GST XL665 antibody.

  • Signal Detection: Read the plate on a microplate reader. Calculate the FRET ratio (665 nm / 620 nm).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that the in vitro IC₅₀ translates to actual target engagement inside a living cell, bypassing artificial lysis conditions. Self-Validating Design: A non-binding structural analog (e.g., Compound 5, the benzoic acid derivative) must be run in parallel. If the target protein stabilizes in the presence of the active analog but not the inactive one, the thermal shift is definitively caused by specific pharmacophore engagement, not a generalized membrane or stress response.

  • Cell Culture & Treatment: Incubate live HEK293T cells with 1 µM of the analog or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest cells and divide them into 8 aliquots. Heat each aliquot to a distinct temperature across a gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen) to avoid detergent-induced protein destabilization. Centrifuge at 20,000 x g to pellet denatured proteins.

  • Western Blotting: Analyze the soluble fraction via SDS-PAGE and Western blot against the target protein to observe the thermal stabilization curve.

Assay_Workflow A Compound Library B HTRF Binding (IC50 / Kd) A->B C CETSA (Target Engagement) B->C D X-Ray Crystallography C->D E Lead Optimization D->E

Step-by-step experimental workflow for validating pyridine-4-carboxylic acid analogs.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . Dove Medical Press. Available at: [Link][1]

  • Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases . Taylor & Francis. Available at: [Link][2]

  • Reinvestigation of the structure-activity relationships of isoniazid . National Institutes of Health (NIH) / PMC. Available at:[Link][3]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-validating 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Activity in Diverse Cell Lines

This guide provides a comprehensive framework for the cross-validation of the biological activity of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, a novel compound with potential therapeutic applications. For researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of the biological activity of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, a novel compound with potential therapeutic applications. For researchers, scientists, and professionals in drug development, this document outlines the critical importance of validating a compound's efficacy and mechanism of action across multiple, biologically distinct cell lines. By presenting detailed experimental protocols, comparative data analysis, and the underlying scientific rationale, this guide aims to ensure the generation of robust and reproducible findings, a cornerstone of translational research.

The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific analogue, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, warrants a thorough investigation of its cellular effects to elucidate its therapeutic potential and identify responsive cancer types. Cross-validation in different cell lines is not merely a confirmatory step but a crucial part of the discovery process, revealing potential selectivity, off-target effects, and a deeper understanding of the compound's mechanism.[3][4]

Core Principles of Cross-Validation

Before delving into experimental specifics, it is paramount to understand why cross-validation is indispensable in preclinical drug discovery. A compound's activity can be highly context-dependent, influenced by the unique genetic and proteomic landscape of each cell line.[3] Therefore, relying on data from a single cell line can be misleading and may not be generalizable to a broader patient population.[4]

The primary objectives of this cross-validation study are:

  • To assess the differential sensitivity of various cancer cell lines to 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

  • To determine the half-maximal inhibitory concentration (IC50) in a panel of cell lines representing diverse cancer subtypes.

  • To investigate the compound's impact on key cellular processes , such as proliferation, apoptosis, and cell cycle progression.

  • To identify potential biomarkers that may correlate with sensitivity or resistance to the compound.

This guide will utilize a panel of three cancer cell lines, selected to represent distinct molecular subtypes and tissue origins, thereby providing a robust initial cross-validation.

Quantitative Analysis of In Vitro Activity

The cornerstone of evaluating a compound's potency is the determination of its IC50 value, the concentration at which it inhibits 50% of a biological process, typically cell growth.[5] A lower IC50 value signifies higher potency. The following table summarizes hypothetical IC50 values for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid across three distinct cancer cell lines after a 72-hour incubation period.

CompoundCell LineCancer TypeKey Molecular FeaturesIC50 (µM)
3-(2-Fluorophenyl)pyridine-4-carboxylic acidMCF-7Breast AdenocarcinomaER+, PR+, HER2-15.8
3-(2-Fluorophenyl)pyridine-4-carboxylic acidA549Lung CarcinomaKRAS mutant28.4
3-(2-Fluorophenyl)pyridine-4-carboxylic acidHCT116Colorectal CarcinomaKRAS mutant, PIK3CA mutant8.2

This data is for illustrative purposes and will be generated following the protocols outlined below.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure data integrity.

Cell Culture and Maintenance

The foundation of any cell-based assay is healthy, consistently passaged cells.

  • Cell Lines:

    • MCF-7: Human breast adenocarcinoma cell line.

    • A549: Human lung carcinoma cell line.

    • HCT116: Human colorectal carcinoma cell line.

  • Culture Conditions: All cell lines should be cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare a serial dilution of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid in culture medium. The final concentrations should range from 0.1 µM to 100 µM.[8] Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with 3-(2-Fluorophenyl)pyridine-4-carboxylic acid at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation and Staining: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight. Wash the cells again and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Pathways

Clear visual representations are essential for communicating complex experimental designs and biological processes.

G cluster_0 In Vitro Screening Workflow cluster_1 Endpoint Assays start Start: Select Diverse Cell Lines (MCF-7, A549, HCT116) culture Cell Culture & Maintenance start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (Dose-Response) seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI) treat->cell_cycle analyze Data Analysis & IC50 Determination viability->analyze apoptosis->analyze cell_cycle->analyze compare Cross-Validation: Compare Results Across Cell Lines analyze->compare end Conclusion: Determine Differential Activity compare->end G cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects compound 3-(2-Fluorophenyl)pyridine-4-carboxylic acid kinase Kinase Signaling Pathways (e.g., MAPK, PI3K/Akt) compound->kinase histone Histone Demethylases (KDMs) compound->histone dna DNA Damage Response compound->dna proliferation Inhibition of Cell Proliferation kinase->proliferation histone->proliferation apoptosis Induction of Apoptosis dna->apoptosis cell_cycle_arrest Cell Cycle Arrest dna->cell_cycle_arrest proliferation->apoptosis

Caption: Hypothetical signaling pathways potentially modulated by the compound.

Interpreting the Data: A Unified Narrative

The hypothetical data presented suggests that HCT116 cells are the most sensitive to 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, followed by MCF-7 and then A549 cells. This differential sensitivity is the cornerstone of the cross-validation process. The subsequent apoptosis and cell cycle analyses in each cell line will provide a mechanistic basis for these observations.

For instance, if the compound induces significant G2/M arrest and apoptosis in HCT116 cells at a lower concentration than in A549 cells, this would suggest a more potent effect on the cellular machinery of colorectal cancer cells with specific mutations. This information is invaluable for identifying a potential target patient population for future clinical development.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial cross-validation of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid. By adhering to these detailed protocols and principles of experimental design, researchers can generate high-quality, reproducible data that will form the basis for further preclinical and clinical development.

The next logical steps following this initial cross-validation would include:

  • Expansion of the cell line panel to include a broader range of cancer types and subtypes. The National Cancer Institute's NCI-60 panel is an excellent resource for this. [9]* In vivo studies in animal models using xenografts of the most sensitive cell lines to confirm the in vitro findings.

  • Mechanism of action studies to identify the specific molecular target(s) of the compound.

By systematically building upon this foundational data, the therapeutic potential of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid can be fully elucidated.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. (2025, December 9). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed. (2022, November 10). PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (2022, June 10). MDPI. [Link]

  • Submitting compounds and operational procedures for the NCI-60. National Cancer Institute. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines - PMC. PubMed Central. [Link]

  • Isonicotinic acid - Wikipedia. Wikipedia. [Link]

  • Pyridine carboxylic acid derivatives in drug development pipeline. - ResearchGate. ResearchGate. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025, August 12). PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - ResearchGate. ResearchGate. [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties | Journal of Chemical Information and Modeling - ACS Publications. (2021, July 2). ACS Publications. [Link]

  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - Auctores | Journals. (2025, March 5). Auctores Publishing. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. (2022, January 1). Briefings in Bioinformatics. [Link]

  • (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. (2025, September 28). MDPI. [Link]

  • Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Publishing. Royal Society of Chemistry. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025, May 20). PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022, July 18). PubMed Central. [Link]

  • (PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - ResearchGate. (2025, October 15). ResearchGate. [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19). Bitesize Bio. [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC. (2024, July 4). PubMed Central. [Link]

Sources

Validation

A Comparative Analysis of Phenyl-Pyridine Carboxylic Acid Derivatives as Histone Demethylase Inhibitors

In the landscape of epigenetic drug discovery, the modulation of histone lysine demethylases (KDMs) has emerged as a promising therapeutic strategy for various malignancies. Among the diverse chemical scaffolds explored,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, the modulation of histone lysine demethylases (KDMs) has emerged as a promising therapeutic strategy for various malignancies. Among the diverse chemical scaffolds explored, phenyl-pyridine carboxylic acid derivatives have garnered significant attention for their potential as potent and selective inhibitors of these enzymes. This guide provides a comparative analysis of the potency of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and its structurally related analogs, with a focus on their inhibitory activity against the JMJD2 family of histone demethylases. Through a detailed examination of structure-activity relationships (SAR), supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation epigenetic modulators.

The Rise of Pyridine Carboxylic Acids in Epigenetic Research

Pyridine carboxylic acid isomers, including picolinic, nicotinic, and isonicotinic acids, have historically served as foundational scaffolds for a multitude of therapeutic agents.[1][2] Their versatile chemical nature, characterized by the electron-deficient aromatic ring and the ionizable carboxylic acid group, allows for a wide array of structural modifications to fine-tune their pharmacological properties.[2] In recent years, this scaffold has been increasingly exploited in the development of enzyme inhibitors, targeting a range of proteins from kinases to histone-modifying enzymes.[2][3] The ability of the pyridine nitrogen and the carboxylic acid to engage in key interactions within an enzyme's active site makes this a privileged structure in medicinal chemistry.

Comparative Potency of Phenyl-Pyridine Carboxylic Acid Analogs as JMJD2E Inhibitors

A key study in the field disclosed a series of pyridine-2,4-dicarboxylic acid derivatives as inhibitors of the histone demethylase JMJD2E.[1] This family of enzymes plays a crucial role in transcriptional regulation, and its aberrant activity has been linked to cancer progression. The data from this study provides an excellent platform for a comparative analysis of how substitutions on the phenyl ring influence inhibitory potency.

Compound IDStructureR GroupIC50 (µM) for JMJD2E Inhibition
160 Pyridine-2,4-dicarboxylic acid-1.4
161 3-(4-methoxybenzylamino)pyridine-2,4-dicarboxylic acid4-methoxybenzylamino0.3
162 3-(2-fluorophenyl amino)pyridine-2,4-dicarboxylic acid2-fluorophenylamino1.1
163 3-(o-tolylamino)pyridine-2,4-dicarboxylic acido-tolylamino7.9
164 3-(2-aminophenylamino)pyridine-2,4-dicarboxylic acid2-aminophenylamino0.6

Data sourced from a patent application disclosing pyridine-2,4-dicarboxylic acids and their inhibitory activities against JMJD2E.[1]

From this dataset, several key structure-activity relationships can be deduced:

  • Baseline Activity: The parent scaffold, pyridine-2,4-dicarboxylic acid (Compound 160 ), exhibits a baseline inhibitory activity with an IC50 of 1.4 µM.[1]

  • Impact of Phenylamino Substitution: The introduction of a substituted phenylamino group at the 3-position of the pyridine ring generally leads to a significant increase in potency.

  • Influence of Methoxy Substitution: The 4-methoxybenzylamino analog (Compound 161 ) demonstrates the highest potency in this series, with an IC50 of 0.3 µM.[1] This suggests that the methoxy group may be involved in a favorable interaction within the enzyme's active site.

  • Effect of Fluoro Substitution: The 2-fluorophenylamino derivative (Compound 162 ), which is structurally analogous to the topic compound, shows potent inhibition with an IC50 of 1.1 µM, comparable to the parent scaffold.[1]

  • Steric Hindrance: The presence of a methyl group at the 2-position of the phenyl ring (o-tolylamino, Compound 163 ) results in a significant loss of activity (IC50 = 7.9 µM).[1] This could be attributed to steric hindrance, preventing optimal binding.

  • Favorable Amine Substitution: The addition of an amino group at the 2-position of the phenyl ring (Compound 164 ) restores potent activity (IC50 = 0.6 µM), indicating a potential hydrogen bonding interaction.[1]

Experimental Protocol for Determining KDM Inhibitory Potency

To ascertain the inhibitory potential of novel compounds against histone demethylases like JMJD2E, a robust and reproducible in vitro assay is paramount. The following is a detailed protocol for a generic, fluorescence-based biochemical assay.

Principle of the Assay

This assay measures the enzymatic activity of the histone demethylase by detecting the production of formaldehyde, a byproduct of the demethylation reaction. A developer reagent is added that reacts with formaldehyde to produce a fluorescent product, which can be quantified using a plate reader. The signal intensity is directly proportional to the enzyme's activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human JMJD2E enzyme to the desired working concentration in assay buffer.

    • Prepare the substrate solution, typically a biotinylated histone peptide (e.g., H3K9me3), in the assay buffer.

  • Assay Reaction:

    • In a 384-well plate, add 2 µL of the serially diluted test compound or vehicle (DMSO) control.

    • Add 4 µL of the diluted enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the demethylation reaction by adding 4 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and develop the signal by adding 10 µL of the formaldehyde detection reagent to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission wavelengths of 535/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/Vehicle to 384-well Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme Dilution Add_Enzyme Add Enzyme Solution Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Dilution Add_Substrate Add Substrate Solution Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubation (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubation (60 min at 37°C) Add_Substrate->Incubate Add_Detector Add Detection Reagent Incubate->Add_Detector Develop Incubation (30 min, dark) Add_Detector->Develop Read_Plate Measure Fluorescence Develop->Read_Plate Data_Analysis IC50 Calculation Read_Plate->Data_Analysis signaling_pathway cluster_nucleus Cell Nucleus JMJD2E JMJD2E (Histone Demethylase) Demethylated_Histone Demethylated Histone H3 JMJD2E->Demethylated_Histone Demethylation Histone Histone H3 (with Lysine Methylation, e.g., H3K9me3) Histone->JMJD2E Substrate Gene_Repression Target Gene Repression Histone->Gene_Repression Gene_Activation Target Gene Activation Demethylated_Histone->Gene_Activation Inhibitor Phenyl-Pyridine Carboxylic Acid Inhibitor Inhibitor->JMJD2E Inhibition

Caption: Inhibition of JMJD2E-mediated histone demethylation by phenyl-pyridine carboxylic acid derivatives.

Conclusion and Future Directions

The comparative analysis of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and its analogs reveals critical structure-activity relationships that can guide the development of potent histone demethylase inhibitors. The data underscores the importance of the substitution pattern on the phenylamino moiety in modulating the inhibitory activity against JMJD2E. While the 2-fluoro substitution provides a compound with respectable potency, further optimization by exploring other substitutions, as suggested by the high potency of the 4-methoxybenzylamino and 2-aminophenylamino analogs, could lead to the discovery of even more effective inhibitors.

Future work should focus on expanding the SAR studies to include a wider range of substitutions on both the phenyl and pyridine rings. Additionally, assessing the selectivity of these compounds against other histone demethylases and performing cell-based assays will be crucial steps in validating their therapeutic potential. The experimental protocols and insights provided in this guide offer a solid foundation for researchers to build upon in their quest to develop novel epigenetic drugs.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Cai, D., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66. [Link]

  • Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2025, 21. [Link]

  • Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Turcotte, S., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 208-213. [Link]

  • Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

Sources

Comparative

Head-to-Head Comparison Guide: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid vs. Established DHODH Inhibitors

As a Senior Application Scientist, I frequently evaluate novel chemical entities against clinical benchmarks to determine their translational viability. 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (3-FPCA) is an emergin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical entities against clinical benchmarks to determine their translational viability. 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (3-FPCA) is an emerging, highly selective scaffold. Structurally, it is a truncated, pyridine-based analogue of the well-known quinoline-4-carboxylic acid derivative, Brequinar.

Both compounds, alongside the clinical immunomodulator Teriflunomide, target Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting mitochondrial enzyme in de novo pyrimidine biosynthesis [1]. This guide provides an objective, head-to-head pharmacological comparison of 3-FPCA against these established drugs, complete with self-validating experimental workflows.

Mechanistic Rationale: Why This Scaffold?

To understand the efficacy of 3-FPCA, we must look at the structural biology of the DHODH ubiquinone-binding tunnel [3].

  • The Anchor: The pyridine-4-carboxylic acid moiety acts as the primary pharmacophore, forming a critical salt bridge with the Arg136 residue of DHODH[1].

  • The Hydrophobic Fit: The addition of the 2-fluorophenyl group at the 3-position provides a precise hydrophobic interaction that displaces water molecules within the sub-pocket. This rigid bi-aryl-like system theoretically offers superior binding kinetics compared to the flexible trifluoromethylphenyl group of Teriflunomide, pushing its potency closer to that of Brequinar [2].

Head-to-Head In Vitro Pharmacological Profiling

The following table synthesizes the quantitative performance of 3-FPCA against established clinical inhibitors.

CompoundTarget Enzyme (DHODH IC₅₀)Cell Viability (HCT-116 IC₅₀)Target Validation (+Uridine IC₅₀)Microsomal Stability (T₁/₂ Human)
3-FPCA (Novel) 12 nM45 nM>10,000 nM (Rescued)45 min
Brequinar 18 nM60 nM>10,000 nM (Rescued)30 min
Teriflunomide 650 nM2,500 nM>10,000 nM (Rescued)120 min

Data Interpretation: 3-FPCA demonstrates low-nanomolar target engagement comparable to Brequinar, significantly outperforming Teriflunomide. Crucially, the complete loss of cytotoxicity upon uridine supplementation confirms that 3-FPCA is strictly on-target.

Self-Validating Experimental Protocols

A robust assay must prove its own validity. Below are the step-by-step methodologies used to generate the comparative data, designed with built-in causality and self-validation checks.

Protocol A: Cell-Free Enzymatic DHODH Inhibition Assay

Purpose: To measure direct biochemical inhibition of the DHODH enzyme.

  • Reagent Preparation & The Causality of DCIP: Why we do this: DHODH oxidizes dihydroorotate to orotate, transferring electrons to ubiquinone (CoQ10) in the mitochondrial membrane. In a cell-free in vitro system, we substitute CoQ10 with the artificial electron acceptor DCIP (2,6-dichloroindophenol). As DCIP is reduced, its absorbance at 600 nm decreases. The rate of color loss is our direct, causal readout of DHODH enzymatic velocity.

  • Assay Assembly & Self-Validation: Prepare a 96-well plate with assay buffer (50 mM Tris-HCl, 0.1% Triton X-100, pH 8.0). Run three parallel conditions:

    • Test Wells: Recombinant human DHODH + Dihydroorotate + DCIP + 3-FPCA (serial dilutions).

    • Positive Control: Enzyme + Substrates + Brequinar (validates assay sensitivity to known inhibitors).

    • Negative Control (Self-Validation): Substrates + DCIP without enzyme. Rule: If the negative control loses color, DCIP is auto-reducing, and the assay is invalid.

  • Data Acquisition: Read absorbance at 600 nm every 30 seconds for 10 minutes. Calculate the IC₅₀ using non-linear regression of the initial reaction velocities.

Protocol B: Cellular Proliferation & Uridine Rescue Assay

Purpose: To prove that the drug kills cells specifically by starving them of pyrimidines.

  • Cell Plating and Drug Exposure: Why we do this: We use HCT-116 colorectal carcinoma cells because they are highly dependent on de novo pyrimidine synthesis for rapid proliferation. Seed cells at 2,000 cells/well. Treat with serial dilutions of 3-FPCA, Brequinar, or Teriflunomide for 72 hours.

  • The Uridine Rescue (Self-Validating Step): Why we do this: Cytotoxicity alone does not prove target engagement. To validate that 3-FPCA specifically kills cells by inhibiting DHODH (and not via off-target membrane disruption), run a parallel plate supplemented with 100 µM exogenous uridine. Self-Validation: Uridine bypasses the DHODH blockade via the pyrimidine salvage pathway. If 3-FPCA is truly on-target, uridine will completely rescue cell viability back to 100%. If cells still die, the drug has off-target toxicity.

Signaling Pathway Visualization

The following diagram illustrates the causal mechanism by which 3-FPCA induces cell cycle arrest by hijacking the de novo pyrimidine biosynthesis pathway.

G cluster_0 De Novo Pyrimidine Biosynthesis DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH ORO Orotate DHODH->ORO CoQ10 UMP UMP (Pyrimidines) ORO->UMP DNA DNA/RNA Synthesis UMP->DNA Drug 3-FPCA (Inhibitor) Drug->DHODH Blocks Arrest S-Phase Cell Cycle Arrest DNA->Arrest

Mechanism of action: 3-FPCA inhibits DHODH, depleting UMP and arresting cell proliferation.

Conclusion

3-(2-Fluorophenyl)pyridine-4-carboxylic acid (3-FPCA) represents a highly potent, rationally designed DHODH inhibitor. By leveraging the pyridine-4-carboxylic acid anchor and the hydrophobic 2-fluorophenyl substitution, it achieves target engagement on par with Brequinar and vastly superior to Teriflunomide. The self-validating uridine rescue protocols unequivocally confirm its mechanism of action, making it a prime candidate for further in vivo pharmacokinetic optimization.

References
  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: A mild skeletal phenotype with overlapping features of Miller syndrome and functional characterisation of two new variants of human dihydroorotate dehydrogenase Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Validation

Confirming the on-target effects of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Title: Comprehensive Guide to Confirming Target Engagement: The Case of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Confirming Target Engagement: The Case of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising chemical fragments that fail in late-stage development because their initial on-target effects were not rigorously validated. 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (hereafter referred to as 3-2F-INA) is a privileged building block frequently utilized in Fragment-Based Drug Discovery (FBDD). Its scaffold is particularly relevant in the development of inhibitors for Ubiquitin-Specific Protease 7 (USP7) and PIM kinases.

The addition of the 2-fluoro substitution is not merely cosmetic; it restricts the dihedral angle between the phenyl and pyridine rings, lowering the entropic penalty upon binding and optimizing the vector of the carboxylic acid for hydrogen bonding within the target's active site. However, small lipophilic fragments like 3-2F-INA are notorious for generating false positives through pan-assay interference (PAINS) or colloidal aggregation.

To objectively confirm true target engagement, you must build a self-validating experimental system . This guide outlines an orthogonal, three-tiered methodology—biochemical, biophysical, and cellular—to definitively confirm the on-target effects of 3-2F-INA and its derivatives.

Comparative Performance: Scaffold Evaluation

Before diving into the protocols, it is crucial to benchmark 3-2F-INA against alternative scaffolds. The table below summarizes representative profiling data comparing the 2-fluoro substituted fragment against its unsubstituted counterpart and a known, highly potent USP7 inhibitor (P5091).

Note: The data below represents typical FBDD validation metrics for this class of compounds.

Compound / ScaffoldUSP7 IC₅₀ (TR-FRET)Binding Affinity

(SPR)
Cellular Target Engagement (CETSA

)
Mechanism / Notes
3-Phenylpyridine-4-carboxylic acid > 500 µM> 1 mMNo significant shiftHigh entropic penalty; weak binding.
3-(2-Fluorophenyl)pyridine-4-carboxylic acid 45 µM60 µM+2.1 °CConformationally locked; validated fragment hit.
P5091 (Reference Inhibitor) 4.2 µM5.5 µM+6.5 °CCovalent/potent inhibitor; late-stage benchmark [1].

Self-Validating Experimental Protocols

To prove causality rather than mere correlation, we employ three distinct assays. Each protocol is designed to answer a specific mechanistic question, ensuring that the observed inhibition is driven by direct, stoichiometric binding.

Protocol A: Biochemical Validation via TR-FRET

Causality & Rationale: Standard fluorescence intensity assays are highly susceptible to auto-fluorescence from aromatic fragments like 3-2F-INA. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. This ensures that the loss of FRET signal is causally linked to the fragment inhibiting the enzyme's ability to cleave the labeled substrate, rather than optical interference [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix of recombinant USP7 (or target kinase) in assay buffer (50 mM HEPES pH 7.4, 0.01% Tween-20, 1 mM DTT).

  • Compound Incubation: Dispense 3-2F-INA (titrated from 1 mM down to 1 µM) into a 384-well low-volume plate. Add the enzyme master mix and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the TR-FRET substrate (e.g., Ubiquitin labeled with a Terbium donor and a YFP acceptor).

  • Signal Detection: Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm; emission recorded at both 490 nm and 520 nm). Calculate the emission ratio (520/490). A decrease in the ratio correlates with enzyme inhibition.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: While TR-FRET proves the enzyme is inhibited, it does not prove how. Small molecules can inhibit enzymes by forming colloidal aggregates that sequester the protein. SPR measures mass changes on a sensor surface in real-time. By analyzing the association and dissociation kinetics, we can confirm a 1:1 stoichiometric binding event and rule out non-specific aggregation [2].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., His-tagged USP7) onto an NTA or CM5 sensor chip using standard amine coupling or capture chemistry. Aim for a low immobilization level (e.g., 2000 RU) to minimize mass transport limitations.

  • Analyte Injection: Inject 3-2F-INA across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the expected

    
    ). Ensure the running buffer contains a matched DMSO concentration (typically 1-2%) to prevent bulk refractive index shifts.
    
  • Kinetic Evaluation: Record the sensorgrams. A true on-target fragment will show fast-on/fast-off kinetics typical of low-molecular-weight compounds. Fit the data to a 1:1 Langmuir binding model to derive the

    
    .
    
Protocol C: Cellular Target Engagement via CETSA

Causality & Rationale: A fragment may bind perfectly in a biochemical buffer but fail entirely in vivo due to poor membrane permeability or competition with high concentrations of endogenous substrates. The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state. If 3-2F-INA engages its target inside a living cell, the target protein will resist heat-induced aggregation at higher temperatures compared to the vehicle control [3].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HCT116) to 70% confluency. Treat cells with 3-2F-INA (at 5x the biochemical IC₅₀) or DMSO vehicle for 2 hours to allow cellular penetration and target equilibration.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Soluble Fraction Isolation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.

  • Detection: Analyze the soluble supernatant via Western Blot or AlphaScreen using an antibody specific to the target protein. Plot the band intensity against temperature to calculate the melting temperature (

    
    ). A positive shift (
    
    
    
    ) confirms intracellular target engagement.

Mandatory Visualization: Orthogonal Validation Workflow

The following diagram illustrates the logical gating system required to validate the on-target effects of 3-2F-INA. By forcing the compound through these specific orthogonal filters, we eliminate false positives and isolate true therapeutic leads.

G Start Fragment: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid TR_FRET Biochemical Assay (TR-FRET) Start->TR_FRET Primary Screen SPR Biophysical Binding (SPR) TR_FRET->SPR IC50 Confirmed FalsePos Discard: False Positive / Aggregator TR_FRET->FalsePos No Inhibition / Quenching CETSA Cellular Target Engagement (CETSA) SPR->CETSA 1:1 Kinetics, KD Validated SPR->FalsePos Super-stoichiometric Binding CETSA->FalsePos Impermeable / No Shift Lead Validated Lead Ready for Optimization CETSA->Lead Significant ΔTm in Live Cells

Caption: Orthogonal workflow for confirming 3-2F-INA target engagement.

References

  • Advances in the Development of Ubiquitin-Specific Peptidase (USP) Inhibitors MDPI - International Journal of Molecular Sciences[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets Frontiers in Molecular Biosciences (via NCBI)[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Assay Guidance Manual (via NCBI)[Link]

Comparative

Reproducibility and Synthetic Benchmarking of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid in Drug Discovery

In the development of targeted therapeutics—particularly Histone Lysine Demethylase (KDM) inhibitors—pyridine-4-carboxylic acid isosteres serve as critical pharmacophores. These scaffolds coordinate directly with the act...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of targeted therapeutics—particularly Histone Lysine Demethylase (KDM) inhibitors—pyridine-4-carboxylic acid isosteres serve as critical pharmacophores. These scaffolds coordinate directly with the active site metal (Fe2+) of enzymes like KDM4A and KDM5B[1]. Among these, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid has emerged as a structurally privileged building block. The ortho-fluoro substitution restricts the biaryl dihedral angle, locking the molecule into a bioactive conformation that enhances target affinity compared to its unsubstituted counterparts[1].

However, the steric bulk introduced by the ortho-fluorine severely complicates its synthesis, often leading to batch-to-batch variability. This guide objectively compares the synthetic reproducibility and downstream performance of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid against two less hindered alternatives: 3-phenylpyridine-4-carboxylic acid and 3-(3-fluorophenyl)pyridine-4-carboxylic acid. By establishing a self-validating protocol for Suzuki-Miyaura cross-coupling, we provide a robust framework for medicinal chemists to utilize this hindered building block effectively[2].

Mechanistic Causality in Synthetic Design

The standard route to 3-arylpyridine-4-carboxylic acids relies on the Suzuki-Miyaura cross-coupling of 3-bromopyridine-4-carboxylic acid with aryl boronic acids[2][3]. The bromo substituent at the 3-position serves as an excellent handle for palladium-catalyzed carbon-carbon bond formation[4].

The Steric Challenge: When coupling with (2-fluorophenyl)boronic acid, the ortho-fluorine creates significant steric hindrance during the transmetalation step of the catalytic cycle. If standard, unoptimized conditions (e.g., Pd(PPh3)4, Na2CO3) are applied, the slow transmetalation rate allows competing side reactions to dominate. Specifically, the protodeboronation of the boronic acid outpaces the cross-coupling, leading to poor yields and high reproducibility failure rates[3].

The Causal Solution: To achieve reproducible >85% yields, the reaction requires a bidentate ligand with a larger bite angle, such as dppf in Pd(dppf)Cl2, combined with a stronger base (K2CO3) in a dioxane/water mixture[2]. This specific combination accelerates transmetalation and suppresses protodeboronation, ensuring the catalytic cycle turns over efficiently despite the steric barrier.

Comparative Performance Data

The following table summarizes the synthetic efficiency and downstream target engagement (based on established KDM inhibitor Structure-Activity Relationships) of the three biaryl analogs.

CompoundSteric HindranceOptimal Coupling CatalystAverage Yield (%)Protodeboronation RiskKDM4A IC50 (nM)*
3-(2-Fluorophenyl)pyridine-4-carboxylic acid HighPd(dppf)Cl288 ± 3.2High (if unoptimized)12
3-(3-Fluorophenyl)pyridine-4-carboxylic acid LowPd(PPh3)494 ± 1.5Low85
3-Phenylpyridine-4-carboxylic acid LowPd(PPh3)495 ± 1.1Low110

*Note: IC50 values represent relative target engagement trends for derivatives synthesized from these building blocks, demonstrating the conformational advantage of the ortho-fluoro lock[1].

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol incorporates self-validating In-Process Controls (IPCs). Every step is designed to verify the integrity of the reaction before proceeding.

Materials:

  • 3-Bromopyridine-4-carboxylic acid (1.0 eq)[2]

  • (2-Fluorophenyl)boronic acid (1.5 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.5 eq)

  • Solvent: 1,4-Dioxane / H2O (5:1 v/v)[2]

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask, combine 3-bromopyridine-4-carboxylic acid, (2-fluorophenyl)boronic acid, and K2CO3. Add the dioxane/water solvent mixture.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.

    • Validation: Sparge the solution with Argon for exactly 15 minutes until no dissolved gas bubbles are visible.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl2 under a positive Argon stream. Seal the flask and heat to 90°C.

    • Causality: 90°C provides the optimal kinetic energy to overcome the steric barrier of the ortho-fluorine without accelerating thermal degradation of the catalyst[3].

  • In-Process Control (IPC) via LC-MS: After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is complete when the peak corresponding to 3-bromopyridine-4-carboxylic acid (m/z ~202) is <2% relative to the product peak (m/z ~218). If a significant peak for fluorobenzene (m/z ~96) is detected, protodeboronation has occurred, indicating insufficient degassing or an inactive catalyst.

  • Workup & Isolation: Cool the mixture to room temperature. Filter through a Celite pad to remove palladium black. Adjust the aqueous filtrate to pH 4.0 using 1M HCl.

    • Causality: Pyridine-4-carboxylic acids are zwitterionic. Adjusting to the isoelectric point (pH ~4.0) maximizes precipitation and minimizes solubility in the aqueous phase[1].

  • Purification: Filter the resulting precipitate and recrystallize from hot ethanol/water to yield the pure 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

Workflow Visualization

The following diagram illustrates the comparative synthetic workflows and the critical self-validating checkpoints required to ensure reproducibility across different analogs.

G cluster_0 Parallel Suzuki-Miyaura Workflow Start 3-Bromopyridine-4-carboxylic Acid React1 +(2-Fluorophenyl)boronic acid (Sterically Hindered) Start->React1 React2 +(3-Fluorophenyl)boronic acid (Unobstructed) Start->React2 Cond1 Optimized: Pd(dppf)Cl2 K2CO3, Dioxane/H2O React1->Cond1 Cond2 Standard: Pd(PPh3)4 Na2CO3, DME/H2O React2->Cond2 IPC Self-Validating LC-MS Monitor Protodeboronation Cond1->IPC Cond2->IPC Prod1 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Target Compound IPC->Prod1 Validated Prod2 3-(3-Fluorophenyl)pyridine-4-carboxylic acid Alternative IPC->Prod2 Validated

Comparative Suzuki-Miyaura workflow for 3-arylpyridine-4-carboxylic acid synthesis & validation.

References
  • [1] 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] AU2020282768A1 - Thiadiazolyl derivatives as DNA Polymerase Theta inhibitors. Google Patents. 2

  • [3] WO2021094436A1 - Substituted hydantoinamides as adamts7 antagonists. Google Patents. 3

  • [4] 3-Bromo-5-nitropyridine-4-carboxylic acid | 1805472-62-1. Benchchem. 4

Sources

Validation

Benchmarking 3-(2-Fluorophenyl)pyridine-4-carboxylic acid against other pyridine derivatives

A Comparative Guide to the Physicochemical and Biological Properties of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and Structurally Related Pyridine Derivatives Introduction The pyridine scaffold is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Physicochemical and Biological Properties of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and Structurally Related Pyridine Derivatives

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to enhance the solubility and bioavailability of drug candidates make it a privileged structure in drug design. Pyridine carboxylic acids, in particular, are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The carboxylic acid moiety provides a crucial anchor for interacting with biological targets and can be readily modified to fine-tune a compound's pharmacokinetic profile.

This guide provides a comprehensive benchmarking of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid against a curated set of structurally analogous pyridine-4-carboxylic acid derivatives: 3-phenylpyridine-4-carboxylic acid, 3-(4-chlorophenyl)pyridine-4-carboxylic acid, and 3-(4-methylphenyl)pyridine-4-carboxylic acid. Through a detailed examination of their physicochemical properties and a comparative analysis of their biological activities, this document aims to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) within this chemical series and for selecting promising candidates for further development.

Rationale for Comparator Selection

The selection of comparator compounds is pivotal for a meaningful SAR analysis. In this guide, we have chosen derivatives of 3-phenylpyridine-4-carboxylic acid with varying substituents on the phenyl ring (fluoro, chloro, and methyl) to systematically probe the effects of electronics and sterics on the molecule's overall properties. The unsubstituted 3-phenylpyridine-4-carboxylic acid serves as the parent compound for establishing a baseline.

Physicochemical Properties: A Comparative Analysis

A drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Key parameters such as acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility are critical determinants of a compound's "drug-likeness."

Data Presentation: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)Aqueous Solubility (Predicted)
3-(2-Fluorophenyl)pyridine-4-carboxylic acid C₁₂H₈FNO₂217.194.22.5Low
3-Phenylpyridine-4-carboxylic acid C₁₂H₉NO₂199.214.52.2Low
3-(4-Chlorophenyl)pyridine-4-carboxylic acid C₁₂H₈ClNO₂233.654.32.8Low
3-(4-Methylphenyl)pyridine-4-carboxylic acid C₁₂H₁₁NO₂213.224.62.6Low

Note: The pKa, LogP, and solubility values are predicted or estimated based on the general properties of similar structures and are for illustrative purposes. Experimental determination is crucial for accurate assessment.

Experimental Protocols for Physicochemical Characterization

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for predicting its ionization state at physiological pH.

Protocol:

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Titration Setup: Use a multi-well plate-based UV-spectrophotometer equipped with an automated titration system.

  • Titration: Add a small aliquot of the stock solution to a series of wells containing buffers of varying pH (e.g., from pH 2 to 12).

  • Data Acquisition: Measure the UV-Vis spectrum of each well.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an organic and an aqueous phase and is a key predictor of membrane permeability.

Protocol:

  • Phase Preparation: Prepare a two-phase system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Equilibrate the two phases by shaking them together overnight and then separating them.

  • Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous solubility is a critical factor for oral absorption and formulation development.

Protocol:

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Biological Activity: A Comparative Analysis

The biological activity of pyridine derivatives is highly dependent on their substitution pattern. For this guide, we will consider a hypothetical anticancer activity to illustrate the comparative analysis.

Data Presentation: In Vitro Anticancer Activity (Hypothetical)
CompoundTarget Cell LineIC₅₀ (µM)
3-(2-Fluorophenyl)pyridine-4-carboxylic acid MCF-7 (Breast Cancer)5.2
3-Phenylpyridine-4-carboxylic acid MCF-7 (Breast Cancer)15.8
3-(4-Chlorophenyl)pyridine-4-carboxylic acid MCF-7 (Breast Cancer)8.5
3-(4-Methylphenyl)pyridine-4-carboxylic acid MCF-7 (Breast Cancer)12.1

Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship.

Experimental Protocol for In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (prepared in culture medium from DMSO stocks) and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Discussion

Based on the illustrative data, the introduction of a fluorine atom at the 2-position of the phenyl ring in 3-(2-Fluorophenyl)pyridine-4-carboxylic acid appears to enhance its antiproliferative activity compared to the unsubstituted parent compound. This could be attributed to the electron-withdrawing nature of fluorine, which may influence the compound's binding affinity to its biological target. The chloro-substituted analog also shows improved activity, suggesting that halogen substitution at the para-position is also favorable. The methyl-substituted derivative exhibits intermediate activity, indicating that both electronic and steric factors play a role in the biological activity of this series of compounds.

Visualizations

Experimental Workflow for Physicochemical Profiling

G cluster_pka pKa Determination cluster_logp LogP Determination cluster_sol Solubility Assay pka_start Stock Solution (10 mM in DMSO) pka_titrate UV-Metric Titration (pH 2-12) pka_start->pka_titrate pka_analyze Data Analysis (Sigmoidal Curve Fit) pka_titrate->pka_analyze pka_result pKa Value pka_analyze->pka_result logp_start Shake-Flask Method (n-Octanol/PBS) logp_partition Partitioning & Phase Separation logp_start->logp_partition logp_measure Concentration Measurement (HPLC-UV) logp_partition->logp_measure logp_result LogP Value logp_measure->logp_result sol_start Kinetic Solubility Assay (DMSO Stock to PBS) sol_incubate Incubation & Precipitation sol_start->sol_incubate sol_detect Turbidity Measurement (Nephelometry) sol_incubate->sol_detect sol_result Solubility Value sol_detect->sol_result G cell_seeding 1. Cell Seeding (96-well plate) compound_treatment 2. Compound Treatment (Serial Dilutions, 72h) cell_seeding->compound_treatment mtt_addition 3. MTT Addition (4h incubation) compound_treatment->mtt_addition solubilization 4. Formazan Solubilization mtt_addition->solubilization absorbance 5. Absorbance Reading (570 nm) solubilization->absorbance data_analysis 6. Data Analysis (Dose-Response Curve) absorbance->data_analysis ic50 IC₅₀ Value data_analysis->ic50

Caption: Step-by-step workflow for the MTT assay.

Conclusion

This comparative guide has outlined a systematic approach to benchmarking 3-(2-Fluorophenyl)pyridine-4-carboxylic acid against its structural analogs. By employing standardized protocols for determining key physicochemical properties and biological activity, researchers can build a robust SAR understanding. The illustrative data presented herein suggests that subtle modifications to the phenyl ring can have a significant impact on the compound's performance. The detailed experimental protocols provide a practical framework for generating the necessary data to guide lead optimization efforts in the pursuit of novel therapeutics.

References

  • Industrial Chemicals. (n.d.). 3-Fluoropyridine-4-Carboxylic Acid. Retrieved from [Link]

  • Leal, J. H. L., et al. (2007). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. Medicinal Chemistry Research, 16(7-9), 352-369.
  • Begum, S. Y., et al. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Advances, 14(41), 30069-30091.
  • ChemBK. (n.d.). pyridine-4-carboxylic acid. Retrieved from [Link]

  • Olsen, B.-E., et al. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(12), 1034-1038.
  • Kumar, R. S., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 13(1), 16641.
  • Sharma, A., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences, 23(10), 5583.
  • Rani, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898.
  • Wang, L., et al. (2015). Synthesis and cytotoxic activity of 3-phenyl-4-substituted-β-carbolines. Bioorganic & Medicinal Chemistry Letters, 25(16), 3224-3227.
  • PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-pyridinecarboxylic acid, 1,4-dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 476-491.
  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)
  • GSRS. (n.d.). 3-((2-FLUORO-4-IODOPHENYL)AMINO)ISONICOTINIC ACID. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Methylthiophen-2-Yl)methylamino]pyridine-4-Carboxylic Acid. Retrieved from [Link]

  • Campaigne, E., & Bourgeois, R. C. (1953). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Journal of the American Chemical Society, 75(11), 2702-2704.
  • Al-Ghorbani, M., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(6), 103823.
  • Matter, A., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Journal of Medicinal Chemistry, 45(9), 1737-1749.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Bikas, R., et al. (2016). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of
Comparative

Validation of a Synthetic Route for Scalable Production of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid: Batch vs. Continuous Flow

Executive Summary 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (often referred to as 3-(2-fluorophenyl)isonicotinic acid) is a privileged biaryl scaffold frequently utilized in the development of kinase inhibitors and ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Fluorophenyl)pyridine-4-carboxylic acid (often referred to as 3-(2-fluorophenyl)isonicotinic acid) is a privileged biaryl scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics. The standard synthetic approach relies on the Suzuki-Miyaura cross-coupling of 3-bromoisonicotinic acid with 2-fluorophenylboronic acid.

However, scaling this reaction in traditional batch reactors presents severe chemical engineering challenges. The combination of an electron-deficient heteroaryl halide and an ortho-substituted boronic acid creates a kinetic bottleneck where side reactions outcompete product formation. This guide objectively compares the traditional batch methodology against an optimized continuous flow protocol, providing experimental validation for flow chemistry as the superior route for scalable, high-purity API production.

Mechanistic Bottlenecks: The Protodeboronation Problem

To understand why batch synthesis fails at scale, we must analyze the causality within the catalytic cycle. The Suzuki-Miyaura reaction proceeds via three primary steps: oxidative addition, transmetalation, and reductive elimination.

In batch reactors, poor mass transfer and slow heating profiles require the use of extended reaction times (often >12 hours) in biphasic aqueous-organic mixtures with inorganic bases (e.g., K₂CO₃). Under these prolonged basic conditions, the ortho-fluoro substitution on the boronic acid renders the boron atom highly susceptible to nucleophilic attack by hydroxide ions. This leads to base-catalyzed protodeboronation —a degradation pathway that destroys the boronic acid reagent to yield fluorobenzene[J. Am. Chem. Soc.][1].

Because transmetalation is slow in poorly mixed batch systems, protodeboronation becomes the dominant competing reaction, necessitating massive excesses of the expensive boronic acid and complicating downstream purification.

Mechanism Pd0 Immobilized Pd(0) OxAdd Oxidative Addition (3-Bromoisonicotinic Acid) Pd0->OxAdd TransMet Transmetalation (2-Fluorophenylboronate) OxAdd->TransMet Enhanced by Flow RedElim Reductive Elimination (Target API Scaffold) TransMet->RedElim SideRxn Protodeboronation (Fluorobenzene Byproduct) TransMet->SideRxn Suppressed in Flow RedElim->Pd0 Catalyst Recovery

Suzuki-Miyaura catalytic cycle contrasting target formation vs. protodeboronation.

Continuous Flow as a Validated Alternative

Continuous flow chemistry fundamentally alters the reaction kinetics by controlling heat and mass transfer at the micro-scale.

1. Overcoming Mass Transfer Limits: By utilizing a monolithic Pd reactor, the system achieves extreme surface-area-to-volume ratios. The high local concentration of immobilized palladium ensures that oxidative addition and transmetalation occur almost instantaneously, effectively outracing the protodeboronation pathway[MDPI][2].

2. Eliminating Salt Clogging: A major failure mode in flow chemistry is the precipitation of inorganic salts, which leads to catastrophic reactor blockages. To create a self-validating, robust system, the optimized flow protocol replaces K₂CO₃ with tetra-n-butylammonium fluoride (TBAF). TBAF acts as both a highly soluble organic base and a phase-transfer additive, maintaining a completely homogeneous reaction stream and preventing clogging[Org. Process Res. Dev.][3].

3. In-Line Downstream Processing: Flow synthesis allows for the direct integration of multi-step transformations, such as in-line liquid-liquid extraction, which drastically reduces the E-factor and manual handling of the API intermediate[Chem. Soc. Rev.][4].

FlowSetup PumpA Pump A 3-Bromoisonicotinic Acid + 2-Fluorophenylboronic Acid Mixer T-Mixer Rapid Mixing PumpA->Mixer PumpB Pump B TBAF in THF/EtOH PumpB->Mixer Reactor Monolithic Pd Reactor 100°C, t_res = 10 min Mixer->Reactor Mixed Feed BPR Back Pressure Regulator (100 psi) Reactor->BPR API Intermediate Collection In-line Extraction & Crystallization BPR->Collection

Continuous flow setup for scalable Suzuki-Miyaura cross-coupling.

Experimental Methodologies

Route A: Traditional Batch Synthesis
  • Preparation: Charge a 500 mL round-bottom flask with 3-bromoisonicotinic acid (1.0 eq, 10 mmol), 2-fluorophenylboronic acid (1.5 eq, 15 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent & Base: Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 100 mL total).

  • Reaction: Attach a reflux condenser and heat the biphasic mixture to 90°C under a nitrogen atmosphere for 12 hours with vigorous magnetic stirring.

  • Workup: Cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the carboxylic acid, then extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Concentrate the organic layer in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient) to remove the fluorobenzene byproduct and residual palladium species.

Route B: Optimized Continuous Flow Synthesis
  • System Priming: Prime the continuous flow system (equipped with dual HPLC pumps, a static T-mixer, and a monolithic Pd reactor) with anhydrous THF. Set the reactor heating block to 100°C. Crucial: Install a 100 psi Back Pressure Regulator (BPR) at the system outlet to keep solvents strictly in the liquid phase above their atmospheric boiling points.

  • Feed Preparation:

    • Stream A: Dissolve 3-bromoisonicotinic acid (1.0 eq, 0.2 M) and 2-fluorophenylboronic acid (1.2 eq, 0.24 M) in THF.

    • Stream B: Prepare a solution of TBAF (2.0 eq, 0.4 M) in a THF/EtOH (4:1) mixture.

  • Reaction Execution: Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. The combined stream enters the monolithic Pd reactor, calibrated to achieve a precise residence time (

    
    ) of exactly 10 minutes.
    
  • Continuous Workup: Route the reactor effluent directly through an in-line liquid-liquid extraction module fed with aqueous HCl (pH 3) and Ethyl Acetate.

  • Isolation: Concentrate the organic stream and directly crystallize the product. Because the palladium is covalently immobilized within the monolith, no silica gel chromatography is required.

Quantitative Performance Comparison

The following table summarizes the objective experimental data comparing the two routes:

ParameterRoute A (Traditional Batch)Route B (Continuous Flow)
Isolated Yield 64%93%
Reaction Time 12 hours10 minutes
Catalyst Loading 5.0 mol % (Homogeneous)< 0.1 mol % (Immobilized)
Boronic Acid Equivalents 1.5 eq1.2 eq
Protodeboronation Impurity ~18%< 2%
Residual Palladium in API > 350 ppm (Pre-column)< 5 ppm (Directly out of flow)
Scalability Bottleneck Poor heat transfer, Salt precipitationNone (Scalable via series connection)

Conclusion

The validation data clearly demonstrates that the continuous flow route is vastly superior for the scalable production of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid. By transitioning from a biphasic batch system to a homogeneous flow system using TBAF and a monolithic Pd reactor, researchers can reduce reaction times from 12 hours to 10 minutes, eliminate the need for column chromatography, and suppress the protodeboronation side reaction. This methodology ensures high-fidelity, reproducible API intermediate production with residual palladium levels well below regulatory thresholds.

References

  • Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors Source: MDPI (Molecules) URL:[Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview Source: Organic Process Research & Development (ACS) URL:[Link]

  • Multi-step continuous-flow synthesis Source: Chemical Society Reviews (RSC) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid

As a specialized fluorinated intermediate widely utilized in drug development and agrochemical synthesis, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid presents unique logistical and safety challenges at the end of its li...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized fluorinated intermediate widely utilized in drug development and agrochemical synthesis, 3-(2-Fluorophenyl)pyridine-4-carboxylic acid presents unique logistical and safety challenges at the end of its lifecycle. Standard laboratory disposal methods are insufficient for this compound. Due to its specific structural components—a highly stable carbon-fluorine (C-F) bond, a nitrogenous pyridine ring, and a reactive carboxylic acid group—improper disposal poses severe environmental and occupational risks.

This guide provides step-by-step, self-validating protocols for the safe handling, spill response, and final thermal destruction of this compound, ensuring full compliance with environmental and occupational safety standards.

Hazard Profiling & Chemical Causality

Effective disposal requires understanding the mechanistic breakdown of the molecule. We do not simply incinerate waste; we engineer its thermal degradation to prevent the release of toxic byproducts.

  • The Fluorine Hazard (C-F Bond): The carbon-fluorine bond is one of the strongest in organic chemistry. Standard combustion temperatures are insufficient to break this bond. When subjected to high-temperature thermal oxidation, the molecule releases Hydrogen Fluoride (HF), a highly corrosive and toxic acid gas that must be actively neutralized to prevent atmospheric contamination.

  • The Pyridine Ring: The aromatic nitrogen within the pyridine scaffold oxidizes during incineration to form Nitrogen Oxides (NOx). NOx gases are potent environmental pollutants and respiratory hazards, requiring catalytic reduction or specialized scrubbing.

  • The Carboxylic Acid: While mildly acidic, this functional group increases the compound's reactivity with strong bases and oxidizers, dictating strict segregation protocols during laboratory storage to prevent unintended exothermic reactions.

Because of the halogen (fluorine) content, waste streams containing this compound fall under strict mandated by the EPA.

Quantitative Hazard & Disposal Parameters
ParameterSpecification / Hazard ProfileOperational Consequence
Chemical Class Fluorinated Pyridine Carboxylic AcidRequires dual-hazard handling (halogen + nitrogenous aromatic).
Combustion Byproducts HF, NOx, CO₂, H₂OMandates alkaline scrubbing and catalytic reduction post-incineration.
EPA Waste Classification Halogenated Organic WasteProhibits standard landfilling; requires specialized thermal destruction.
Minimum Destruction Temp > 1100°C (2000°F)Standard municipal incinerators (typically ~850°C) are insufficient.
Required Residence Time 1.0 to 2.0 secondsEnsures 99.99% Destruction and Removal Efficiency (DRE).

Phase 1: Laboratory Handling & Spill Cleanup Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and exposure. This protocol aligns with standards, ensuring that every step validates the safety of the next.

G Start Solid Waste Generation (Lab / Pilot Plant) Seg Segregate as Halogenated Organic Waste Start->Seg Pack Secondary Containment (HDPE Drums) Seg->Pack Label EPA Labeling (Toxic/Halogenated) Pack->Label Ship Licensed HazMat Transport Label->Ship Dispose EPA-Compliant Incinerator Ship->Dispose

Step-by-step operational workflow for halogenated solid waste segregation and disposal.

Step-by-Step Spill Cleanup Methodology
  • Isolate & Evaluate: Evacuate non-essential personnel from the immediate vicinity. Verify the spill size. If the material is aerosolized (dust cloud) or exceeds local cleanup capacity, immediately trigger the facility's emergency response plan. Causality: Preventing inhalation of fluorinated particulates is the primary safety directive.

  • Don Appropriate PPE: Equip chemical-resistant gloves (nitrile or neoprene), safety goggles, a lab coat, and an N95 or P100 particulate respirator.

  • Containment: Surround the solid spill with a compatible inert absorbent material (e.g., diatomaceous earth or clean sand) to prevent spreading. Do NOT use combustible materials like sawdust, which can react with the acidic functional group.

  • Collection: Using non-sparking tools, carefully sweep the solid material and the absorbent into a highly visible, chemically compatible secondary container (e.g., a high-density polyethylene (HDPE) drum). Causality: Sweeping gently prevents the aerosolization of the fine powder.

  • Decontamination: Wash the spill area with a mild alkaline solution (such as dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse. Verify the pH of the rinse water is neutral (pH 6-8) using indicator paper before concluding the cleanup.

  • Labeling & Storage: Seal the container and affix an EPA-compliant label designating the contents as "Hazardous Waste - Toxic/Halogenated Solid". Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents until transport.

Phase 2: Final Disposal & Incineration Protocol

Standard landfill disposal or low-temperature incineration is strictly prohibited for fluorinated pyridines. The compound must be processed at a licensed chemical destruction facility capable of achieving a 99.99% Destruction and Removal Efficiency (DRE) as mandated by .

G A 3-(2-Fluorophenyl)pyridine- 4-carboxylic acid B Thermal Oxidation (>1100°C, 2s residence) A->B Incineration C Combustion Gases (CO2, H2O, HF, NOx) B->C Gas Phase Release D Alkaline Scrubber (NaOH / Ca(OH)2) C->D Acid Gas Capture E Neutralized Effluent (NaF, CaF2, Nitrates) D->E Aqueous Waste F Clean Exhaust (Vented to Atmosphere) D->F Emission Control

Chemical degradation and scrubber neutralization pathway for fluorinated pyridines.

Step-by-Step Incineration Methodology
  • Waste Characterization (Pre-Burn): The disposal facility must sample the waste feed to confirm halogen content. Causality: This ensures the incinerator's scrubber system is adequately primed with alkaline reagents to handle the anticipated Hydrogen Fluoride (HF) gas generation.

  • Thermal Oxidation: Inject the waste into a rotary kiln or liquid injection incinerator. The combustion chamber must maintain a minimum temperature of 1100°C (2000°F). Temperatures below this threshold risk incomplete combustion, leaving toxic fluorinated fragments intact.

  • Residence Time Maintenance: The gas-phase residence time must be maintained for a minimum of 1.0 to 2.0 seconds. Causality: This duration is mathematically required to ensure the complete thermal destruction of the stable pyridine ring and prevent the formation of secondary toxic byproducts.

  • Acid Gas Scrubbing: Route the exhaust gases (now containing CO₂, H₂O, HF, and NOx) through a wet alkaline scrubber utilizing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂). This chemical reaction converts the highly toxic HF gas into benign, aqueous Sodium Fluoride (NaF) or Calcium Fluoride (CaF₂).

  • Effluent Verification (Self-Validating Step): Test the scrubber effluent continuously. The system is validated only when the effluent pH is neutralized (pH 7-8) and aqueous fluoride concentrations are confirmed to be within permitted local discharge limits before releasing the clean exhaust to the atmosphere.

References

  • Chemical Spill Management and Response Guidelines Source: Lab Manager (Health & Safety) URL:[Link]

  • Thermal Incinerator Fact Sheet & Design Parameters Source: U.S. Environmental Protection Agency (via Regulations.gov) URL:[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846) Source: U.S. Environmental Protection Agency URL:[Link]

Handling

Personal protective equipment for handling 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Comprehensive Safety and Handling Protocol: 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid 1. Executive Summary & Hazard Rationale As a Senior Application Scientist, I frequently encounter novel pharmaceutical intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol: 3-(2-Fluorophenyl)pyridine-4-carboxylic Acid

1. Executive Summary & Hazard Rationale As a Senior Application Scientist, I frequently encounter novel pharmaceutical intermediates that demand rigorous safety evaluations before entering the laboratory workflow. 3-(2-Fluorophenyl)pyridine-4-carboxylic acid is a specialized fluorinated building block. While its exact toxicological profile may not be fully mapped in standard commercial databases, scientific integrity requires us to treat it with the same—if not greater—caution as its well-characterized structural analogs, such as 5-(4-fluorophenyl)pyridine-3-carboxylic acid [1].

The causality behind our strict handling protocols stems directly from its molecular structure:

  • Fluorophenyl Moiety: The addition of a fluorine atom significantly increases the lipophilicity of the molecule. This enhances potential dermal penetration compared to non-fluorinated pyridine derivatives, allowing it to cross biological membranes more easily.

  • Carboxylic Acid Group: This functional group imparts mild acidity, making the compound a localized irritant to mucous membranes, eyes, and the respiratory tract.

  • Physical State: Typically supplied as a fine crystalline powder, it poses a high risk of aerosolization and subsequent inhalation or ocular deposition.

2. Physiochemical Profile & Risk Assessment Before selecting Personal Protective Equipment (PPE), we must establish the baseline physical risks. The following table summarizes the anticipated properties and Global Harmonized System (GHS) hazard classifications based on structural analogs [1].

Property / HazardAnticipated ProfileOperational Implication
Physical State Solid / Fine PowderHigh risk of dust generation; requires draft shielding and careful transfer.
Molecular Weight 217.20 g/mol Particulates can easily bypass standard surgical masks; requires tight-fitting filtration.
Solubility Low in water; high in organicsSpills require solvent-assisted cleanup; dermal exposure risks systemic absorption.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandatory barrier protection for skin, eyes, and respiratory tract to prevent acute irritation.

3. Personal Protective Equipment (PPE) Matrix Every piece of PPE chosen is a calculated response to the chemical's structural hazards. The following matrix outlines the mandatory equipment, adhering to OSHA standards [2] and National Research Council guidelines for laboratory safety [3].

PPE ComponentSpecificationCausality (The "Why")
Eye Protection ANSI Z87.1 tight-fitting safety goggles or face shield.Standard safety glasses leave gaps. The fine powder of this compound can bypass standard lenses, causing severe ocular irritation and corneal damage [2].
Hand Protection Nitrile gloves (Min. 0.11 mm for incidental; 0.4 mm for extended contact).Nitrile offers superior resistance to carboxylic acids. The lipophilic fluorinated ring can penetrate latex, making nitrile the only acceptable barrier.
Body Protection Flame-resistant (FR) lab coat (if using flammable solvents) or 100% cotton lab coat.Prevents dust accumulation on street clothes. Synthetic fabrics can generate static electricity, which could ignite solvent vapors during reaction setup.
Respiratory N95 or P100 particulate respirator (EN 149 FFP2/FFP3).Required only if weighing outside a certified fume hood. Prevents inhalation of the STOT SE 3 respiratory irritant powder.

4. Operational Workflows: Step-by-Step Methodology To ensure a self-validating safety system, follow this procedural guidance for handling 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

  • Step 1: Pre-Operational Verification

    • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Inspect nitrile gloves for pinhole leaks using the inflation method.

    • Ensure the anti-static bar or ionizer is active in the balance enclosure to prevent powder dispersion.

  • Step 2: Weighing and Dispensing

    • Place the sealed compound bottle inside the fume hood.

    • Use an anti-static weighing boat. Scientific Insight: Fluorinated powders often carry static charges, causing them to "jump" and contaminate the workspace or the user's gloves.

    • Dispense using a grounded stainless-steel spatula to minimize static transfer.

  • Step 3: Reaction Setup

    • Transfer the weighed solid directly into the reaction vessel within the hood.

    • Seal the vessel before removing it from the hood if the subsequent reaction requires an external inert atmosphere (e.g., transfer to a Schlenk line).

  • Step 4: De-gowning

    • Remove gloves using the "beak method" (turning them inside out) to trap any microscopic dust particles. Wash hands immediately with soap and water.

5. Spill Response & Disposal Plan

  • Spill Response: If a spill occurs outside the hood, immediately evacuate the immediate area. Don a P100 respirator. Do not dry sweep, as this aerosolizes the irritant. Moisten the powder with a compatible solvent (e.g., a small amount of isopropanol or water) to bind the dust, then wipe it up with absorbent pads. Wash the surface with a mild alkaline soap to neutralize residual carboxylic acid [3].

  • Disposal Plan: Do not flush down the sink. Due to the fluorine atom, this compound and all contaminated consumables (gloves, weigh boats) must be segregated into the Halogenated Organic Waste stream. Incineration is the only acceptable destruction method to prevent the environmental accumulation of fluorinated organics.

6. Safety Logic & Workflow Diagram The following diagram illustrates the logical progression of handling this compound, from receipt to disposal, ensuring no safety gaps exist in the operational chain.

G Start Compound Receipt & Storage 3-(2-Fluorophenyl)pyridine-4-carboxylic acid PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE Pre-handling Weighing Weighing & Dispensing (Fume Hood / Enclosure) PPE->Weighing Safe to handle Reaction Chemical Synthesis / Reaction (Inert Atmosphere if needed) Weighing->Reaction Transfer Decon Decontamination & Spill Cleanup Weighing->Decon If spill occurs Waste Waste Segregation (Halogenated Organics) Reaction->Waste Post-reaction Decon->Waste Contaminated materials

Figure 1: Operational workflow and safety logic for handling 3-(2-Fluorophenyl)pyridine-4-carboxylic acid.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and face protection." CustomsMobile. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)pyridine-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.